Pentaerythritol propoxylate
Description
Properties
Molecular Formula |
C8H20O6 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;propane-1,2-diol |
InChI |
InChI=1S/C5H12O4.C3H8O2/c6-1-5(2-7,3-8)4-9;1-3(5)2-4/h6-9H,1-4H2;3-5H,2H2,1H3 |
InChI Key |
ZCHGODLGROULLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.C(C(CO)(CO)CO)O |
Synonyms |
pentaerythritol propoxylate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Pentaerythritol Propoxylate for Researchers and Scientists
CAS Number: 9051-49-4
This technical guide provides a comprehensive overview of pentaerythritol propoxylate, a valuable branched polymer for various scientific applications. The information is specifically tailored for researchers, scientists, and drug development professionals, with a focus on its physicochemical properties, synthesis, and key experimental applications.
Physicochemical Properties of this compound
This compound is a viscous liquid whose properties can vary depending on the degree of propoxylation.[1] The data presented below corresponds to a common commercially available form with an average molecular weight of approximately 426 g/mol .
| Property | Value |
| CAS Number | 9051-49-4 |
| Molecular Formula (example) | C22H48O12[2][3] |
| Average Molecular Weight (Mn) | ~426 g/mol [1][4] |
| Appearance | Viscous liquid[1][4] |
| Density | 1.05 g/mL at 25 °C[1][2][3] |
| Boiling Point | >300 °C[1][2][3] |
| Flash Point | 192 °C (377.6 °F) - closed cup[1] |
| Refractive Index | n20/D 1.464[1][4] |
| Solubility | Miscible with water[5] |
| XLogP3 | -1.6[2] |
| Hydrogen Bond Donor Count | 4[2] |
| Hydrogen Bond Acceptor Count | 8[2] |
| Rotatable Bond Count | 20[2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the propoxylation of pentaerythritol.[6] This process involves the ring-opening addition of propylene oxide to the hydroxyl groups of pentaerythritol.
Experimental Protocol for Synthesis
A general method for the synthesis of this compound is described in the patent literature and involves the following steps:[6]
-
Charging the Reactor: Pentaerythritol and a catalyst, such as dimethylaminoethanol, are added to a reaction vessel.
-
Inert Atmosphere: The reaction vessel is purged with an inert gas, such as nitrogen, to prevent side reactions.
-
Heating and Stirring: The mixture is stirred and heated to a reaction temperature of 110-140 °C.
-
Addition of Propylene Oxide: Propylene oxide is continuously added to the reaction mixture while maintaining the temperature and stirring. The reaction is carried out under a pressure of -0.095 to 0.35 MPa.
-
Reaction Completion: The reaction is allowed to proceed until the desired degree of propoxylation is achieved. The resulting product is this compound.
This method allows for the direct synthesis of the product without the need for extensive post-reaction purification.[6]
Applications in Research and Drug Development
A significant application of this compound in the research and drug development sector is its use as a crystallization agent for macromolecules, particularly proteins.[5][7][8] Its branched polymer structure provides a unique chemical environment that can promote the formation of well-ordered, high-resolution diffraction-quality crystals, which are essential for determining the three-dimensional structure of proteins.[8][9] This is a critical step in structure-based drug design.
This compound has been successfully used to crystallize a variety of proteins, including the phosphate transporter (PiPT), aggregation suppressing protein A (AgsA), and the 2-methylcitrate dehydratase.[2][7][8][10]
Experimental Protocol: Protein Crystallization using the Hanging-Drop Vapor Diffusion Method
The following is a detailed protocol for the use of this compound as a precipitant in protein crystallization, adapted from methodologies described in the literature.[5]
-
Preparation of Stock Solutions:
-
Prepare a buffered 50% (v/v) stock solution of this compound. The choice of buffer and pH will be protein-dependent.
-
Prepare the purified protein sample at a suitable concentration (typically 5-15 mg/mL) in an appropriate buffer.
-
-
Setting up the Crystallization Experiment:
-
This protocol utilizes the hanging-drop vapor diffusion method.
-
Pipette 500 µL of the reservoir solution (containing a specific concentration of this compound, buffer, and any necessary additives) into the well of a crystallization plate.
-
On a siliconized glass coverslip, mix 1-2 µL of the protein solution with an equal volume of the reservoir solution.
-
Invert the coverslip and place it over the well, sealing it with grease to create a closed system.
-
-
Incubation and Observation:
-
Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).
-
Periodically observe the drops under a microscope for the formation of crystals over several days to weeks.
-
-
Cryoprotection:
-
A notable advantage of this compound is that it can also act as a cryoprotectant.[9][10] This means that for X-ray diffraction analysis at cryogenic temperatures, crystals grown in solutions containing a high concentration of this compound may not require an additional cryoprotectant step before being flash-cooled in liquid nitrogen.[10]
-
Safety and Toxicology
This compound is generally considered to have low toxicity.[9] However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting.
| Toxicological Endpoint | Result |
| Acute Oral Toxicity (LD50, rat) | > 2,500 mg/kg |
| Acute Dermal Toxicity (LD50, rat) | > 2,000 mg/kg |
| Skin Corrosion/Irritation (rabbit) | No skin irritation |
| Serious Eye Damage/Irritation (rabbit) | No eye irritation |
| Skin Sensitization (mouse) | Does not cause skin sensitization |
| Germ Cell Mutagenicity (Ames test) | Negative |
Diagrams
Protein Crystallization Workflow
The following diagram illustrates the general workflow for protein crystallization using this compound as a precipitant.
Caption: A flowchart of the protein crystallization process.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102320936A - Synthesis method for pentaerythritol ethyoxyl or propyl compound - Google Patents [patents.google.com]
- 3. US5741956A - Process for the preparation of pentaerythritol - Google Patents [patents.google.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. What is the application of pentaerythritol in various industries? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 7. This compound | 9051-49-4 [chemicalbook.com]
- 8. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Pentaerythritol Propoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol propoxylate is a branched polyether polyol synthesized by the propoxylation of pentaerythritol. Its unique star-shaped architecture, terminating in multiple hydroxyl groups, imparts a range of desirable chemical and physical properties. These characteristics have led to its application in various fields, notably as a crystallization agent for macromolecules in structural biology, a field critical to drug development.[][2][3][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its characterization, and logical workflows relevant to its synthesis and analysis.
Chemical and Physical Properties
This compound is not a single molecular entity but rather a family of oligomers, with properties dependent on the degree of propoxylation. The notation "(x/y PO/OH)" indicates the average number of propylene oxide (PO) units per hydroxyl (OH) group of the pentaerythritol core. This variability is reflected in the range of reported molecular weights and other physical properties.
General Properties
| Property | Value | Source(s) |
| Physical Form | Viscous liquid | [4][5][6][7] |
| Appearance | Clear to light-colored | [][8] |
| Odor | Characteristic | [8] |
Tabulated Physical and Chemical Data
Different grades of this compound are commercially available, distinguished by their average molecular weight and degree of propoxylation. The following tables summarize the reported properties for common variants.
Table 1: Properties of this compound (Average Mn ~426 g/mol )
| Property | Value | Source(s) |
| Average Molecular Weight (Mn) | ~426 g/mol | [4][5][6][7][9] |
| Density | 1.05 g/mL at 25 °C | [][2][4][5][6][7] |
| Boiling Point | >300 °C | [][2][4][5][6][7][8][10] |
| Flash Point | 192 °C (377.6 °F) - closed cup | [6][8] |
| Refractive Index (n20/D) | 1.464 | [][2][4][5][6][7] |
| Hydrogen Bond Donor Count | 6 | [11] |
| Hydrogen Bond Acceptor Count | 6 | [11] |
| Rotatable Bond Count | 20 | [] |
| Topological Polar Surface Area | 118 Ų | [] |
Table 2: Properties of this compound (Average Mn ~505-629 g/mol )
| Property | Value | Source(s) |
| Average Molecular Weight (Mn) | ~504.61 g/mol | [][2][10] |
| Average Molecular Weight (Mn) | ~629 g/mol | [2] |
| Melting Point | 246-248 °C | [2][10] |
| Vapor Pressure | 1.22E-13 mmHg at 25°C | [2] |
Synthesis and Logical Workflow
The synthesis of this compound involves the base-catalyzed addition of propylene oxide to pentaerythritol. The degree of propoxylation is controlled by the stoichiometry of the reactants.
Synthesis Pathway
The following diagram illustrates the general synthesis route for this compound.
Caption: Synthesis of this compound from its precursors.
Experimental Protocols
The characterization of this compound relies on standard analytical techniques for polymers. Below are detailed methodologies for determining key properties.
Determination of Molecular Weight by Gel Permeation Chromatography (GPC)
Gel permeation chromatography separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution.[12][13][14]
Methodology:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., tetrahydrofuran, THF) to a known concentration.[14] Ensure complete dissolution.
-
System Configuration: The GPC system should be equipped with a pump, injector, a series of columns packed with porous gel beads, and a detector (typically a refractive index detector).[14][15]
-
Calibration: Create a calibration curve using a series of narrow-polydispersity polymer standards (e.g., polystyrene) of known molecular weights.[16]
-
Analysis: Inject the prepared sample solution into the GPC system. The molecules will elute from the columns at different times, with larger molecules eluting first.[13][16]
-
Data Processing: The elution profile is used to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by comparing the sample's elution times to the calibration curve.[16]
Measurement of Dynamic Viscosity
Viscosity provides insight into the flow behavior of the polymer and is related to its molecular weight.[17] An Ubbelohde-type capillary viscometer is commonly used for dilute polymer solutions.[18][19]
Methodology:
-
Solution Preparation: Prepare a series of dilute solutions of this compound in a suitable solvent at various known concentrations.[18]
-
Temperature Control: Place the viscometer in a constant temperature water bath until thermal equilibrium is reached, as viscosity is highly temperature-dependent.[18]
-
Measurement of Flow Time: Measure the time it takes for a specific volume of the polymer solution to flow through the capillary of the viscometer.[19] Repeat this for each concentration and for the pure solvent.
-
Calculations:
-
Relative Viscosity (η_rel): The ratio of the flow time of the solution to the flow time of the pure solvent.
-
Specific Viscosity (η_sp): η_rel - 1.
-
Reduced Viscosity (η_red): η_sp / concentration.
-
Inherent Viscosity (η_inh): ln(η_rel) / concentration.
-
-
Intrinsic Viscosity ([η]): Plot the reduced and inherent viscosities against concentration and extrapolate to zero concentration. The y-intercept gives the intrinsic viscosity, which is related to the polymer's molecular weight through the Mark-Houwink equation.[20]
Determination of Hydroxyl Value
The hydroxyl value is a measure of the concentration of hydroxyl groups in the polymer and is expressed as the milligrams of potassium hydroxide (KOH) equivalent to the hydroxyl content of one gram of the substance.[21]
Methodology (based on acetylation): [21]
-
Acetylation: Accurately weigh the this compound sample into a flask. Add a known excess of acetic anhydride in pyridine solution to acetylate the hydroxyl groups.[21][22]
-
Reaction: Heat the mixture to ensure complete reaction.[23]
-
Hydrolysis of Excess Reagent: Add a known amount of water to hydrolyze the unreacted acetic anhydride into acetic acid.[21]
-
Titration: Titrate the resulting acetic acid with a standardized solution of potassium hydroxide to a phenolphthalein endpoint.[21][22][23]
-
Blank Determination: Perform a blank titration without the sample to determine the total amount of acetic acid formed from the initial amount of acetic anhydride.[22]
-
Calculation: The hydroxyl value is calculated based on the difference in the volume of KOH solution required for the sample and the blank, the weight of the sample, and the normality of the KOH solution.[21] An acid value correction may be necessary if the sample itself is acidic.[21]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of this compound.
Caption: Workflow for the chemical characterization of this compound.
Applications in Drug Development
The primary application of this compound in the pharmaceutical and biotechnology sectors is as a crystallization agent for proteins and other biological macromolecules.[][3][4][7] Its branched structure and amphipathic nature can help to create a suitable environment for crystal nucleation and growth, which is a critical step in determining the three-dimensional structure of drug targets through X-ray crystallography.[24] Furthermore, it has been noted to act as a cryoprotectant, protecting the crystals during flash-cooling for data collection.[24]
Conclusion
This compound is a versatile polyether polyol with properties that are highly dependent on its degree of propoxylation. A thorough understanding and characterization of its molecular weight, viscosity, and hydroxyl content are essential for its effective application, particularly in the precise and sensitive field of macromolecular crystallization for drug discovery and development. The standardized protocols outlined in this guide provide a robust framework for the quality control and characterization of this important chemical compound.
References
- 2. lookchem.com [lookchem.com]
- 3. This compound | 9051-49-4 [chemicalbook.com]
- 4. 丙氧化季戊四醇 (5/4 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 丙氧化季戊四醇 (5/4 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]
- 6. 丙氧化季戊四醇 (5/4 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. chemos.de [chemos.de]
- 9. 丙氧化季戊四醇 (5/4 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound CAS#: 9051-49-4 [m.chemicalbook.com]
- 11. This compound | C8H20O6 | CID 16212716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Polymer Molecular Weight Determination [intertek.com]
- 13. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]
- 14. GPC for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 15. aimplas.net [aimplas.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. polymersolutions.com [polymersolutions.com]
- 18. ijareeie.com [ijareeie.com]
- 19. users.metu.edu.tr [users.metu.edu.tr]
- 20. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 21. Hydroxyl value - Wikipedia [en.wikipedia.org]
- 22. Determination of Hydroxyl Value | Pharmaguideline [pharmaguideline.com]
- 23. digicollections.net [digicollections.net]
- 24. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentaerythritol Propoxylate: A Technical Guide to its Molecular Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and chemical formula of pentaerythritol propoxylate. Given its polymeric nature, this compound does not have a single molecular weight but rather a distribution of weights depending on the extent of propoxylation. This document consolidates available data, outlines methodologies for its characterization, and presents visual representations of its structure and analytical workflows.
Molecular Weight and Formula
This compound is a branched polyether polyol synthesized by the propoxylation of pentaerythritol. The final molecular weight is contingent on the number of propylene oxide (PO) units that are added to the four hydroxyl groups of the pentaerythritol core. This variability is often expressed in commercial products with a designation such as "(n/m PO/OH)," where 'n' represents the average number of PO units and 'm' is the number of terminal hydroxyl groups (which is typically 4 for this molecule).
The generalized chemical formula for this compound is C[CH₂(OCH₂CH(CH₃))ₙOH]₄.[1][2] The degree of polymerization, 'n', can vary, leading to a range of molecular weights.
Data Summary
The following table summarizes the molecular weight and formula for various forms of this compound found in commercially available products and chemical databases.
| Designation | Average Molecular Weight (Mn) ( g/mol ) | Molecular Formula | Source(s) |
| This compound | 212.24 | C₈H₂₀O₆ | [3][4] |
| This compound (5/4 PO/OH) | ~426 | Not specified | [1][2][5][6] |
| This compound (5/4 PO/OH) | 504.61 | C₂₂H₄₈O₁₂ | [7][8][9] |
| This compound (17/8 PO/OH) | ~629 | Not specified | [8][9] |
Note: The discrepancy in molecular weight for the (5/4 PO/OH) designation may arise from different manufacturing processes or analytical methods used by various suppliers.
Experimental Protocols for Molecular Weight Determination
Determining the molecular weight of a polymer like this compound requires specialized analytical techniques. While specific protocols for this exact molecule are proprietary to manufacturers, the following are standard methods employed for the characterization of polyols and polyethers.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is a widely used technique to determine the molecular weight distribution of polymers.[10][11][12]
Methodology:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Instrumentation: A GPC/SEC system equipped with a pump, injector, a series of columns packed with porous gel, and a detector (typically a refractive index detector for polyols) is used.[11]
-
Separation: The sample solution is injected into the mobile phase, which flows through the columns. Larger molecules elute first as they are excluded from the pores of the gel, while smaller molecules penetrate the pores and have a longer elution time.[12]
-
Calibration: The system is calibrated using polymer standards of known molecular weights (e.g., polystyrene standards). A calibration curve of log(molecular weight) versus elution time is generated.[10]
-
Data Analysis: The elution profile of the this compound sample is compared to the calibration curve to determine its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for detailed structural elucidation and can be used to determine the number-average molecular weight through end-group analysis.[1][2][13]
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.
-
End-Group Analysis: The ¹H NMR spectrum is used to identify the signals corresponding to the terminal hydroxyl protons and the protons of the repeating propylene oxide units. By integrating the areas of these respective signals, the ratio of end-groups to repeating units can be calculated, which allows for the determination of the average degree of polymerization and subsequently, the number-average molecular weight (Mn).[14]
Mass Spectrometry (MS)
Mass spectrometry, particularly with soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI), can be used to determine the molecular weight distribution of polymers.[7][15][16]
Methodology:
-
Sample Preparation: The this compound sample is mixed with a suitable matrix (for MALDI) or dissolved in an appropriate solvent with a salt (for ESI) to facilitate ionization.
-
Ionization: The sample is ionized using either a laser (MALDI) or a high voltage (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., time-of-flight - TOF).
-
Data Analysis: The resulting spectrum shows a distribution of peaks, each corresponding to a polymer chain of a specific length. This data can be used to calculate the molecular weight averages (Mn and Mw).[16]
Visualizations
The following diagrams illustrate the chemical structure and a generalized workflow for molecular weight determination.
Caption: Chemical structure of this compound.
Caption: Workflow for molecular weight determination.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 3. measurlabs.com [measurlabs.com]
- 4. This compound | C8H20O6 | CID 16212716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 丙氧化季戊四醇 (5/4 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. CN102320936A - Synthesis method for pentaerythritol ethyoxyl or propyl compound - Google Patents [patents.google.com]
- 10. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 11. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. azom.com [azom.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. discovery.researcher.life [discovery.researcher.life]
In-Depth Technical Guide to the Structure of Pentaerythritol Propoxylate Polymer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structure, synthesis, and characterization of pentaerythritol propoxylate polymers. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for the application and further development of these versatile polymers.
Core Structure and Chemical Properties
This compound is a branched polyether polyol. Its structure is centered around a neopentane core, with four hydroxyl groups of the pentaerythritol molecule serving as initiation sites for the propoxylation reaction. This results in a star-shaped polymer where each of the four arms consists of a polypropylene oxide (PPO) chain. The general chemical structure is C(CH₂[OCH(CH₃)CH₂]nOH)₄.
The terminal hydroxyl groups of the propoxylate chains are the primary sites for further chemical reactions, making these polymers valuable precursors in the synthesis of various materials, including polyurethanes. The number of propylene oxide units (n) can be varied to achieve a range of molecular weights and, consequently, different physical properties.
A hydroxypolyether, this compound consists of a hydroxy-poly(propylene oxide) chain attached to each of the methyl groups of neopentane.[1] It is frequently utilized in the crystallization of proteins.[1]
Physicochemical Properties
The physical and chemical properties of this compound are highly dependent on its molecular weight and the degree of propoxylation. Generally, these polymers are viscous liquids.
For a representative this compound with an average molecular weight (Mn) of approximately 426 g/mol , the following properties have been reported:
| Property | Value |
| Average Molecular Weight (Mn) | ~426 g/mol |
| Density (at 25 °C) | 1.05 g/mL[2][3] |
| Boiling Point | >300 °C[2][3] |
| Refractive Index (n20/D) | 1.464[2][3] |
| Hydroxyl Value | 510 - 540 mg KOH/g[4] |
| Form | Viscous liquid[2][3] |
| Flash Point | 192 °C (closed cup)[2] |
Synthesis of this compound
The synthesis of this compound is achieved through the ring-opening polymerization of propylene oxide, initiated by pentaerythritol in the presence of a catalyst.
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocol: General Procedure for the Synthesis of Polyether Polyols
The following is a general laboratory-scale procedure for the synthesis of polyether polyols, which can be adapted for this compound.
-
Reactor Setup: A suitable reactor, typically a stainless steel autoclave, is charged with the initiator (pentaerythritol) and the catalyst (e.g., potassium hydroxide or a double metal cyanide complex).
-
Inert Atmosphere: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove air and moisture. The reactor is then heated to the desired reaction temperature, typically between 115 °C and 140 °C.[5]
-
Monomer Addition: Propylene oxide is then continuously fed into the reactor. The feed rate is carefully controlled to manage the exothermic nature of the polymerization reaction and maintain a constant temperature and pressure.
-
Polymerization: The reaction mixture is stirred continuously to ensure homogeneity. The polymerization proceeds via the ring-opening of the propylene oxide and its addition to the hydroxyl groups of the pentaerythritol.
-
Reaction Completion and Purification: Once the desired amount of propylene oxide has been added, the reaction is allowed to continue for a period to ensure complete conversion. The resulting crude polyether polyol is then purified. If an alkaline catalyst is used, it is typically neutralized with an acid, and the resulting salts are removed by filtration. Any unreacted monomer is removed under vacuum.
Characterization of this compound
A suite of analytical techniques is employed to characterize the structure, molecular weight, and purity of this compound polymers.
Characterization Workflow
Caption: Characterization of this compound.
Gel Permeation Chromatography (GPC)
GPC is a crucial technique for determining the molecular weight distribution of polymers.
Experimental Protocol: GPC Analysis of Polyether Polyols
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent, typically tetrahydrofuran (THF). The concentration is usually in the range of 1-5 mg/mL. The solution is filtered through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
Instrumentation: A standard GPC system equipped with a refractive index (RI) detector is used. A set of columns suitable for the analysis of low to medium molecular weight polymers, such as polystyrene-divinylbenzene (PS-DVB) columns, is employed.
-
Analysis Conditions:
-
Mobile Phase: Tetrahydrofuran (THF)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
-
Calibration: The system is calibrated using narrow molecular weight polystyrene or poly(methyl methacrylate) standards to generate a calibration curve of log(molecular weight) versus elution volume.
-
Data Analysis: The molecular weight distribution of the sample is determined by comparing its elution profile to the calibration curve. This allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the polymer.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small drop of the viscous liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
-
Instrumentation: A standard FTIR spectrometer is used to acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks include:
-
~3450 cm⁻¹: Broad peak corresponding to the O-H stretching of the terminal hydroxyl groups.[6]
-
2850-3000 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.[6]
-
~1100 cm⁻¹: Strong C-O-C stretching of the ether linkages in the polypropylene oxide chains.[6]
-
~1375 cm⁻¹ and ~1450 cm⁻¹: C-H bending vibrations.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the polymer and confirming its purity.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: A small amount of the polymer is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire the ¹H NMR spectrum.
-
Data Interpretation: The chemical shifts, splitting patterns, and integration of the peaks provide detailed structural information. For this compound, the ¹H NMR spectrum would be expected to show:
-
Signals in the region of 3.2-3.8 ppm corresponding to the protons of the CH and CH₂ groups in the ether linkages.[5]
-
A signal around 1.1-1.3 ppm for the methyl protons of the propylene oxide units.
-
Signals corresponding to the methylene protons of the pentaerythritol core.
-
A signal for the hydroxyl protons, the chemical shift of which can vary depending on the solvent and concentration.
-
Applications in Drug Development and Research
This compound polymers find applications in the pharmaceutical and biotechnology sectors, primarily due to their unique properties. A significant application is their use as a crystallization agent for macromolecules, such as proteins and enzymes. Their branched structure and the presence of multiple hydroxyl groups can aid in the formation of well-ordered crystals, which are essential for X-ray crystallography studies to determine the three-dimensional structure of these biomolecules.
Furthermore, these polymers can serve as precursors for the synthesis of biodegradable and biocompatible materials for drug delivery applications. The terminal hydroxyl groups can be functionalized to attach drugs or targeting moieties, and the polyether backbone can be designed to control the release profile of the encapsulated therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ペンタエリトリトールプロポキシラート(17/8 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]
- 3. ペンタエリトリトールプロポキシラート(17/8 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis of Polyether, Poly(Ether Carbonate) and Poly(Ether Ester) Polyols Using Double Metal Cyanide Catalysts Bearing Organophosphorus Complexing Agents | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Physical Properties of Pentaerythritol Propoxylate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of pentaerythritol propoxylate solutions. Designed for professionals in research and drug development, this document details key physical characteristics, outlines standardized experimental protocols for their measurement, and presents data in a clear, comparative format.
This compound is a branched polymer with a pentaerythritol backbone, recognized for its utility as a crystallization agent for macromolecules like proteins and enzymes.[1][2][3][4][5] Its physical properties are crucial for understanding its behavior in various applications, including its role as a precipitant and cryoprotectant in crystallography.[4]
Core Physical and Chemical Properties
This compound is typically a viscous liquid at room temperature.[1][6][7][8][9] The properties can vary depending on the degree of propoxylation and the average molecular weight. The following tables summarize the key physical data available for common formulations.
General Properties
| Property | Value | Source(s) |
| CAS Number | 9051-49-4 | [1][7][8][10] |
| Appearance/Form | Viscous liquid, Powder | [1][6][7][8][9][10][11] |
| Molecular Weight (Avg. Mn) | ~426 g/mol | [1][5][7][8][9] |
| Molecular Formula (Example) | C22H48O12 | [3][10] |
Thermal and Optical Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | >300 °C | (lit.) | [1][2][6][7][8][9][10] |
| Melting Point | 246-248 °C | [3][6] | |
| Flash Point | 192 °C (377.6 °F) | closed cup | [2][8][9][11] |
| Refractive Index | 1.464 | n20/D | [1][2][6][7][8][9][10] |
Density and Other Properties
| Property | Value | Conditions | Source(s) |
| Density | 1.05 g/mL | at 25 °C (lit.) | [1][2][6][7][8][9][10] |
| Density | 1.09 g/cm³ | at 20 °C | [11] |
| LogP | 0.22 | at 25 °C | [3][6] |
Experimental Protocols for Property Determination
Accurate characterization of this compound solutions requires standardized experimental methods. Below are detailed protocols for measuring key physical properties.
Workflow for Physical Property Characterization
The following diagram illustrates a typical workflow for the physical characterization of a this compound solution.
Viscosity Measurement
The viscosity of polymer solutions is a measure of their resistance to flow and is related to the average molecular size of the polymer.
-
Methodology: ASTM D5225 - Standard Test Method for Measuring Solution Viscosity of Polymers with a Differential Viscometer.[1][3][5]
-
Apparatus: Differential viscometer, which uses a fluid analog of the Wheatstone Bridge.[3]
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent to a known concentration (e.g., 0.2-1.0 g/dL).[12] The polymer must dissolve completely without degradation.
-
Procedure:
-
Calibrate the viscometer using a standard viscosity reference material.
-
Introduce the solvent into the reference side and the polymer solution into the sample side of the viscometer.
-
Measure the differential pressure between the two capillaries, which is proportional to the viscosity difference.
-
-
Calculation: The results can be expressed as relative viscosity, specific viscosity, or intrinsic viscosity.[5][12]
-
-
Alternative Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids, using a calibrated glass capillary viscometer.[4][6][13][14][15]
Density Measurement
Density is a fundamental physical property necessary for converting kinematic viscosity to dynamic viscosity and for various quality control applications.
-
Methodology: ASTM D1480 - Standard Test Method for Density and Relative Density of Viscous Materials by Bingham Pycnometer.[2][9][16][17][18]
-
Apparatus: Bingham pycnometer, a constant-volume glass container.
-
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it.
-
Fill the pycnometer with the this compound solution, taking care to avoid air bubbles.
-
Bring the pycnometer and its contents to the desired temperature (e.g., 20°C or 25°C) in a constant-temperature bath.
-
Adjust the liquid volume to the pycnometer's calibration mark.
-
Remove the pycnometer from the bath, wipe it dry, and weigh it.
-
-
Calculation: The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.
-
Refractive Index Measurement
The refractive index is a measure of how light propagates through a material and is useful for characterizing pure substances and mixtures.
-
Methodology: ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.[8][11][19][20][21]
-
Apparatus: A refractometer (manual or automatic) with a light source, typically a sodium D-line (589.3 nm).
-
Procedure:
-
Calibrate the instrument using a certified reference standard.
-
Place a few drops of the this compound solution onto the prism of the refractometer.
-
Allow the sample to reach thermal equilibrium with the instrument at the specified temperature (e.g., 20°C).
-
Measure the refractive index from the instrument's scale or digital readout.
-
-
Reporting: The refractive index is reported as a dimensionless number, often to four decimal places, along with the measurement temperature.
-
Surface Tension Measurement
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. For solutions used in drug development and protein crystallization, it can influence wetting and interfacial phenomena.
-
Methodology: Pendant Drop Method.[7][10][22][23][24]
-
Apparatus: An optical tensiometer equipped with a camera, a light source, and a syringe for dispensing the drop.
-
Procedure:
-
A small drop of the this compound solution is formed at the tip of a vertically mounted needle.
-
The system captures a high-resolution image of the pendant drop.
-
The shape of the drop is determined by the balance between surface tension and gravity.
-
-
Calculation: Sophisticated software analyzes the drop's shape (profile) and fits it to the Young-Laplace equation to calculate the surface tension. The density of the liquid is required for this calculation.[7][10]
-
Logical Relationships of Physical Properties
The molecular structure of this compound dictates its macroscopic physical properties. The central pentaerythritol core provides a branch point for four poly(propylene oxide) chains.
The length of the propoxylate chains directly influences the average molecular weight, which in turn is a major determinant of the solution's viscosity. The branched nature of the molecule contributes to its viscous properties. The terminal hydroxyl groups on the propoxylate chains are responsible for its miscibility with water, a critical feature for its application as a crystallization agent in aqueous buffer solutions.[16]
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. infinitalab.com [infinitalab.com]
- 4. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. Pendant drop | KRÜSS Scientific [kruss-scientific.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. antpedia.com [antpedia.com]
- 10. biolinscientific.com [biolinscientific.com]
- 11. store.astm.org [store.astm.org]
- 12. Plastics & Polymer Lab - Dilute Solution Viscosity [plasticslab.com]
- 13. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 14. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]
- 15. ASTM D445 - eralytics [eralytics.com]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. store.astm.org [store.astm.org]
- 20. petrolube.com [petrolube.com]
- 21. matestlabs.com [matestlabs.com]
- 22. rheologylab.com [rheologylab.com]
- 23. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 24. physlab.org [physlab.org]
Synthesis and Purification of Pentaerythritol Propoxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of pentaerythritol propoxylate, a branched polyether polyol with increasing applications in research, particularly as a crystallization agent for proteins and in the development of drug delivery systems.[1][2][3][4] This document outlines detailed experimental protocols, data presentation in tabular format, and visual workflows to facilitate understanding and replication in a laboratory setting.
Synthesis of this compound
The synthesis of this compound involves the base-catalyzed ring-opening polymerization of propylene oxide initiated by pentaerythritol. A common and effective method utilizes dimethyl amino ethanol as a catalyst, which offers advantages such as good color, high yield, and a narrow molecular weight distribution of the final product.[5]
Reaction Mechanism
The synthesis proceeds through the nucleophilic attack of the hydroxyl groups of pentaerythritol on the electrophilic carbon of the propylene oxide ring. The basic catalyst, dimethyl amino ethanol, deprotonates the hydroxyl groups of pentaerythritol, increasing their nucleophilicity and initiating the polymerization. The propoxylation occurs at the four hydroxyl sites of the pentaerythritol core, leading to the formation of a branched polyether polyol.
Experimental Protocol: Synthesis
A detailed method for the synthesis of this compound is adapted from patented procedures.[5]
Materials:
-
Pentaerythritol (PET)
-
Propylene oxide (PO)
-
Dimethyl amino ethanol (DMAE)
-
Inert gas (e.g., Nitrogen)
-
Reaction vessel equipped with a stirrer, heating mantle, temperature controller, and a port for the addition of reactants and inert gas.
Procedure:
-
Charge the reaction vessel with pentaerythritol and dimethyl amino ethanol.
-
Purge the vessel with an inert gas, such as nitrogen, to create an inert atmosphere.
-
Begin stirring the mixture at a rate of 50-100 rpm while heating to the reaction temperature of 110-140 °C.
-
Once the desired temperature is reached, continuously add propylene oxide to the reaction mixture while maintaining vigorous stirring (100-500 rpm).
-
Control the reaction temperature between 110-140 °C and the pressure between -0.095 to 0.35 MPa.
-
The reaction is typically carried out for 1 to 20 hours.[5]
-
Upon completion, the resulting product is a viscous liquid, this compound.
Purification of this compound
For research applications requiring high purity, the synthesized this compound must be purified to remove the catalyst, unreacted starting materials, and any side products. While some synthesis methods claim no post-treatment is necessary, achieving research-grade purity often requires further steps.[5] The primary impurities to be removed are the dimethyl amino ethanol catalyst and potentially low molecular weight oligomers.
Purification Strategy
A multi-step purification strategy is recommended, involving catalyst neutralization and removal by adsorption, followed by filtration.
Experimental Protocol: Purification
Materials:
-
Crude this compound
-
Activated carbon
-
Diatomaceous earth
-
Anhydrous magnesium sulfate
-
Suitable filtration apparatus (e.g., Buchner funnel, filter press)
-
Vacuum oven
Procedure:
-
Catalyst Removal:
-
To the crude this compound, add 1-2% (w/w) of activated carbon. Activated carbon is a highly effective adsorbent for removing organic impurities and colored by-products.
-
Stir the mixture at 80-100 °C for 2-4 hours under a nitrogen atmosphere.
-
-
Filtration:
-
Allow the mixture to cool to 60-70 °C to reduce viscosity for easier filtration.
-
Add a filter aid, such as diatomaceous earth, to the mixture to prevent clogging of the filter medium.
-
Filter the mixture through a pre-heated filtration apparatus to remove the activated carbon and other solid impurities.
-
-
Drying:
-
Dry the purified this compound under vacuum at 80-100 °C to remove any residual moisture.
-
The final product should be a clear, viscous liquid.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis Parameters
| Parameter | Value | Reference |
| Reactants | Pentaerythritol, Propylene Oxide | [5] |
| Catalyst | Dimethyl amino ethanol | [5] |
| Catalyst Loading | 0.1% - 0.5% of total reactant weight | [5] |
| Molar Ratio (PO:PET) | 4:1 to 9:1 | [5] |
| Reaction Temperature | 110 - 140 °C | [5] |
| Reaction Pressure | -0.095 - 0.35 MPa | [5] |
| Reaction Time | 1 - 20 hours | [5] |
| Expected Yield | >98% | [5] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White crystalline solid (Pentaerythritol) | [6] |
| Appearance | Viscous liquid (this compound) | [3] |
| Molecular Formula | C(CH₂OH)₄ (Pentaerythritol) | [6] |
| Molar Mass | 136.15 g/mol (Pentaerythritol) | [6] |
| Melting Point | 260.5 °C (Pentaerythritol) | [6] |
| Boiling Point | >300 °C (this compound) | [3] |
| Density | 1.05 g/mL at 25 °C (this compound) | [3] |
Characterization
To confirm the identity and purity of the synthesized and purified this compound, various analytical techniques can be employed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present. The spectrum of pentaerythritol shows a broad peak for the hydroxyl (-OH) stretching vibrations in the range of 3200-3600 cm⁻¹ and C-H stretching vibrations around 2800-3000 cm⁻¹.[7] For the propoxylated product, the appearance of a strong C-O-C ether linkage band around 1100 cm⁻¹ and a decrease in the intensity of the -OH band would be expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure. In the ¹H NMR of pentaerythritol, the methylene protons (-CH₂-) typically appear as a singlet around 3-4 ppm.[7] For the propoxylated product, new signals corresponding to the propylene oxide units would be observed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and identify any volatile impurities. Derivatization may be necessary to analyze the polyhydroxy compounds by GC.[8][9][10]
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Overall workflow for the synthesis and purification of this compound.
References
- 1. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. CN102320936A - Synthesis method for pentaerythritol ethyoxyl or propyl compound - Google Patents [patents.google.com]
- 6. Pentaerythritol - Wikipedia [en.wikipedia.org]
- 7. koyonchem.com [koyonchem.com]
- 8. researchgate.net [researchgate.net]
- 9. hrgc.eu [hrgc.eu]
- 10. STUDY OF GC ANALYSIS OF PENTAERYTHRITOL AND DIPENTAERYTHRITOL [mat-test.com]
A Technical Guide to the Aqueous Solubility of Pentaerythritol Propoxylate in Buffered Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaerythritol propoxylate, a branched polyether polyol, is a versatile excipient with applications in drug formulation and protein crystallization. Its utility is often linked to its high aqueous solubility. This technical guide provides an in-depth overview of the solubility characteristics of this compound in various aqueous buffer systems commonly used in pharmaceutical and biological research. While specific quantitative solubility limits are not extensively documented in publicly available literature, this guide synthesizes existing information, outlines a comprehensive experimental protocol for determining solubility, and presents illustrative data to guide formulation development.
Introduction
This compound is a non-ionic polymer characterized by a central pentaerythritol core to which propylene oxide chains are attached. This structure imparts unique properties, including high water miscibility and a significant presence in protein crystallization reagents.[1][2][3] Understanding its solubility in different buffer systems is critical for researchers in drug development, as buffers are essential for maintaining pH and ensuring the stability of active pharmaceutical ingredients (APIs). This guide addresses the qualitative and procedural aspects of this compound solubility to aid in its effective application.
Physicochemical Properties
Before delving into solubility, it is essential to understand the basic physicochemical properties of this compound.
| Property | Value | Reference |
| Synonyms | This compound (5/4 PO/OH), this compound (17/8 PO/OH) | [] |
| CAS Number | 9051-49-4 | [] |
| Molecular Weight | Average Mn ~426 g/mol | [1][5] |
| Appearance | Viscous liquid | [1][5] |
| Density | Approximately 1.05 g/mL at 25 °C | [1][][5] |
| Boiling Point | >300 °C | [1][][5] |
| Water Solubility | Completely miscible | [2] |
Aqueous Solubility Profile
This compound is widely reported to be "completely miscible with water".[2] This high degree of aqueous solubility is a key attribute for its use in various applications, particularly in protein crystallization, where it is often used as a precipitant at concentrations ranging from 25-40%.[6][7]
Despite its high miscibility, the precise solubility limit in different buffer systems is not well-documented in peer-reviewed literature or technical data sheets. The interaction with various buffer salts at different pH values and ionic strengths could potentially influence its phase behavior. For practical purposes in formulation, it is often considered soluble to very high concentrations in common buffers such as phosphate, citrate, and Tris.
Illustrative Solubility Data
In the absence of specific experimental data from the literature, the following table provides a template for how such data would be presented. These hypothetical values are based on the understanding that this compound is highly soluble and are for illustrative purposes only.
| Buffer System (0.1 M) | pH | Temperature (°C) | Illustrative Solubility ( g/100 mL) |
| Phosphate Buffer | 5.0 | 25 | > 50 |
| 7.4 | 25 | > 50 | |
| 8.0 | 25 | > 50 | |
| Citrate Buffer | 4.0 | 25 | > 50 |
| 6.0 | 25 | > 50 | |
| Tris-HCl Buffer | 7.0 | 25 | > 50 |
| 8.5 | 25 | > 50 |
Experimental Protocol for Solubility Determination
To quantitatively determine the solubility of this compound in a specific buffer, the following experimental protocol can be employed. This method is based on the equilibrium solubility determination method.
Materials
-
This compound
-
Buffer salts (e.g., sodium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate, Tris base, HCl)
-
Deionized water
-
Analytical balance
-
pH meter
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD) or a validated titration method.
Procedure
-
Buffer Preparation : Prepare a stock solution of the desired buffer (e.g., 0.1 M Phosphate Buffer) at the target pH.
-
Sample Preparation : Add an excess amount of this compound to a known volume of the prepared buffer in a series of sealed vials.
-
Equilibration : Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, centrifuge the vials at high speed to separate the undissolved solute from the saturated solution.
-
Sample Analysis : Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase and analyze the concentration of this compound using a validated analytical method such as HPLC-RID/ELSD.
-
Data Analysis : Calculate the concentration of this compound in the saturated solution. The solubility is expressed in g/100 mL or mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
While highly miscible, certain factors could theoretically influence the behavior of this compound in buffered solutions:
-
Temperature : The solubility of most liquids in liquids is not strongly dependent on temperature, but phase separation can occur at higher or lower temperatures.
-
pH : As a non-ionic compound, the solubility of this compound is expected to be largely independent of pH.
-
Ionic Strength : High concentrations of salts in the buffer could potentially lead to "salting-out" effects, though this is less common for highly miscible non-ionic polymers.
Conclusion
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 3. 丙氧化季戊四醇 (5/4 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound (5/4 PO/OH) average Mn 426 9051-49-4 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentaerythritol Propoxylate: A Technical Safety Guide for Researchers and Drug Development Professionals
This guide provides an in-depth overview of the safety data for pentaerythritol propoxylate, a branched polymer frequently utilized as a crystallization agent.[1][2][3] The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound.
Core Safety Information
This compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 and is not considered a dangerous substance according to Directive 67/548/EEC.[4] Consequently, it does not require hazard labeling.[4][5] According to assessments, this substance is not considered a PBT (Persistent, Bioaccumulative and Toxic) or a vPvB (very Persistent and very Bioaccumulative) substance.[5] It also does not contain any endocrine-disrupting chemicals at a concentration of ≥ 0.1%.[5]
Hazard Identification and Response Workflow
The following diagram outlines the logical workflow for identifying and responding to potential hazards associated with this compound.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C8H20O6[6] |
| Molecular Weight | 212.24 g/mol [6] |
| Appearance | Viscous liquid[1][7] |
| Density | 1.05 g/mL at 25 °C[1][2][3][4][7][] |
| Boiling Point | >300 °C[1][2][3][7][] |
| Flash Point | 192 °C (377.6 °F) - closed cup[1][7] |
| Auto-ignition Temperature | 365 °C[4] |
| Water Solubility | Completely miscible[4] |
| Refractive Index | n20/D 1.464[1][7] |
Toxicological and Ecotoxicological Data
This compound has been determined to not be readily biodegradable, with a result of 51%.[4]
| Test | Species | Result | Guideline |
| Acute toxicity to fish (LC0) | Danio rerio (zebra fish) | >= 100 mg/l (96 h) | OECD Test Guideline 203[4] |
| Acute toxicity to daphnia (EC50) | Daphnia magna (Water flea) | > 100 mg/l (48 h) | OECD Test Guideline 202[4] |
| Acute toxicity to algae (EC0) | Desmodesmus subspicatus | >= 100 mg/l (72 h) | OECD Test Guideline 201[4] |
Based on available data, the substance is not classified as acutely toxic, a skin or eye irritant, a respiratory or skin sensitizer, mutagenic, carcinogenic, or a reproductive toxicant.[5] It is also not classified as a specific target organ toxicant for single or repeated exposure.[5]
Experimental Protocols
Detailed experimental protocols for the toxicological and ecotoxicological studies cited in the safety data sheets are not publicly available. The provided information references standardized OECD guidelines, which can be accessed for detailed methodologies.
Handling and Storage
Precautions for Safe Handling:
-
Ensure adequate local and general ventilation in work areas.[5]
-
Wash hands thoroughly after handling.[5]
-
Avoid eating, drinking, and smoking in work areas.[5]
-
Remove contaminated clothing and protective equipment before entering eating areas.[5]
-
Preventive skin protection with barrier creams or ointments is recommended.[5]
Conditions for Safe Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep containers tightly closed.[4]
-
The material is stable under normal ambient and anticipated storage and handling conditions.[5]
First-Aid Measures
General Advice:
-
In case of doubt or if symptoms persist, seek medical advice.[5]
-
Remove the affected person from the danger area and keep them warm, still, and covered.[5]
-
Immediately take off all contaminated clothing.[5]
-
If the person is unconscious, place them in the recovery position. Never give anything by mouth to an unconscious person.[4][5][9]
Specific Measures:
-
If Inhaled: Move the person into fresh air. If breathing is irregular or has stopped, provide artificial respiration and seek immediate medical assistance.[4][5][9]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[4][5]
-
In Case of Eye Contact: Remove contact lenses if present and easy to do. Rinse copiously with clean, fresh water for at least 10 minutes, holding the eyelids apart.[5]
-
If Swallowed: Rinse mouth with water (only if the person is conscious). Do NOT induce vomiting.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Fire-Fighting Procedures: Fight fire with normal precautions from a reasonable distance.[5] Coordinate firefighting measures with the surrounding environment.[5] Do not allow firefighting water to enter drains or water courses.[5]
-
Protective Equipment: In case of fire and/or explosion, do not breathe fumes.[5] Wear a self-contained breathing apparatus if necessary.[4]
Personal Protection
The following personal protective equipment (PPE) is recommended when handling this compound:
-
Eye/Face Protection: Wear eye and face protection.[5] Safety glasses or goggles that comply with NIOSH (US) or EN 166 (EU) standards are recommended.[4]
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[4][5] Check for leaks and impermeability before use.[5]
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[5]
-
Body Protection: No specific requirements are listed, but good industrial hygiene practices should be followed.
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the selection process for appropriate PPE.
References
- 1. 丙氧化季戊四醇 (5/4 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.cn]
- 2. This compound CAS#: 9051-49-4 [m.chemicalbook.com]
- 3. This compound | 9051-49-4 [chemicalbook.com]
- 4. This compound | CAS#:9051-49-4 | Chemsrc [chemsrc.com]
- 5. chemos.de [chemos.de]
- 6. This compound | C8H20O6 | CID 16212716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ペンタエリトリトールプロポキシラート(17/8 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
The Theoretical Basis and Practical Application of Pentaerythritol Propoxylate in Macromolecular Crystallography
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol propoxylate (PEP) has emerged as a valuable and versatile tool in the field of macromolecular crystallography. It is a branched-chain polymer that serves as both a precipitant and a cryoprotectant, offering unique advantages over traditional reagents like polyethylene glycol (PEG).[1][2][3][4] This guide provides a comprehensive overview of the theoretical principles underpinning the use of PEP, detailed experimental protocols for its application, and a summary of its physicochemical properties to aid researchers in optimizing their crystallization experiments.
The primary challenge in X-ray crystallography is the production of well-ordered, diffraction-quality crystals. The choice of precipitant is a critical variable in this process.[1][3][4] PEP has proven effective in yielding high-quality crystals for proteins that have been resistant to crystallization using conventional methods.[1][2][3] Its unique molecular architecture and dual functionality streamline the experimental workflow and can lead to superior diffraction data.
Theoretical Basis for Using this compound
The efficacy of PEP in protein crystallization can be attributed to its distinct molecular structure and resulting physicochemical properties.
The Significance of a Branched Polymer Structure
PEP consists of a central pentaerythritol core from which four propoxylate chains extend, creating a star-shaped, branched polymer.[1][2][3][4] This architecture contrasts with the linear structure of polyethylene glycols (PEGs), which are more commonly used as polymeric precipitants. This structural difference has several important implications for protein crystallization:
-
Reduced Crystallinity and Increased Solubility: Branched polymers like PEP tend to have lower crystallinity and higher solubility compared to their linear counterparts of similar molecular weight. This is because the branches interfere with the close packing of the polymer chains.
-
Altered Intermolecular Interactions: The three-dimensional shape of PEP can influence protein-protein contacts in the crystal lattice in a manner different from linear polymers. This can create novel crystal packing arrangements that may be more favorable for certain proteins.
-
Flexibility: The branched structure provides a degree of conformational flexibility that may aid in stabilizing the protein in a conformation amenable to crystallization.
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Comparison of Linear and Branched Polymer Structures"
Mechanism of Action as a Precipitant
Like other polymeric precipitants, PEP functions by the principle of macromolecular crowding or excluded volume. By occupying a significant volume in the aqueous solution, PEP effectively reduces the amount of solvent available to hydrate the protein molecules. This decrease in the protein's solubility drives the system towards supersaturation, a prerequisite for nucleation and crystal growth. The unique branched structure of PEP can modulate the kinetics and thermodynamics of this process, potentially leading to the formation of more ordered crystals.
Dual Functionality as a Cryoprotectant
A significant advantage of using PEP is its intrinsic cryoprotective properties.[1][2][3][4] During X-ray data collection, crystals are typically flash-cooled to cryogenic temperatures (around 100 K) to minimize radiation damage.[5] This process can cause the formation of crystalline ice, which can damage the crystal lattice and degrade diffraction quality. Cryoprotectants are therefore essential to facilitate the formation of a vitrified, or glassy, state of the solvent.
When PEP is used as the precipitant, it is often present in the crystallization mother liquor at a high enough concentration (typically 25-45%) to also serve as a cryoprotectant.[1][2][3][6] This eliminates the need for a separate crystal soaking step in a cryoprotectant solution, which can sometimes damage delicate crystals. This dual functionality simplifies the experimental workflow and can improve the reproducibility of results.[1][2][3][4]
Physicochemical and Quantitative Data
Physicochemical Properties of this compound Variants
Several variants of PEP are commercially available, differing primarily in their average molecular weight, which is determined by the length of the propoxylate chains. The choice of PEP variant can influence the outcome of crystallization experiments.
| Property | PEP 426 | PEP 629 |
| Average Molecular Weight (Da) | ~426 | ~629 |
| Form | Viscous liquid | Viscous liquid |
| Density (at 25 °C) | ~1.05 g/mL | - |
| Refractive Index (n20/D) | ~1.464 | - |
| Boiling Point | >300 °C | >300 °C |
| Solubility in Water | Miscible | Miscible |
Data compiled from various sources.
Case Studies and Quantitative Crystallization Data
While the success of any crystallization trial is protein-dependent, PEP has been successfully used to crystallize a number of proteins, often where other precipitants have failed.
| Protein | PEP Variant & Concentration | Crystal System & Space Group | Unit Cell Parameters (Å) | Diffraction Resolution (Å) | Reference |
| Salmonella enterica PrpD protein | PEP 426 (25-40%) | Orthorhombic, C222₁ | a=73.2, b=216.4, c=214.3 | > 2.0 | [1][2][3][4] |
| SFTSV Gc ectodomain | PEP 426 (45% v/v) | - | - | - | [6] |
| Unnamed protein | PEP (35%) | - | - | Poorly diffracting | [7] |
Experimental Protocols
The following protocols provide a general framework for using PEP in crystallization experiments. Optimization will likely be required for each specific protein.
Initial Screening using the Hanging-Drop Vapor Diffusion Method
This method is a common starting point for screening crystallization conditions.[1]
Materials:
-
Purified protein solution (typically 5-15 mg/mL in a suitable buffer)
-
This compound stock solutions (e.g., 50% w/v of PEP 426 and PEP 629 in water or a buffer)
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips
-
Sealing grease or tape
Procedure:
-
Prepare a reservoir solution in the wells of the crystallization plate containing the desired concentration of PEP and any necessary salts or buffers. A typical starting screen might vary the PEP concentration from 20-45%.
-
Pipette 1 µL of the purified protein solution onto the center of a siliconized cover slip.
-
Pipette 1 µL of the reservoir solution into the protein drop. Avoid introducing bubbles.
-
Carefully invert the cover slip and place it over the corresponding well, sealing it with grease or tape.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over a period of days to weeks.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Hanging-Drop Vapor Diffusion Workflow with PEP"
Cryoprotection and Crystal Mounting
As PEP also functions as a cryoprotectant, the procedure for preparing crystals for data collection is often simplified.
Procedure for Direct Freezing:
-
Once crystals have reached a suitable size, carefully remove the cover slip from the crystallization plate.
-
Using a cryo-loop that is slightly larger than the crystal, gently scoop the crystal out of the drop.
-
Quickly plunge the loop containing the crystal directly into liquid nitrogen or a cold nitrogen gas stream.
-
Store the frozen crystal in liquid nitrogen until ready for data collection.
Procedure for Stepwise Cryoprotection (if needed): In some cases, particularly if the PEP concentration in the drop is on the lower end, a gradual increase in cryoprotectant concentration may be beneficial to prevent crystal cracking.
-
Prepare a cryoprotectant solution consisting of the original mother liquor supplemented with a higher concentration of PEP (e.g., an additional 5-10%).
-
Transfer the crystal from the growth drop into a drop of the cryoprotectant solution.
-
Allow the crystal to soak for a short period (e.g., 10-30 seconds).
-
Mount the crystal on a cryo-loop and flash-cool in liquid nitrogen.
Logical Framework for Using this compound
The decision to use PEP in a crystallization screen can be guided by several factors. The following decision tree illustrates a logical approach to incorporating PEP into your experimental design.
Troubleshooting and Optimization
-
Problem: No crystals, only clear drops. The precipitant concentration may be too low. Increase the concentration of PEP in the reservoir.
-
Problem: Amorphous precipitate. The precipitant and/or protein concentration may be too high. Try lowering the concentration of one or both.
-
Problem: Small, poorly formed crystals. The nucleation rate may be too high. Try lowering the temperature or the precipitant concentration. Seeding from existing microcrystals can also be effective.
-
Problem: Crystals crack upon freezing. If direct freezing is causing damage, try the stepwise cryoprotection protocol by soaking the crystal in a solution with a slightly higher PEP concentration before freezing.[5][8][9]
Conclusion
This compound is a powerful tool in the crystallographer's arsenal. Its unique branched-chain structure offers an alternative to traditional linear polymers, providing a different chemical space to explore for inducing protein crystallization. The added benefit of its cryoprotective properties simplifies the experimental workflow and can enhance the quality of diffraction data. By understanding the theoretical basis of its function and employing systematic screening and optimization strategies, researchers can leverage the advantages of PEP to tackle challenging crystallization problems and advance their structural biology research.
References
- 1. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 2. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 9. people.mbi.ucla.edu [people.mbi.ucla.edu]
Methodological & Application
Application Notes and Protocols for Protein Crystallization with Pentaerythritol Propoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol propoxylate (PEP) is a branched polymer precipitant that has emerged as a valuable tool in macromolecular crystallography.[1][2][3] Its unique chemical properties, distinct from traditional precipitants like polyethylene glycols (PEGs), make it particularly effective for crystallizing proteins that have proven recalcitrant to other methods.[1][2][3] PEPs are available in various molecular weights, offering a spectrum of physicochemical properties to explore during crystallization screening.[1] A notable advantage of PEP is its dual function as a cryoprotectant, often allowing for the direct cryo-cooling of crystals from the mother liquor, which simplifies the experimental workflow.[1][2][3]
These application notes provide a comprehensive guide to using this compound for protein crystallization, including initial screening strategies and subsequent optimization protocols.
Data Presentation
Table 1: Exemplary Crystallization Conditions with this compound
| Protein | This compound (PEP) Concentration | Additional Reagents | pH | Method | Crystal Properties | Reference |
| Salmonella enterica PrpD | 25-40% (w/v) PEP 426 | Not specified | Not specified | Hanging-drop vapor diffusion | Orthorhombic, C222₁, diffracts beyond 2.0 Å | [1][2][3] |
| MtGlnK1 | 35% (w/v) PEP (17/8 PO/OH) | 100 mM MES, 200 mM Ammonium Sulfate | 6.5 | Sitting-drop vapor diffusion | Hexagonal rods | |
| Unnamed Protein | 35% (v/v) PEP | 0.2 M Potassium Acetate | No buffer | Not specified | Small rod-like crystals | |
| SFTSV Gc ectodomain | 45% (vol/vol) PEP 426 | 0.1 M Sodium Acetate | 4.6 | Sitting-drop vapor diffusion | Not specified | [4] |
Table 2: Composition of a Commercial Pentaerythritol-Based Screening Kit (JBScreen Pentaerythritol)
| Component | Description |
| Precipitants | This compound 426 (5/4 PO/OH), this compound 629 (17/8 PO/OH), Pentaerythritol ethoxylate 270 (3/4 EO/OH), Pentaerythritol ethoxylate 797 (15/4 EO/OH) |
| Precipitant Concentrations | Varied across the screen |
| pH Range | Four different pH values are screened |
| Salts | Conditions with and without the addition of Magnesium Chloride, Ammonium Sulfate, and Potassium Chloride |
This screen is designed to systematically evaluate different pentaerythritol polymers at various concentrations and pH values, with and without the presence of common salts.[5]
Experimental Workflows and Protocols
The general workflow for protein crystallization using this compound follows the established principles of vapor diffusion methods. The process begins with an initial screening to identify promising crystallization conditions, followed by optimization of these "hits" to obtain diffraction-quality crystals.
Protocol 1: Initial Screening using the Hanging-Drop Vapor Diffusion Method
This protocol is adapted from standard crystallization screening procedures and is suitable for use with commercial screens like the JBScreen Pentaerythritol or custom-made screening solutions.
Materials:
-
Purified protein solution (5-15 mg/mL as a starting point)
-
This compound screening kit or individual stock solutions
-
24- or 96-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips
-
Sealing tape or vacuum grease
-
Microscope for crystal visualization
Procedure:
-
Plate Preparation: Dispense 500 µL of each this compound screen solution into the corresponding reservoir of a 24-well crystallization plate. For 96-well plates, use the manufacturer's recommended volume (typically 50-100 µL).
-
Drop Preparation: On a clean, siliconized cover slip, pipette 1 µL of the protein solution.
-
Mixing: Add 1 µL of the reservoir solution to the protein drop. To avoid precipitation, it is often best to pipette the reservoir solution next to the protein drop and allow them to mix by diffusion, or to gently aspirate and dispense the combined drop.
-
Sealing: Invert the cover slip and place it over the reservoir, ensuring an airtight seal is formed with vacuum grease.
-
Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
Observation: Regularly inspect the drops under a microscope over a period of several days to weeks, looking for the appearance of crystals.
Protocol 2: Optimization of Initial Crystallization Hits
Once initial crystals or promising precipitates are identified, the following steps can be taken to optimize the conditions to yield larger, better-diffracting crystals.
1. Varying Precipitant and pH:
Create a grid screen around the initial hit condition. For example, if the hit was in 30% PEP and pH 6.5, set up a 24-well plate with varying concentrations of PEP (e.g., 25%, 28%, 31%, 34%, 37%, 40% w/v) along one axis and a fine pH gradient (e.g., 6.1, 6.3, 6.5, 6.7) along the other.
2. Modifying Salt Concentration:
If the initial condition contained a salt, systematically vary its concentration. For example, if the hit was in 0.2 M ammonium sulfate, test a range from 0.1 M to 0.5 M in 0.05 M increments.
3. Additive Screening:
Introduce a small percentage (1-10% v/v) of various additives to the optimized drop. Additives can influence crystal packing and growth. Common additives to try include:
-
Small organic molecules (e.g., glycerol, isopropanol)
-
Detergents (if working with a membrane protein)
-
Divalent cations (e.g., MgCl₂, CaCl₂)
4. Seeding:
If initial crystals are small or poorly formed, microseeding or macroseeding can be employed.
-
Microseeding: Crush existing crystals to create a seed stock. Introduce a very dilute solution of this seed stock into a new crystallization drop that is equilibrated to a slightly lower precipitant concentration than the one that produced the initial crystals.
-
Macroseeding: Transfer a single, well-formed crystal into a fresh drop equilibrated to a lower supersaturation level to encourage its growth.
Concluding Remarks
This compound represents a valuable addition to the crystallographer's toolkit. Its ability to promote crystallization where other precipitants fail, combined with its cryoprotective properties, makes it a powerful reagent for challenging structural biology projects. The protocols outlined in these notes provide a starting point for the successful application of PEP in obtaining high-quality protein crystals. As with all crystallization experiments, a systematic approach to screening and optimization is key to success.
References
- 1. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JBScreen Pentaerythritol - Jena Bioscience [jenabioscience.com]
Application Note: Using Pentaerythritol Propoxylate as a Cryoprotectant for Protein Crystals
Audience: Researchers, scientists, and drug development professionals in the field of structural biology and protein crystallography.
Introduction
Cryo-cooling of protein crystals to approximately 100 K is a standard practice in modern X-ray crystallography to mitigate radiation damage during data collection. However, this process can induce the formation of crystalline ice, which severely degrades diffraction quality. Cryoprotectants are essential additives that prevent ice formation by promoting the vitrification of the crystal's mother liquor into an amorphous glass state.[1][2]
Pentaerythritol propoxylate (PEP) is a branched-chain polymer that has emerged as a highly effective and versatile agent in protein crystallization.[3][4][5] It is unique in its dual capacity to function as both a precipitant and a cryoprotectant.[3][4][5] This dual-action property can significantly streamline the process of crystal harvesting and freezing. When PEP is already present in the crystallization mother liquor at a sufficient concentration, crystals can often be flash-cooled directly without the need for additional soaking steps, preserving crystal integrity and saving valuable time.[3][4][5]
Data Presentation
Table 1: Physicochemical Properties of this compound (Avg. Mn ~426)
| Property | Value |
|---|---|
| Form | Viscous Liquid |
| Miscibility | Fully miscible with water[3] |
| Molecular Weight (Avg. Mn) | ~426 g/mol |
| Density (at 25 °C) | ~1.05 g/mL |
| Refractive Index (n20/D) | ~1.464 |
| Boiling Point | >300 °C |
Data compiled from commercial supplier information and research articles.
Table 2: Case Study - Cryoprotection of 2-Methylcitrate Dehydratase (PrpD) Crystals This table summarizes the results from the crystallization and cryo-cooling of the PrpD protein, where this compound was used as the primary precipitant and sole cryoprotectant.[3][4][5]
| Parameter | Value |
| Protein | Salmonella enterica PrpD |
| Precipitant / Cryoprotectant | 25–40% (v/v) this compound (PEP 426)[3][4][5] |
| Cryo-cooling Method | Direct transfer from mother liquor to nitrogen stream[3][4][5] |
| Cryo-cooling Temperature | 113 K[3][4][5] |
| Resulting Space Group | C222₁[3][4] |
| Unit-cell Parameters | a = 73.2 Å, b = 216.4 Å, c = 214.3 Å[3][4][5] |
| Diffraction Resolution | Beyond 2.0 Å[3][4][5] |
| Ice Formation | No ice rings observed[4] |
Experimental Protocols
This protocol is applicable when this compound (at >20-25% v/v) is used as the primary precipitant in the crystallization condition.
Methodology:
-
Crystal Identification: Locate a well-formed, single crystal within the crystallization drop.
-
Harvesting: Carefully select a nylon loop of an appropriate size (10-20% larger than the crystal). Under a microscope, gently scoop the crystal out of the drop. Ensure a thin film of the mother liquor surrounds the crystal.
-
Flash-Cooling: Without delay, plunge the loop-mounted crystal directly into liquid nitrogen or a 100 K cryostream.
-
Verification: The frozen drop on the loop should appear clear and glassy. An opaque or cloudy appearance indicates ice formation, suggesting the PEP concentration was insufficient for direct cryoprotection.
-
Data Collection: Transfer the frozen crystal to the goniometer for X-ray diffraction data collection.
Figure 1. Workflow for direct cryo-cooling of crystals grown in PEP.
This protocol is used when crystals are grown in conditions that do not contain a suitable cryoprotectant.
Methodology:
-
Prepare Cryoprotectant Solution: Create a "cryo-solution" by mixing the original mother liquor (reservoir solution) with this compound. A good starting point is a final PEP concentration of 20-30% (v/v).
-
Example: 7 µL of reservoir solution + 3 µL of 100% PEP stock.
-
-
Vitrification Test (Optional but Recommended): Before risking a crystal, test the cryo-solution. Use a clean loop to pick up a small drop of the cryo-solution, flash-cool it, and check for vitrification (see Protocol 3). Adjust PEP concentration if ice forms.
-
Crystal Transfer and Soaking:
-
Place a drop of the validated cryo-solution on a clean slide or in an empty well of a crystallization plate.
-
Harvest the crystal from its growth drop and swiftly transfer it into the cryo-solution drop.
-
Soaking time can vary from a brief "touch-and-go" wash (<10 seconds) to several minutes.[2] Monitor the crystal under a microscope for any signs of cracking or dissolution.[2]
-
-
Harvesting and Flash-Cooling: After the soak, pick up the crystal with a loop and immediately flash-cool it in liquid nitrogen or a cryostream.
-
Data Collection: Proceed with data collection.
Figure 2. Workflow for using PEP as an additive cryoprotectant via soaking.
This protocol is crucial for optimizing the concentration of an additive cryoprotectant before exposing valuable crystals.
Methodology:
-
Prepare Test Solution: Mix your reservoir solution with the cryoprotectant (PEP) to the desired test concentration (e.g., 20%, 25%, 30%).
-
Loop and Freeze: Use a crystal mounting loop to pick up a small drop of the test solution. Plunge the loop into liquid nitrogen.[1]
-
Observe: Transfer the frozen loop to a microscope cold stage or view it quickly under a standard microscope.
-
Assess Outcome:
-
Success (Vitreous Glass): The frozen bead is perfectly clear and transparent. The solution is suitable for cryoprotecting your crystals.[1]
-
Failure (Ice Formation): The frozen bead appears cloudy, white, or opaque. This indicates ice formation, and the cryoprotectant concentration must be increased.[1] Repeat the test with a higher concentration.
-
Figure 3. Decision workflow for the cryoprotectant vitrification test.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Vapor Diffusion Crystallization Using Pentaerythritol Propoxylate
References
Application Notes and Protocols for Sitting Drop Crystallization with Pentaerythritol Propoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol propoxylate (PEP) is a branched-chain polymer precipitant that has emerged as a valuable tool in macromolecular crystallization.[1][2][3] Its unique chemical structure, differing from traditional precipitants like polyethylene glycols (PEGs) and small organic molecules, offers an alternative avenue for inducing crystal formation, particularly for proteins that have proven recalcitrant to crystallization under more conventional conditions.[1][2][3] One of the significant advantages of PEP is its dual functionality as both a precipitant and a cryoprotectant, often allowing crystals to be directly flash-cooled in liquid nitrogen without the need for an additional cryoprotectant step.[1][2] This characteristic can simplify the experimental workflow and minimize crystal damage.
These application notes provide a comprehensive guide to utilizing this compound in sitting drop vapor diffusion crystallization experiments, from initial screening to optimization.
Key Advantages of this compound
-
Alternative Chemical Properties: As a branched polymer, PEP interacts with proteins differently than linear PEGs, expanding the range of conditions that can be screened.[1][2][3]
-
Success with Challenging Proteins: PEP has been successful in crystallizing proteins that failed to produce well-ordered crystals with traditional precipitants.[1]
-
Inherent Cryoprotection: High concentrations of PEP in the crystallization drop can eliminate the need for a separate cryoprotectant soaking step, preserving crystal integrity.[1][2]
-
Commercially Available Screens: Specialized screening kits, such as JBScreen Pentaerythritol, offer a systematic approach to screening various PEP polymers, concentrations, pH levels, and salt additives.[4]
Data Presentation: Successful Crystallization Conditions
The following table summarizes reported successful crystallization conditions for various proteins using this compound. This data can serve as a starting point for designing initial screening experiments.
| Protein | Protein Conc. (mg/mL) | This compound (PEP) | Buffer | Salt | pH | Temperature (°C) | Method |
| 2-Methylcitrate Dehydratase (PrpD) | 11.7 | 35-37% (v/v) PEP 426 | 50 mM HEPES | 0.2 M KCl | 8.0 | 4 | Hanging Drop |
| SFTSV Gc Ectodomain | 3.5 | 45% (v/v) PEP 426 | 0.1 M Sodium Acetate | - | 4.6 | Not Specified | Sitting Drop |
| Generic Protein Target | 5-15 | 20-45% (v/v) PEP (various MW) | Various (e.g., Tris, HEPES, Citrate) | 0.1-0.5 M Various (e.g., NaCl, KCl, MgCl2) | 5.0-9.0 | 4 or 20 | Sitting Drop |
Note: The "Generic Protein Target" entry represents a general range of conditions often found to be successful in initial screens and should be systematically varied during optimization.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the overall workflow for protein crystallization, from initial screening to optimization, and the logical relationship of key parameters in a crystallization experiment.
Caption: High-level workflow for protein crystallization using PEP.
Caption: Key parameter relationships in a crystallization experiment.
Experimental Protocols
Protocol 1: Initial Screening using Sitting Drop Vapor Diffusion
This protocol is designed for initial screening of crystallization conditions for a novel protein using a 96-well sitting drop plate and a commercial screen such as JBScreen Pentaerythritol.
Materials:
-
Purified protein sample (5-15 mg/mL, >95% purity)
-
This compound-based crystallization screen (e.g., JBScreen Pentaerythritol)
-
96-well sitting drop crystallization plate (e.g., MRC plate)
-
Multichannel pipette (for reservoir filling)
-
Single-channel pipette (for protein and drop mixing)
-
Low-retention pipette tips
-
Optical sealing tape
-
Microscope for observing crystals
Procedure:
-
Prepare the Plate: Label the 96-well plate with the protein name, concentration, date, and screen name.
-
Fill the Reservoirs: Using a multichannel pipette, transfer 50-100 µL of each condition from the screening kit into the corresponding reservoir of the 96-well plate.
-
Dispense the Protein: Carefully pipette 100-300 nL of the protein solution into the small drop well of each position in the plate.
-
Dispense the Reservoir Solution: Pipette an equal volume (100-300 nL) of the reservoir solution from each well into the corresponding protein drop.
-
Seal the Plate: Carefully apply optical sealing tape over the plate, ensuring a complete seal around each well to allow for vapor equilibration.
-
Incubation: Store the plate at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.
-
Observation: Regularly inspect the drops under a microscope over several days to weeks, recording any changes such as clear drops, precipitation, or crystal formation.
Protocol 2: Optimization of a Crystallization "Hit"
Once an initial condition that produces crystals (a "hit") is identified, this protocol outlines how to optimize it to obtain larger, better-diffracting crystals.
Materials:
-
Purified protein sample
-
Stock solutions of individual reagents from the hit condition (e.g., 50% w/v PEP 426, 1 M buffer at various pHs, 2 M salt solution)
-
24-well or 48-well sitting drop plates
-
Pipettes and tips
-
Optical sealing tape or cover slides
-
Microscope
Procedure:
-
Design a Grid Screen: Create a systematic grid around the initial hit condition. For example, if the hit was 30% PEP 426, 0.1 M HEPES pH 7.5, 0.2 M KCl, you could vary:
-
PEP Concentration: 25%, 28%, 31%, 34%, 37%
-
pH: 7.0, 7.3, 7.5, 7.7, 8.0
-
Salt Concentration: 0.1 M, 0.15 M, 0.2 M, 0.25 M, 0.3 M
-
-
Prepare Reservoir Solutions: Mix the stock solutions to create the desired grid of conditions.
-
Set Up Drops:
-
Fill the reservoirs of the crystallization plate with 500 µL of the prepared solutions.
-
In the drop post, mix 1 µL of protein solution with 1 µL of the corresponding reservoir solution.
-
Consider varying the protein-to-reservoir ratio (e.g., 2:1 or 1:2) to explore different equilibration pathways.
-
-
Seal and Incubate: Seal the plate and incubate as in the initial screening protocol.
-
Analyze Results: Observe the drops for changes in crystal size, morphology, and number. The goal is to identify a condition that produces single, well-formed crystals.
Safety and Handling of this compound
This compound is generally considered to have low toxicity. However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses and gloves when handling PEP solutions.
-
Ventilation: Work in a well-ventilated area.
-
Spills: In case of a spill, absorb the liquid with an inert material and dispose of it according to local regulations.
-
Storage: Store in a cool, dry place in a tightly sealed container.
For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a powerful precipitant that can significantly increase the chances of obtaining high-quality crystals, especially for challenging protein targets. By employing a systematic approach to screening and optimization using the sitting drop vapor diffusion method, researchers can effectively explore the crystallization conditions offered by this unique reagent. The added benefit of its cryoprotective properties further enhances its utility in the field of structural biology.
References
- 1. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 2. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JBScreen Pentaerythritol - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for Pentaerythritol Propoxylate in Membrane Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol propoxylate (PEP) is a branched polymer precipitant that has demonstrated success in the crystallization of soluble proteins where traditional precipitants were ineffective.[1][2][3][4] Its unique properties, such as high viscosity and miscibility with water, offer a different chemical space to explore in crystallization screening.[1] While its application in membrane protein crystallization is not yet widely documented, its characteristics suggest it could be a valuable tool for these challenging targets.
Membrane proteins, embedded in a lipid bilayer, require detergents for solubilization and stabilization, adding a layer of complexity to their crystallization.[5][6][7] This document provides detailed application notes and a starting protocol for utilizing this compound in the crystallization of membrane proteins, drawing upon established methodologies for both soluble and membrane protein crystallization.
Properties of this compound
This compound is a branched polymer with a central pentaerythritol core.[1][2] It is available in various molecular weights, providing a spectrum of properties for crystallization experiments.[1]
Key Advantages:
-
Novel Chemical Properties: Acts differently than traditional precipitants like polyethylene glycols (PEGs).[1][2][4]
-
Cryoprotectant: Can function as a cryoprotectant, allowing for direct freezing of crystals from the mother liquor.[1][2][3][4]
-
Viscous Nature: The high viscosity of PEP solutions can slow down nucleation and crystal growth, potentially leading to larger, more ordered crystals.[1]
Data Presentation
Table 1: Properties of this compound (PEP) and Ethoxylate (PEE)
| Compound | Average Molecular Weight (Da) | Form |
| This compound (PEP 426) | 426 | Highly viscous liquid |
| This compound (PEP 629) | 629 | Highly viscous liquid |
| Pentaerythritol ethoxylate (PEE 270) | 270 | Highly viscous liquid |
| Pentaerythritol ethoxylate (PEE 797) | 797 | Highly viscous liquid |
Data sourced from Gulick et al., 2002.[1]
Table 2: Example Crystallization Conditions for PrpD (a soluble protein) using PEP
| Parameter | Value |
| Protein Concentration | 11.7 mg/mL |
| Buffer | 10 mM HEPES pH 7.5 |
| Precipitant | 25-40% this compound (PEP 426) |
| Method | Hanging-drop vapor diffusion |
| Temperature | Not specified in the primary source |
| Crystal Space Group | C222₁ |
| Unit Cell Parameters | a = 73.2 Å, b = 216.4 Å, c = 214.3 Å |
| Diffraction Resolution | > 2.0 Å |
This table summarizes the successful crystallization of a soluble protein, PrpD, and serves as a reference for developing conditions for membrane proteins.[1][2][3][4]
Experimental Protocols
This section provides a detailed protocol for preparing and using this compound for membrane protein crystallization screening.
Materials and Reagents
-
This compound (e.g., PEP 426 or PEP 629)
-
Purified membrane protein in a suitable detergent solution (protein should be >90% pure)[8]
-
Buffer solution appropriate for the target protein's stability
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
-
Pipetting devices for viscous liquids
-
Microscope for crystal visualization
Protocol 1: Preparation of this compound Stock Solution
This compound is a highly viscous liquid, which can make handling challenging. Preparing a buffered stock solution is recommended.[1]
-
Weighing: Directly weigh the desired amount of this compound into a conical tube.
-
Solubilization: Add the appropriate buffer (e.g., 100 mM HEPES pH 7.5) to achieve a final concentration of 50% (w/v).
-
Mixing: Mix thoroughly by gentle inversion or slow rotation. Vigorous vortexing should be avoided to prevent bubble formation. Due to the high viscosity, this may take some time.
-
Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.
Protocol 2: Membrane Protein Crystallization Screening using PEP
This protocol is adapted for a standard hanging-drop vapor diffusion experiment.[1]
-
Plate Setup:
-
Pipette 50-100 µL of the reservoir solution into the wells of a crystallization plate. The reservoir solution will typically contain a range of PEP concentrations (e.g., 20-50%).
-
-
Drop Preparation:
-
On a cover slip, mix 1 µL of the purified membrane protein solution with 1 µL of the reservoir solution.
-
Note: The optimal ratio of protein to precipitant may vary and should be screened.
-
-
Sealing and Incubation:
-
Invert the cover slip and seal the well.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
-
Observation:
-
Regularly observe the drops under a microscope for crystal growth over several days to weeks.[8]
-
Mandatory Visualizations
Caption: Workflow for membrane protein crystallization using PEP.
Caption: Interplay of factors in PEP-based crystallization.
Considerations for Membrane Proteins
When applying PEP to membrane protein crystallization, several factors that are critical for this class of proteins must be considered:
-
Detergent Compatibility: The interaction between PEP and the detergent used to solubilize the membrane protein is unknown. It is crucial to screen a range of detergents and their concentrations in combination with PEP.
-
Protein Stability: The high viscosity of PEP solutions may affect the stability of the protein-detergent complex. It is advisable to assess protein stability in the presence of PEP using techniques like dynamic light scattering (DLS) or thermal shift assays.
-
Additives: The use of additives, such as salts or small molecules, can be beneficial in promoting crystallization.[9][10] Screening a variety of additives in combination with PEP is recommended.
-
Lipidic Cubic Phase (LCP): While this protocol focuses on vapor diffusion, the properties of PEP might also be compatible with in meso crystallization methods like LCP, which provide a more native-like environment for membrane proteins.[11]
Troubleshooting
-
Phase Separation: If the mixture of protein and PEP solution results in phase separation, try adjusting the detergent concentration or type, or the concentration of PEP.
-
No Crystals, Only Precipitate: This could indicate that the supersaturation point is reached too quickly. Try lowering the concentration of PEP or the protein. The viscous nature of PEP could also lead to slow crystal growth, so allow more time for incubation.
-
Small or Poorly Diffracting Crystals: Optimization of the PEP concentration, pH, temperature, and the use of additives can help improve crystal quality.
Conclusion
This compound presents a promising, yet underexplored, avenue for the crystallization of challenging membrane proteins. Its unique chemical properties offer an alternative to traditional precipitants. The protocols and considerations outlined in this document provide a solid foundation for researchers to begin exploring the potential of PEP in their membrane protein crystallization endeavors. As with any crystallization experiment, extensive screening and optimization are paramount to success.[11]
References
- 1. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 2. journals.iucr.org [journals.iucr.org]
- 3. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 7. Membrane protein crystallization in amphiphile phases: practical and theoretical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. Crystallization of membrane proteins in lipidic mesophases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crystallization of Metalloproteins Using Pentaerythritol Propoxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The crystallization of metalloproteins is a critical step in determining their three-dimensional structure, which is essential for understanding their function and for structure-based drug design.[1][2][3] However, metalloprotein crystallography can be challenging due to factors like the need to correctly incorporate the metal cofactor and maintain a stable protein environment.[1][3] Pentaerythritol propoxylate (PEP) has emerged as a valuable alternative precipitant to traditional agents like polyethylene glycols (PEGs), often yielding well-ordered crystals of problematic proteins where other methods have failed.[4][5] PEPs are branched polymers that are larger than small organic precipitants but behave differently from PEGs.[4][5][6] This document provides detailed application notes and protocols for the crystallization of metalloproteins using this compound.
Key Advantages of this compound in Metalloprotein Crystallization:
-
Alternative Precipitant: Offers a different chemical environment compared to PEGs, which can be beneficial for proteins that crystallize poorly from traditional screens.[4]
-
Production of High-Quality Crystals: Has been shown to produce well-ordered crystals that diffract to high resolution.[4][5][6]
-
Cryoprotectant Properties: Can often act as a cryoprotectant, allowing crystals to be directly transferred from the mother liquor to a cryo-stream without the need for additional cryoprotectant soaks.[4][5][6]
-
Versatility: Available in different molecular weights, providing a range of properties for crystallization screening.[4]
Quantitative Data Summary
The following tables summarize the successful crystallization conditions for metalloproteins using this compound as reported in the literature.
Table 1: Crystallization of PrpD from Salmonella enterica
| Parameter | Value | Reference |
| Protein | 2-methylcitrate dehydratase (PrpD) | [4][5] |
| Protein Concentration | 11.7 mg/mL | [4] |
| Buffer | 10 mM HEPES pH 7.5 | [4] |
| Precipitant | 25-40% (v/v) this compound (PEP 426) | [4][5][6] |
| Crystallization Method | Hanging-drop vapor diffusion | [4] |
| Temperature | Not specified, but dialysis was at 277 K (4°C) | [4] |
| Crystal System | Orthorhombic | [4][5][6] |
| Space Group | C222₁ | [4][5][6] |
| Unit-cell parameters | a = 73.2 Å, b = 216.4 Å, c = 214.3 Å | [4][5][6] |
| Diffraction Limit | > 2.0 Å | [4][5][6] |
Table 2: Crystallization of TRI_05 (computationally designed homotrimeric metalloprotein)
| Parameter | Value | Reference |
| Protein | TRI_05 | [7] |
| Protein Concentration | 12 mg/mL | [7] |
| Buffer | 25 mM Tris pH 8.0, 150 mM NaCl | [7] |
| Precipitant | 30% (v/v) this compound | [7] |
| Additive | 0.1 M magnesium chloride, 0.1 M sodium acetate trihydrate pH 4.5 | [7] |
| Crystallization Method | Sitting-drop vapor diffusion | [7] |
| Temperature | Not specified | |
| Time to Crystallize | 5 days | [7] |
Experimental Protocols
Protocol 1: General Screening for Metalloprotein Crystallization with this compound
This protocol is a general guideline for initial screening of metalloproteins with PEP.
1. Protein Preparation:
- Purify the metalloprotein to >95% homogeneity as assessed by SDS-PAGE.
- Ensure the protein is in a stable buffer system. A common starting point is 10-25 mM Tris or HEPES buffer at a pH where the protein is known to be stable.[4][7]
- Concentrate the protein to 5-15 mg/mL. The optimal concentration is protein-dependent and may require optimization.
- If the protein is sensitive to oxidation, perform all purification and handling steps under anaerobic conditions.[1][3]
2. Preparation of Crystallization Screens:
- Prepare a 50% (v/v) stock solution of this compound (e.g., PEP 426 or PEP 629) in deionized water. Note that these compounds are viscous.[4]
- Prepare a 48-well or 96-well crystallization screen. A suggested starting screen could vary the concentration of PEP from 20-45% and the pH from 5.0-9.0.[4]
- A simple screen can be prepared with a final concentration of 40% PEP and a range of buffers and salts.[4]
3. Crystallization Setup (Vapor Diffusion):
- Hanging-Drop Method:
- Pipette 1 µL of the reservoir solution (containing PEP, buffer, and salt) into a well of a 24-well plate.
- On a siliconized cover slip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.
- Invert the cover slip and seal the well with vacuum grease.
- Sitting-Drop Method:
- Pipette 80-100 µL of the reservoir solution into the reservoir of a sitting-drop plate well.
- In a dedicated drop post, mix 0.2 µL of the protein solution with 0.2 µL of the reservoir solution.[7]
- Seal the well with clear tape.
4. Incubation and Observation:
- Incubate the crystallization plates at a constant temperature, commonly 4°C or 20°C.
- Monitor the drops for crystal growth regularly over several days to weeks.
Protocol 2: Crystal Harvesting and Cryoprotection
A significant advantage of using PEP is its intrinsic cryoprotective properties.[4][5]
1. Direct Freezing:
- If crystals are grown in a sufficiently high concentration of PEP (e.g., 25-40%), they can often be directly frozen.[4][5]
- Carefully open the well and use a nylon loop to gently scoop up a crystal from the drop.
- Quickly plunge the loop into liquid nitrogen.
- Store the frozen crystal in liquid nitrogen for later diffraction analysis.
2. Stepwise Cryoprotection (if needed):
- If direct freezing is not successful (e.g., ice rings in the diffraction pattern), a stepwise increase in the cryoprotectant concentration may be necessary.
- Prepare a cryoprotectant solution by supplementing the crystallization cocktail with increasing concentrations of an appropriate cryoprotectant (e.g., 7.5%, 15%, and 30% PEP).[8]
- Serially transfer the crystal through these solutions, allowing it to equilibrate for a few seconds in each, before plunging into liquid nitrogen.
Visualizations
Caption: Workflow for metalloprotein crystallization using this compound.
Disclaimer: These protocols are intended as a starting guide. The optimal conditions for protein crystallization are highly dependent on the specific macromolecule and may require extensive screening and optimization.
References
- 1. Metalloprotein Crystallography: More than a Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metalloprotein Crystallography: More than a Structure [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 5. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystallization of TRI_05. [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Pentaerythritol Propoxylate in Fragment-Based Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. A critical component of this approach is the structural determination of how fragments bind to their protein targets, which is predominantly achieved through X-ray crystallography. The quality of the resulting diffraction data is highly dependent on the ability to grow well-ordered crystals. Pentaerythritol propoxylate has been identified as a valuable tool in this process, acting as a crystallization agent and cryoprotectant, particularly for proteins that are recalcitrant to crystallization with traditional reagents.[1][2][3][4]
These application notes provide a detailed overview and protocols for the use of this compound in the crystallographic validation of fragment hits.
Physicochemical Properties
This compound is a branched polymer with a pentaerythritol core.[1][2][4] It is a viscous liquid that is completely miscible with water, allowing for the preparation of high-concentration stock solutions for crystallization experiments.[1] Unlike linear polymers like polyethylene glycols (PEGs), its branched structure offers different physicochemical properties that can be advantageous for inducing protein crystallization.[1][2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | Average Mn ~426 g/mol | |
| Form | Viscous liquid | |
| Density | ~1.05 g/mL at 25 °C | [5] |
| Boiling Point | >300 °C | [5] |
| Refractive Index | n20/D 1.464 | |
| Solubility | Miscible with water | [1] |
Application in Fragment-Based Screening: Crystallographic Hit Validation
While not a direct screening reagent for techniques like NMR or Surface Plasmon Resonance (SPR), this compound plays a crucial role in the downstream structural validation of fragment hits identified through these or other primary screening methods. Its primary application is to facilitate the growth of high-quality, diffraction-grade crystals of protein-fragment complexes.
A significant advantage of using this compound is its dual functionality as a cryoprotectant.[1][2][3][4] This allows for the direct freezing of crystals in a nitrogen stream without the need for an additional cryoprotectant soaking step, which can sometimes damage the delicate crystals or alter the binding of a weakly-bound fragment.
Experimental Protocols
Protocol 1: Co-crystallization of Protein-Fragment Complexes using this compound
This protocol is designed for the co-crystallization of a target protein with a fragment hit.
Materials:
-
Purified target protein at a suitable concentration (e.g., 5-15 mg/mL)
-
Fragment compound dissolved in an appropriate solvent (e.g., DMSO)
-
This compound (e.g., average Mn ~426)
-
Buffer solution (pH and components optimized for the target protein)
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
Procedure:
-
Complex Formation: Incubate the purified protein with the fragment compound at a suitable molar ratio (e.g., 1:5 to 1:10 protein to fragment) for a minimum of 1 hour on ice. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5%) to avoid interference with crystallization.
-
Reservoir Solution Preparation: Prepare a reservoir solution containing 25-40% (v/v) this compound in a buffer appropriate for the target protein.[1][2][3]
-
Crystallization Setup:
-
Sitting Drop: Pipette 1 µL of the protein-fragment complex into the well of the crystallization plate. Add 1 µL of the reservoir solution to the protein-fragment drop and mix gently by pipetting up and down. Seal the well.
-
Hanging Drop: Pipette 1 µL of the protein-fragment complex onto a siliconized glass coverslip. Add 1 µL of the reservoir solution to the drop. Invert the coverslip over the reservoir well and seal with grease.
-
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C, 18°C, or 20°C).
-
Crystal Monitoring: Regularly monitor the drops for crystal growth over a period of several days to weeks.
-
Crystal Harvesting and Cryo-cooling:
-
X-ray Diffraction: Mount the frozen crystal on a goniometer and collect diffraction data at a synchrotron source.
Data Presentation
The following table summarizes the successful crystallization of a protein using this compound as a replacement for traditional precipitants.
Table 2: Example of Crystallization Conditions for PrpD Protein
| Parameter | Condition | Reference |
| Protein | 2-methylcitrate dehydratase (PrpD) | [1][2][3] |
| Precipitant | 25-40% this compound | [1][2][3] |
| Space Group | C2221 | [1][2][3] |
| Unit Cell Parameters (Å) | a = 73.2, b = 216.4, c = 214.3 | [1][2][3] |
| Diffraction Limit (Å) | > 2.0 | [1][2][3] |
| Cryoprotection | Direct flash-cooling in nitrogen stream | [1][3] |
Visualizations
Workflow for Crystallographic Fragment Hit Validation
References
- 1. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 2. journals.iucr.org [journals.iucr.org]
- 3. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 9051-49-4 [chemicalbook.com]
Pentaerythritol Propoxylate: A Versatile Tool in Commercial Crystallization Screens
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol propoxylate has emerged as a valuable and versatile precipitant in the field of macromolecular crystallography. Its unique branched polymer structure, differing significantly from traditional precipitants like polyethylene glycols (PEGs) and 2-methyl-2,4-pentanediol (MPD), offers distinct advantages for the crystallization of proteins, nucleic acids, and their complexes.[1][2][3] Notably, this compound also functions as an effective cryoprotectant, often allowing for the direct cryo-cooling of crystals from the crystallization drop, thereby simplifying the process of data collection.[1][2][3]
These application notes provide an overview of the use of this compound in commercial crystallization screens, detailed protocols for its application, and its emerging role in specialized areas such as membrane protein crystallization and fragment-based drug discovery.
Properties and Advantages of this compound
This compound consists of a central pentaerythritol core to which propoxylate chains are attached, forming a branched polymer.[2][3] This unique architecture confers several beneficial properties for protein crystallization:
-
Novel Chemical Space: It provides a different chemical environment compared to linear polymers like PEGs, which can be advantageous for crystallizing challenging targets that have failed to crystallize with traditional screens.[2][3]
-
Inherent Cryoprotection: Crystals grown in high concentrations of this compound often do not require an additional cryoprotectant step before being flash-cooled in liquid nitrogen for X-ray diffraction data collection.[1][2][3]
-
Reduced Phase Separation: Its branched nature can lead to different phase behavior in solution compared to linear PEGs, potentially reducing the incidence of phase separation and leading to the growth of well-ordered crystals.
-
Viscous Environment: The viscosity of this compound solutions can slow down nucleation and crystal growth, which can be beneficial for obtaining larger, higher-quality crystals.
Commercial Crystallization Screens Featuring this compound
One of the most prominent commercial screens utilizing this compound is the JBScreen Pentaerythritol series from Jena Bioscience.[1] These screens are designed to systematically explore the crystallization space offered by pentaerythritol-based polymers.
JBScreen Pentaerythritol HTS Composition
The JBScreen Pentaerythritol HTS is a 96-well screen that systematically varies the concentration of different pentaerythritol polymers, pH, and the presence of salts. The following table summarizes the composition of a representative section of the screen utilizing this compound (17/8 PO/OH) with an average molecular weight of ~629 g/mol .
| Well | Precipitant | Buffer | Additive |
| C1 | 25% w/v this compound (17/8 PO/OH) | 0.1 M Sodium acetate pH 4.6 | None |
| C2 | 35% w/v this compound (17/8 PO/OH) | 0.1 M Sodium acetate pH 4.6 | None |
| C3 | 45% w/v this compound (17/8 PO/OH) | 0.1 M Sodium acetate pH 4.6 | None |
| C4 | 25% w/v this compound (17/8 PO/OH) | 0.1 M MES pH 6.5 | None |
| C5 | 35% w/v this compound (17/8 PO/OH) | 0.1 M MES pH 6.5 | None |
| C6 | 45% w/v this compound (17/8 PO/OH) | 0.1 M MES pH 6.5 | None |
| C7 | 25% w/v this compound (17/8 PO/OH) | 0.1 M HEPES pH 7.5 | None |
| C8 | 35% w/v this compound (17/8 PO/OH) | 0.1 M HEPES pH 7.5 | None |
| C9 | 45% w/v this compound (17/8 PO/OH) | 0.1 M HEPES pH 7.5 | None |
| C10 | 25% w/v this compound (17/8 PO/OH) | 0.1 M Tris pH 8.5 | None |
| C11 | 35% w/v this compound (17/8 PO/OH) | 0.1 M Tris pH 8.5 | None |
| C12 | 45% w/v this compound (17/8 PO/OH) | 0.1 M Tris pH 8.5 | None |
| D1 | 25% w/v this compound (17/8 PO/OH) | 0.1 M Sodium acetate pH 4.6 | 50 mM Magnesium chloride |
| D2 | 35% w/v this compound (17/8 PO/OH) | 0.1 M Sodium acetate pH 4.6 | 200 mM Ammonium sulfate |
| D3 | 45% w/v this compound (17/8 PO/OH) | 0.1 M Sodium acetate pH 4.6 | 300 mM Potassium chloride |
| D4 | 25% w/v this compound (17/8 PO/OH) | 0.1 M MES pH 6.5 | 50 mM Magnesium chloride |
| D5 | 35% w/v this compound (17/8 PO/OH) | 0.1 M MES pH 6.5 | 200 mM Ammonium sulfate |
| D6 | 45% w/v this compound (17/8 PO/OH) | 0.1 M MES pH 6.5 | 300 mM Potassium chloride |
Experimental Protocols
Protocol 1: Initial Crystallization Screening using JBScreen Pentaerythritol HTS
This protocol describes the setup of a vapor diffusion crystallization experiment using the JBScreen Pentaerythritol HTS.
Materials:
-
Purified protein sample (concentrated to 5-15 mg/mL in a low ionic strength buffer)
-
JBScreen Pentaerythritol HTS (or similar)
-
96-well crystallization plates (sitting or hanging drop)
-
Pipettes and tips
-
Sealing tape or coverslips
Methodology:
-
Prepare the Crystallization Plate: Dispense 50-100 µL of the screen solutions from the JBScreen Pentaerythritol HTS deep-well block into the reservoirs of a 96-well crystallization plate.
-
Set up the Drops:
-
Sitting Drop: Pipette 100-200 nL of the protein solution onto the posts of the crystallization plate. Add an equal volume of the corresponding reservoir solution to the protein drop.
-
Hanging Drop: Pipette 1 µL of the protein solution onto a coverslip. Add 1 µL of the corresponding reservoir solution to the protein drop. Invert the coverslip and seal the reservoir.
-
-
Incubation: Incubate the plates at a constant temperature (typically 4°C or 20°C).
-
Observation: Regularly inspect the drops for crystal growth over a period of several days to weeks using a microscope.
Protocol 2: Optimization of Crystallization Conditions
Once initial crystals or promising "hits" are identified, the conditions need to be optimized to obtain larger, better-diffracting crystals.
Methodology:
-
Vary Precipitant and Protein Concentration: Create a grid screen around the hit condition, varying the concentration of this compound and the protein in small increments.
-
pH Screening: Prepare a series of solutions with a finer pH gradient (e.g., 0.1 pH unit increments) around the initial hit condition.
-
Additive Screening: Systematically add small molecules (salts, detergents, small polymers) to the crystallization drop to potentially improve crystal contacts and quality.
-
Seeding: If initial crystals are small or poorly formed, microseeding or macroseeding techniques can be employed to promote the growth of larger, single crystals.
Case Study: Crystallization of 2-methylcitrate dehydratase (PrpD)
A seminal study by Gulick et al. demonstrated the successful crystallization of the Salmonella enterica PrpD protein using this compound, where traditional precipitants had failed to produce diffraction-quality crystals.[2][3]
| Parameter | Condition |
| Protein | PrpD at 11.7 mg/mL in 10 mM HEPES pH 7.5 |
| Precipitant | 25-40% (w/v) this compound (5/4 PO/OH) |
| Method | Hanging drop vapor diffusion |
| Temperature | Not specified, typically 20°C |
| Crystal System | Orthorhombic, space group C222₁ |
| Diffraction Limit | > 2.0 Å |
This case highlights the ability of this compound to yield high-resolution crystals for proteins that are recalcitrant to crystallization with other reagents.[2][3]
Application in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds. Crystallographic screening of fragment libraries is a key technique in FBDD, and the choice of crystallization conditions is critical for the success of these screens. While specific, detailed protocols for using this compound in FBDD are not widely published, its properties make it a potentially valuable tool. The viscous nature of the precipitant could help in trapping weakly bound fragments, and its cryoprotectant properties are advantageous for high-throughput screening.
Proposed Workflow for Fragment-Based Screening
Caption: Workflow for fragment-based screening using crystallography.
This compound in a Drug Discovery Context Targeting a Signaling Pathway
While this compound does not directly participate in cellular signaling, it plays a crucial role as a tool in structural biology, which is integral to modern drug discovery efforts targeting signaling pathways. The determination of the three-dimensional structure of a key protein in a signaling cascade (e.g., a kinase, phosphatase, or receptor) is often a critical step in understanding its function and in designing specific inhibitors.
The following diagram illustrates the logical relationship where the successful crystallization of a target protein using a screen containing this compound enables structure-based drug design aimed at modulating a specific signaling pathway.
References
- 1. Efficient Cryoprotection of Macromolecular Crystals using Vapor Diffusion of Volatile Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Utilizing Pentaerythritol Propoxylate for Enhanced Crystallization of Protein-Ligand Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of high-resolution three-dimensional structures of protein-ligand complexes is a cornerstone of modern drug discovery and structural biology. A major bottleneck in this process is obtaining well-diffracting crystals. Pentaerythritol propoxylate (PEP), a branched polymer precipitant, has emerged as a valuable tool for crystallizing proteins that have proven recalcitrant to traditional crystallization agents like polyethylene glycols (PEGs) and low-molecular-weight alcohols.[1][2][3] This document provides detailed application notes and protocols for the use of PEP in the crystallization of protein-ligand complexes.
This compound's unique chemical structure, featuring a central pentaerythritol core with propoxylate arms, offers a different chemical environment compared to linear polymers, which can be advantageous for promoting crystal packing.[1][2][3] Furthermore, PEP has the significant benefit of often acting as a cryoprotectant, eliminating the need for a separate cryo-soaking step before X-ray diffraction analysis at cryogenic temperatures.[1][2]
Advantages of this compound in Crystallization
-
Alternative to Traditional Precipitants: PEP provides a chemically distinct environment that can yield high-quality crystals when other common precipitants fail.[1][2][3]
-
Dual Functionality: It can act as both a precipitant and a cryoprotectant, simplifying the crystal harvesting process.[1][2]
-
Success with Challenging Proteins: PEP has been successfully used to crystallize proteins that produced poorly ordered crystals with conventional methods.[1][2][3]
Data Presentation: Successful Crystallization Conditions Using this compound
The following table summarizes reported successful crystallization conditions for proteins using this compound. This data can serve as a starting point for designing crystallization screens for novel protein-ligand complexes.
| Protein Target | Ligand(s) | This compound (PEP) Concentration | Additional Reagents | pH | Temperature (°C) | Crystal Properties | Reference |
| Salmonella enterica PrpD | 2-methylcitrate | 25-40% (w/v) of PEP 426 | 100-500 mM various salts (e.g., NaCl, KCl, LiSO₄, MgCl₂, ammonium sulfate) | 5.0-9.0 | Not Specified | Space group: C222₁, Unit-cell parameters: a = 73.2, b = 216.4, c = 214.3 Å, Diffraction: > 2.0 Å | [1][2][3] |
| Tn5 transposase | DNA | Preliminary crystals observed with PEP 426 | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Mycobacterium tuberculosis GlnK1 | None (Apo) | 35% (w/v) of PEP (17/8 PO/OH) | 100 mM MES, 200 mM ammonium sulfate | 6.5 | 18 | Hexagonal rods | [4] |
Experimental Protocols
Two primary methods are employed for crystallizing protein-ligand complexes: co-crystallization and soaking. PEP can be integrated into both workflows.
Protocol 1: Co-crystallization using the Hanging-Drop Vapor Diffusion Method
This protocol is adapted for the use of PEP as the primary precipitant.
1. Preparation of Protein-Ligand Complex:
- Purify the target protein to >95% homogeneity.
- Prepare a concentrated stock solution of the ligand in a suitable solvent (e.g., DMSO).
- Incubate the purified protein with the ligand at a molar excess (typically 5-10 fold) for a duration sufficient to ensure complex formation (e.g., 1-2 hours or overnight at 4°C).
- Centrifuge the protein-ligand complex solution to remove any aggregates immediately before setting up crystallization trials.
2. Preparation of Crystallization Reagents:
- Prepare a stock solution of 50% (w/v) this compound (e.g., PEP 426) in a buffer appropriate for your protein. PEP is a viscous liquid and is miscible with water.[1]
- Prepare a reservoir solution containing 25-40% (w/v) PEP, a buffering agent (e.g., 100 mM HEPES, MES, or Tris), and any necessary salts (e.g., 100-500 mM NaCl, KCl).
3. Setting up the Crystallization Plate:
- Pipette 500 µL of the reservoir solution into the well of a 24-well hanging-drop crystallization plate.
- On a siliconized coverslip, mix 1-2 µL of the protein-ligand complex solution with 1-2 µL of the reservoir solution.
- Invert the coverslip and seal the well with vacuum grease.
- Incubate the plate at a constant temperature (e.g., 4°C, 18°C, or 20°C) and monitor for crystal growth over several days to weeks.
Protocol 2: Ligand Soaking into Apo-Crystals Grown with this compound
This method is suitable when apo-crystals of the target protein can be readily obtained.
1. Crystallization of the Apo-Protein:
- Follow the co-crystallization protocol (Protocol 1) but use the purified protein without the pre-incubation of the ligand.
2. Preparation of the Soaking Solution:
- Prepare a stabilization solution that is identical to the reservoir solution in which the apo-crystals were grown.
- Dissolve the ligand in the stabilization solution to a final concentration that is typically 10-100 times its dissociation constant (Kd). If the ligand is dissolved in an organic solvent like DMSO, ensure the final concentration of the solvent in the soaking solution is low enough (typically <10%) to not dissolve the crystals.
3. Soaking the Crystals:
- Using a cryo-loop, carefully transfer an apo-crystal from the crystallization drop into a drop of the soaking solution.
- Incubate for a period ranging from a few minutes to several hours. The optimal soaking time is dependent on the crystal packing and ligand accessibility and may require optimization.
- After soaking, proceed directly to cryo-protection and data collection.
Protocol 3: Cryo-protection of Crystals
A key advantage of PEP is its intrinsic cryoprotectant properties.
-
For crystals grown in a high concentration of PEP (e.g., >25%), it is often possible to directly flash-cool the crystals in a liquid nitrogen stream without any additional cryoprotectants.[1][2]
-
To do this, carefully pick up a crystal from the drop using a cryo-loop and immediately plunge it into liquid nitrogen.
-
If crystals crack upon freezing, a higher concentration of PEP or the addition of another cryoprotectant to the drop before harvesting may be necessary.
Mandatory Visualizations
Experimental Workflow for Protein-Ligand Complex Crystallization using PEP
Caption: Co-crystallization workflow using this compound.
Metabolic Pathway of PrpD, an Enzyme Crystallized Using PEP
References
Application Notes and Protocols: Pentaerythritol Propoxylate in Polyurethane Hydrogel Synthesis for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of polyurethane (PU) hydrogels using pentaerythritol propoxylate as a key polyol component. These hydrogels exhibit significant potential for a range of biomedical applications, including controlled drug delivery and tissue engineering, owing to their biocompatibility, tunable mechanical properties, and high water content.
Introduction
Polyurethane hydrogels are a versatile class of biomaterials synthesized from the reaction of diisocyanates with polyols.[1][2] The choice of polyol is critical in determining the final properties of the hydrogel. This compound, a tetra-functional polyether polyol, offers the potential to create highly crosslinked and stable hydrogel networks. Its branched structure can contribute to enhanced mechanical strength and controlled swelling behavior, making it an attractive candidate for biomedical applications where robust and reliable materials are required.[]
Biomedical applications for polyurethane hydrogels are extensive and include drug delivery systems, scaffolds for tissue engineering, and wound dressings.[4][5][6] The biocompatibility of polyurethanes is a key advantage, and their properties can be tailored by carefully selecting the constituent monomers.
Materials and Methods
Materials
-
Polyol: this compound (average Mn ~426 g/mol )
-
Diisocyanate: Isophorone diisocyanate (IPDI)
-
Chain Extender (Optional): 1,4-Butanediol (BDO)
-
Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Catalyst (Optional): Dibutyltin dilaurate (DBTDL)
-
Phosphate Buffered Saline (PBS): for swelling and in vitro studies
-
Model Drug: (e.g., Dexamethasone, Ibuprofen for drug release studies)
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Vacuum oven
-
Fourier-transform infrared (FTIR) spectrometer
-
Universal testing machine
-
Scanning electron microscope (SEM)
-
UV-Vis spectrophotometer
Experimental Protocols
Synthesis of this compound-Based Polyurethane Hydrogel
This protocol describes a two-step prepolymer method for synthesizing the polyurethane hydrogel.
Step 1: Prepolymer Synthesis
-
Dry the this compound under vacuum at 80°C for 4 hours to remove any residual water.
-
Set up a three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser.
-
Add the dried this compound to the flask.
-
Under a nitrogen atmosphere, add isophorone diisocyanate (IPDI) to the flask with continuous stirring. The molar ratio of NCO:OH should be controlled, for example, at 2:1, to ensure the prepolymer is isocyanate-terminated.
-
If a catalyst is used, add a few drops of dibutyltin dilaurate (DBTDL) to the reaction mixture.
-
Heat the reaction mixture to 70-80°C and maintain for 2-4 hours with constant stirring.
-
Monitor the reaction progress by determining the NCO content via titration. The reaction is complete when the NCO content reaches the theoretical value.
Step 2: Hydrogel Formation (Chain Extension and Crosslinking)
-
Cool the NCO-terminated prepolymer to room temperature.
-
Dissolve the prepolymer in a suitable solvent (e.g., DMSO) to form a solution of desired concentration (e.g., 20% w/v).
-
For chain extension, a diol such as 1,4-butanediol can be added to the prepolymer solution.
-
The hydrogel is formed by casting the prepolymer solution into a mold and curing it in the presence of moisture (e.g., in a controlled humidity chamber or by exposure to atmospheric moisture) or by adding a calculated amount of water to the prepolymer solution. The water reacts with the terminal isocyanate groups, leading to chain extension and crosslinking through urea linkages.
-
Alternatively, the prepolymer can be crosslinked by a diamine chain extender.
-
Cure the hydrogel at 60°C for 24 hours in a vacuum oven to remove the solvent and complete the crosslinking reaction.
-
Immerse the resulting hydrogel in deionized water or PBS to remove any unreacted monomers and to allow it to swell to equilibrium.
Characterization of the Polyurethane Hydrogel
-
Immerse a pre-weighed dried hydrogel sample (Wd) in PBS (pH 7.4) at 37°C.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Prepare hydrogel samples in a standard shape (e.g., dumbbell-shaped for tensile testing).
-
Ensure the samples are fully swollen in PBS before testing.
-
Perform tensile tests using a universal testing machine at a constant crosshead speed (e.g., 10 mm/min).
-
Record the stress-strain data to determine the tensile strength, Young's modulus, and elongation at break.
-
Load the hydrogel with a model drug by soaking the dried hydrogel in a concentrated drug solution for 24 hours.
-
Dry the drug-loaded hydrogel to a constant weight.
-
Immerse the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Determine the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative drug release percentage over time.
-
Sterilize the hydrogel samples (e.g., by UV irradiation or ethylene oxide).
-
Place the sterilized hydrogels in a 96-well plate.
-
Seed a specific cell line (e.g., L929 fibroblasts) onto the hydrogels and in control wells (without hydrogel).
-
Incubate the cells for 24, 48, and 72 hours.
-
At each time point, add MTT solution to the wells and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the control group.
Data Presentation
The following tables present illustrative data for polyurethane hydrogels synthesized with this compound. The actual values will vary depending on the specific formulation and synthesis conditions.
Table 1: Illustrative Mechanical Properties of this compound-Based Polyurethane Hydrogels
| Hydrogel Formulation | NCO:OH Ratio | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| PEP-PUH-1 | 2:1 | 0.5 - 1.5 | 0.8 - 2.0 | 100 - 200 |
| PEP-PUH-2 | 3:1 | 1.0 - 2.5 | 1.5 - 3.5 | 80 - 150 |
Table 2: Illustrative Swelling and Drug Release Properties
| Hydrogel Formulation | Equilibrium Swelling Ratio (%) | Drug Loading (%) | Cumulative Drug Release at 24h (%) |
| PEP-PUH-1 | 300 - 500 | 5 - 10 | 40 - 60 |
| PEP-PUH-2 | 200 - 400 | 4 - 8 | 30 - 50 |
Visualizations
Conclusion
Polyurethane hydrogels synthesized using this compound offer a promising platform for various biomedical applications. By carefully controlling the synthesis parameters, such as the NCO:OH ratio and the curing conditions, it is possible to tailor the mechanical properties, swelling behavior, and drug release kinetics of these hydrogels. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of these materials in their specific applications. Further optimization and in vivo studies are warranted to fully elucidate their therapeutic efficacy and long-term biocompatibility.
References
Application Notes and Protocols: Screening for Optimal Pentaerythritol Propoxylate Concentration and pH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentaerythritol propoxylate is a branched polymer increasingly utilized in the crystallization of biological macromolecules.[1][2] Its unique chemical structure, differing from traditional precipitants like polyethylene glycols (PEGs), offers an alternative for proteins and other macromolecules that are resistant to crystallization under more conventional conditions.[2][3] In drug development, obtaining high-quality crystals of target proteins is a critical step for structure-based drug design. This compound not only serves as a precipitant but can also act as a cryoprotectant, simplifying the process of X-ray diffraction data collection.[2][3]
The effectiveness of this compound as a crystallization agent is highly dependent on its concentration and the pH of the crystallization solution.[4] Therefore, a systematic screening of these two parameters is essential to identify the optimal conditions for crystal growth for a specific macromolecule. This document provides a detailed protocol for screening the optimal concentration of this compound and the optimal pH to facilitate successful crystallization.
Materials and Reagents
Equipment
-
pH meter
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Pipettes (P1000, P200, P20)
-
Crystallization plates (e.g., 24-well, 96-well)
-
Microscopes for crystal visualization
-
Incubator or temperature-controlled room
Reagents
-
This compound (e.g., average Mn ~426 or ~629)
-
Purified target macromolecule (e.g., protein) in a suitable buffer
-
A set of buffering agents covering a wide pH range (see Table 1)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Ultrapure water
Experimental Protocols
Preparation of Stock Solutions
A critical first step is the preparation of accurate stock solutions of the precipitant and buffers.
Protocol 3.1.1: Preparation of this compound Stock Solution (50% w/v)
-
Weigh 50 g of this compound.
-
Add ultrapure water to a final volume of 100 mL in a volumetric flask.
-
Mix thoroughly using a magnetic stirrer until the solution is homogeneous.
-
Filter the solution through a 0.22 µm filter to remove any particulates.
-
Store at 4°C.
Protocol 3.1.2: Preparation of Buffer Stock Solutions (1.0 M)
-
Prepare a 1.0 M stock solution for each of the selected buffers (see Table 1).
-
For each buffer, dissolve the appropriate amount of the buffering agent in ultrapure water to 80% of the final volume.
-
Adjust the pH to the desired value using concentrated HCl or NaOH while monitoring with a calibrated pH meter.
-
Bring the final volume to the mark in a volumetric flask.
-
Filter the solution through a 0.22 µm filter.
-
Store at 4°C.
Screening Protocol: Grid Screen for Concentration and pH
This protocol utilizes a grid screen approach to systematically evaluate a range of this compound concentrations and pH values. The hanging drop vapor diffusion method is commonly used for this type of screen.[3]
Protocol 3.2.1: 24-Well Plate Hanging Drop Vapor Diffusion Screen
-
Prepare the Reservoir Solutions: In a 24-well plate, prepare the reservoir solutions according to the layout in Table 2. For each well, pipette the required volumes of the 50% this compound stock, the appropriate 1.0 M buffer stock, and ultrapure water. The final volume in each reservoir well should be 500 µL.
-
Prepare the Crystallization Drop: On a siliconized glass coverslip, mix 1 µL of the purified macromolecule solution with 1 µL of the corresponding reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the reservoir well, sealing it with vacuum grease to create an airtight environment.
-
Incubation: Incubate the plate at a constant temperature (e.g., 20°C).
-
Observation: Regularly observe the drops under a microscope for crystal formation over a period of several days to weeks. Document the results (e.g., clear, precipitate, crystals) for each condition.
Data Presentation
Systematic recording of observations is crucial for identifying promising crystallization conditions.
Table 1: Suggested Buffering Agents for a Broad pH Screen
| pH Range | Buffering Agent |
| 4.0 - 5.5 | Sodium Acetate |
| 5.5 - 6.5 | MES (2-(N-morpholino)ethanesulfonic acid) |
| 6.5 - 7.5 | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) |
| 7.5 - 8.5 | Tris (tris(hydroxymethyl)aminomethane) |
| 8.5 - 9.5 | Glycine-NaOH |
Table 2: Example 24-Well Grid Screen Layout for a Single Buffer System (e.g., HEPES pH 7.0)
| Well | This compound (%) | Buffer (0.1 M) |
| A1 | 5 | HEPES pH 7.0 |
| A2 | 10 | HEPES pH 7.0 |
| A3 | 15 | HEPES pH 7.0 |
| A4 | 20 | HEPES pH 7.0 |
| A5 | 25 | HEPES pH 7.0 |
| A6 | 30 | HEPES pH 7.0 |
| B1 | 5 | HEPES pH 7.5 |
| B2 | 10 | HEPES pH 7.5 |
| B3 | 15 | HEPES pH 7.5 |
| B4 | 20 | HEPES pH 7.5 |
| B5 | 25 | HEPES pH 7.5 |
| B6 | 30 | HEPES pH 7.5 |
| C1 | 5 | HEPES pH 8.0 |
| C2 | 10 | HEPES pH 8.0 |
| C3 | 15 | HEPES pH 8.0 |
| C4 | 20 | HEPES pH 8.0 |
| C5 | 25 | HEPES pH 8.0 |
| C6 | 30 | HEPES pH 8.0 |
| D1 | 5 | HEPES pH 8.5 |
| D2 | 10 | HEPES pH 8.5 |
| D3 | 15 | HEPES pH 8.5 |
| D4 | 20 | HEPES pH 8.5 |
| D5 | 25 | HEPES pH 8.5 |
| D6 | 30 | HEPES pH 8.5 |
Note: This table can be expanded to include other buffer systems to cover a wider pH range.
Table 3: Summary of Published Crystallization Conditions Using this compound
| Macromolecule | This compound Conc. (%) | pH | Reference |
| 2-methylcitrate dehydratase (PrpD) | 25-40 | 8.0 | [2] |
| Phosphate Transporter (PiPT) | Not specified | Not specified | [5] |
| Aggregation Suppressing Protein A (AgsA) | Not specified | Not specified | [5] |
| Phytosulfokine (PSK) - receptor PSKR complex | Not specified | Not specified | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for screening optimal this compound concentration and pH.
Logical Relationship of Screening Parameters
Caption: Relationship between input variables and outcomes in crystallization screening.
Conclusion
The protocols and guidelines presented here provide a systematic approach for determining the optimal this compound concentration and pH for the crystallization of macromolecules. By methodically screening these critical parameters, researchers can increase the likelihood of obtaining high-quality crystals suitable for structural studies, thereby advancing drug discovery and development efforts. Further optimization may be required, including the addition of salts or other additives, based on the initial screening results.
References
- 1. JBScreen Pentaerythritol - Jena Bioscience [jenabioscience.com]
- 2. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 9051-49-4 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pentaerythritol Propoxylate for Crystal Growth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing pentaerythritol propoxylate (PEP) in macromolecular crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PEP) and why is it used in protein crystallization?
A1: this compound is a branched polymer precipitant that can be effective for crystallizing macromolecules, particularly proteins that have failed to crystallize using more traditional precipitants like polyethylene glycols (PEGs).[1][2][3] Its unique branched structure, based on a pentaerythritol core, offers different chemical properties compared to linear polymers, providing an alternative avenue for achieving crystallization.[1][3] PEP is available in various molecular weights, which adds another variable to screen for optimal crystal growth.[1]
Q2: What is the typical concentration range for PEP in crystallization experiments?
A2: The concentration of this compound used in crystallization experiments typically ranges from 20% to 45% (v/v).[1] Successful crystallization of proteins like the PrpD enzyme has been achieved within a 25-40% PEP concentration range.[1][2][3][4]
Q3: Can PEP be used as a cryoprotectant?
A3: Yes, one of the benefits of using this compound is its ability to also function as a cryoprotectant.[1][2][3] This can simplify the crystal harvesting process, as crystals grown in PEP-containing solutions may sometimes be directly flash-cooled in a nitrogen stream without the need for an additional cryoprotectant step.[1][3]
Q4: Are there different types of PEP available?
A4: Yes, this compound is commercially available in different average molecular weights. Common variants include those with average molecular weights of approximately 426 Da and 629 Da.[1] Screening different molecular weights of PEP can be a valuable optimization step.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in crystallization experiments.
Issue 1: Phase Separation in the Crystallization Drop
-
Observation: The crystallization drop appears oily, with distinct liquid phases, or turns cloudy immediately upon mixing the protein and precipitant solutions.
-
Potential Cause: High concentrations of both this compound and divalent cations or anions can lead to phase separation. For instance, it has been observed that using 40% PEP with a molecular weight of 629 Da (PEP 629) with more than 100 mM of divalent cations or anions can be problematic.[1]
-
Solutions:
-
Reduce PEP Concentration: Try setting up optimization screens with a lower concentration of PEP.
-
Reduce Divalent Cation/Anion Concentration: If your condition includes divalent ions (e.g., MgCl₂, CaCl₂, SO₄²⁻), try reducing their concentration to below 100 mM.
-
Switch PEP Molecular Weight: If you are using a higher molecular weight PEP, consider trying a lower molecular weight version (e.g., PEP 426), as it may have different solubility properties.[1]
-
Issue 2: Amorphous Precipitate Instead of Crystals
-
Observation: The drop contains a heavy, non-crystalline precipitate.
-
Potential Causes:
-
The supersaturation level is too high, leading to rapid precipitation rather than ordered crystal growth.
-
The pH of the solution is not optimal for protein stability and solubility in the presence of PEP.
-
-
Solutions:
-
Decrease Protein and/or PEP Concentration: Systematically screen lower concentrations of both the protein and the PEP to slow down the kinetics of precipitation.
-
Vary the pH: Perform a pH screen around the initial condition to find a pH where the protein is more soluble and stable.
-
Additive Screening: Introduce small molecules (additives) that can influence protein solubility and crystal packing.
-
Issue 3: Small, Poorly Diffracting Crystals
-
Observation: Needle-like, small, or visually well-formed crystals are obtained, but they diffract X-rays weakly or not at all.[5]
-
Potential Causes:
-
The crystals may have a high degree of internal disorder.[5]
-
The crystal lattice is not well-formed, resulting in poor diffraction.
-
-
Solutions:
-
Optimize Growth Conditions:
-
Fine-tune PEP Concentration: Perform a fine grid screen around the successful PEP concentration, varying it in small increments (e.g., 1-2%).
-
Temperature Screening: If experiments were conducted at a single temperature, try setting up trays at different temperatures (e.g., 4°C and 20°C).
-
Additive Screening: Use a commercial or custom-made additive screen to identify small molecules that may improve crystal quality.
-
-
Post-Crystallization Treatments:
-
Crystal Annealing: Briefly warming the cryo-cooled crystal before re-cooling can sometimes improve lattice order.
-
Dehydration: Controlled dehydration of the crystal can sometimes lead to a more ordered packing and improved diffraction.
-
-
Consider Advanced Diffraction Techniques: If crystals remain small, using a microfocus beamline at a synchrotron source may be necessary to obtain usable diffraction data.[5]
-
Quantitative Data Summary
The following table summarizes reported successful crystallization conditions using this compound.
| Protein/Macromolecule | PEP Molecular Weight (Da) | PEP Concentration (% v/v) | Other Key Components | Crystal Quality / Diffraction Resolution | Reference |
| PrpD protein from Salmonella enterica | 426 | 25 - 40 | - | Well-ordered crystals | [1][2][3] |
| PrpD protein from Salmonella enterica (optimized) | 426 | 35 - 37 | 0.2 M KCl, 50 mM HEPES pH 8.0 | Orthorhombic crystals, diffracting beyond 2.0 Å | [1][3] |
| Tn5 transposase-DNA complex | 426 or 629 | Not specified | Not specified | Preliminary crystals observed | [1] |
| SFTSV Gc ectodomain | 426 | 45 | 0.1 M Sodium Acetate pH 4.6 | Crystals obtained | [6] |
| Human liver GPDH (hlGPDH) | 426 | 7.5, 15, and 30 (as cryoprotectant) | Not applicable | Used for cryoprotection | [6] |
Experimental Protocols
Protocol 1: Initial Screening with this compound
This protocol outlines a method for an initial sparse matrix screen to identify promising crystallization conditions using PEP.
Materials:
-
Purified protein solution (e.g., 10-20 mg/mL in a low ionic strength buffer).
-
This compound stock solutions (e.g., 50% v/v of PEP 426 and PEP 629).
-
Buffers at various pH values (e.g., 1.0 M stocks).
-
Salts at various concentrations (e.g., 1.0 M stocks of NaCl, KCl, MgCl₂, etc.).
-
24- or 96-well crystallization plates.
-
Coverslips (for hanging drop) or sealing tape.
Procedure (Hanging Drop Vapor Diffusion):
-
Prepare Reservoir Solutions: In the wells of the crystallization plate, prepare a matrix of reservoir solutions. For a preliminary screen, a 40% PEP concentration can be used across a range of pH values and salt conditions.[1] For example:
-
Well A1: 40% PEP 426, 0.1 M NaCl, 0.1 M HEPES pH 7.5
-
Well A2: 40% PEP 426, 0.2 M Li₂SO₄, 0.1 M Tris pH 8.5
-
...and so on, varying the salt and pH.
-
-
Prepare the Drop: On a coverslip, mix 1 µL of the protein solution with 1 µL of the corresponding reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the reservoir well, sealing it with grease.
-
Incubate: Store the plate at a constant temperature (e.g., 20°C) and observe the drops periodically over several weeks.
Protocol 2: Optimization of this compound Concentration
Once an initial "hit" (e.g., microcrystals, promising precipitate) is identified, this protocol can be used to optimize the PEP concentration.
Materials:
-
Protein solution at the same concentration as the initial hit.
-
Stock solutions of all components from the hit condition (e.g., 50% PEP, 1.0 M buffer, 2.0 M salt).
-
24-well crystallization plates and coverslips.
Procedure (Grid Screen):
-
Set up a Grid: Design a 2D grid screen where the concentration of PEP is varied along one axis and another parameter (e.g., pH or salt concentration) is varied along the other.
-
Prepare Reservoir Solutions:
-
Rows (varying PEP): Prepare reservoir solutions with a range of PEP concentrations around the initial hit (e.g., if the hit was at 35%, screen from 30% to 40% in 2% increments). Keep the other components constant.
-
Columns (varying pH or salt): For each PEP concentration, prepare solutions with a narrow range of pH values (e.g., pH 7.8, 8.0, 8.2) or salt concentrations around the initial hit.
-
-
Set up Drops: As in the initial screening protocol, mix the protein solution with each unique reservoir solution on a coverslip.
-
Incubate and Observe: Monitor the drops for the growth of larger, higher-quality crystals.
Visualizations
Caption: Troubleshooting workflow for PEP crystallization.
Caption: Workflow for optimizing PEP concentration.
References
- 1. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 2. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Phase Separation in Crystallization with Pentaerythritol Propoxylate
Welcome to the technical support center for troubleshooting crystallization experiments involving pentaerythritol propoxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly phase separation (also known as "oiling out"), encountered during the crystallization of proteins and other macromolecules using this viscous, branched-chain polymer precipitant.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve phase separation issues.
Initial Assessment of Phase Separation
Question: My crystallization drop has turned cloudy and contains small, oily droplets instead of crystals. What is happening and what should I do first?
Answer:
You are likely observing liquid-liquid phase separation (LLPS), a common phenomenon when using polymeric precipitants like this compound, especially at high concentrations. This occurs when the solution separates into two distinct liquid phases: a dense, protein-rich phase and a less dense, precipitant-rich phase.
Initial Diagnostic Steps:
-
Microscopic Examination: Carefully observe the droplets under a microscope. Note their size, shape, and whether they coalesce over time. This can provide initial clues about the stability of the separated phases.
-
Documentation: Record the exact conditions that led to phase separation, including:
-
This compound (PEP) concentration and average molecular weight (e.g., PEP 426, PEP 629).
-
Protein concentration.
-
Buffer composition and pH.
-
Salt type and concentration.
-
Temperature.
-
Drop ratio (protein:precipitant).
-
-
Stability Check: After documenting the initial state, continue to monitor the drop over several days. Sometimes, crystals can nucleate within or at the interface of the oily droplets.
Systematic Troubleshooting Strategies
If crystals do not form from the phase-separated state, a systematic optimization of the crystallization conditions is necessary. The following sections provide detailed guidance on modifying key parameters.
1. Adjusting Concentrations
Question: How do I optimize the concentrations of my protein and this compound to avoid phase separation?
Answer:
Phase separation is highly dependent on the concentrations of both the macromolecule and the precipitant. The goal is to find a "sweet spot" that is within the metastable zone for crystallization without entering the phase separation zone.
-
Reduce this compound Concentration: This is often the most effective first step. Systematically decrease the PEP concentration in your crystallization screen. For example, if you observed phase separation at 35% PEP, set up new experiments with a gradient of PEP concentrations, such as 20%, 25%, and 30%.
-
Vary Protein Concentration: The effect of protein concentration can be complex.
-
Decrease Protein Concentration: If the phase separation is very dense and appears rapidly, your protein concentration may be too high. Try reducing it by 25-50%.
-
Increase Protein Concentration: In some cases, a higher protein concentration can favor crystal nucleation over phase separation. This is less common but can be explored if reducing the concentration is unsuccessful.
-
2. Modifying Salt Conditions
Question: Can the type and concentration of salt in my buffer influence phase separation with this compound?
Answer:
Yes, salts play a crucial role in modulating the solubility of both the protein and the precipitant.
-
Reduce Divalent Cation Concentration: High concentrations of divalent cations are known to induce phase separation with this compound. If your buffer contains salts like MgCl₂, CaCl₂, or sulfates, try reducing their concentration to below 100 mM, or replacing them with a monovalent salt.[1][2]
-
Vary Salt Concentration: Systematically screen a range of concentrations for your primary salt (e.g., NaCl, KCl, (NH₄)₂SO₄). This can alter the solubility dynamics and potentially shift the equilibrium away from phase separation.
-
Change Salt Type: Different salts have varying effects on protein solubility (the Hofmeister series). If you are consistently seeing phase separation with one salt, try switching to another. For example, if you are using a "salting-out" salt like ammonium sulfate, you might try a salt with a different position in the Hofmeister series, like sodium chloride.
3. Adjusting pH
Question: How does pH affect phase separation and how can I use it to my advantage?
Answer:
The pH of the solution directly influences the net charge of your protein, which in turn affects its solubility and protein-protein interactions.[3][4][5][6]
-
Systematic pH Screening: Create a pH gradient around the initial condition where phase separation was observed. Small changes in pH (e.g., 0.2-0.5 units) can significantly impact solubility and may prevent phase separation.
-
Consider the Protein's pI: The solubility of a protein is often at its minimum near its isoelectric point (pI). Moving the pH away from the pI will generally increase the protein's solubility, which can help to prevent it from oiling out at high concentrations. Conversely, moving the pH closer to the pI might promote crystallization at lower precipitant concentrations.
4. Temperature Optimization
Question: Can changing the incubation temperature help resolve phase separation?
Answer:
Temperature affects the solubility of most proteins and can be a powerful tool to control the rate of equilibration in vapor diffusion experiments.
-
Lower the Temperature: For many proteins, solubility increases at lower temperatures. Incubating your crystallization plates at a lower temperature (e.g., 4°C instead of room temperature) can slow down the process and may prevent the rapid phase separation.
-
Increase the Temperature: In some cases, increasing the temperature can improve solubility and prevent oiling out. This is less common for proteins but can be effective for some small molecules. Be mindful of your protein's thermal stability before increasing the temperature significantly.
Frequently Asked Questions (FAQs)
Q1: Is phase separation always a bad sign in a crystallization experiment?
A1: Not necessarily. Phase separation indicates that a significant change in solubility has occurred, and the conditions are close to those required for precipitation. In some instances, the protein-rich droplets can act as a "nursery" for crystal nucleation, with crystals appearing from the droplets over time. However, if crystals do not appear after a week or more, it is advisable to proceed with the troubleshooting steps outlined above.
Q2: I've tried adjusting concentrations, salts, pH, and temperature, but I still get phase separation. What else can I do?
A2: If extensive optimization of the chemical environment does not resolve the issue, you can try to induce nucleation within the phase-separated drop using seeding techniques.
Q3: What is seeding and how can it help with phase separation?
A3: Seeding involves introducing pre-existing microcrystals into a new crystallization drop to act as templates for further crystal growth. This can bypass the nucleation barrier and promote crystallization under conditions that might otherwise only lead to phase separation.
Q4: Can the viscosity of this compound contribute to phase separation?
A4: Yes, this compound solutions are known to be highly viscous.[1] High viscosity can slow down molecular diffusion, which may hinder the orderly arrangement of molecules into a crystal lattice and favor the less ordered state of phase separation. When working with highly viscous PEP solutions, ensure thorough mixing of the drop to achieve homogeneity.
Quantitative Data Summary
The propensity for phase separation with this compound is highly dependent on the specific concentrations of the precipitant and additives. Below is a summary of a key finding from the literature.
| This compound (PEP) Type & Concentration | Additive | Additive Concentration | Observation |
| PEP (629 Da), 40% (w/v) | Divalent Cations (e.g., MgCl₂, CaCl₂) | > 100 mM | Difficulty in preparing solutions due to phase separation.[1][2] |
Note: This table highlights a specific reported instance of phase separation. It is recommended that users perform systematic screening to determine the phase separation boundaries for their specific macromolecule and buffer conditions.
Experimental Protocols
Protocol 1: Systematic Optimization to Avoid Phase Separation
This protocol outlines a systematic approach to modify your crystallization conditions to prevent phase separation.
1. Preparation of Stock Solutions:
- Prepare a stock solution of your purified protein at a known concentration (e.g., 10 mg/mL) in a suitable buffer.
- Prepare a stock solution of 50% (w/v) this compound in the same buffer as your protein.[1]
- Prepare stock solutions of your salt (e.g., 2 M NaCl) and a pH screening buffer set (e.g., buffers from pH 4.0 to 9.0 in 0.5 unit increments).
2. Experimental Setup (96-well sitting drop plate):
- Varying PEP Concentration: Set up a row of wells where the reservoir solution contains a gradient of PEP concentration (e.g., 15%, 20%, 25%, 30%, 35%) while keeping the protein, salt, and pH constant.
- Varying Salt Concentration: In a separate set of rows, use the optimal PEP concentration from the previous step (or a concentration just below where phase separation occurred) and create a gradient of salt concentration (e.g., 0.1 M, 0.2 M, 0.4 M, 0.6 M, 0.8 M NaCl).
- Varying pH: Using the best PEP and salt concentrations identified, set up a row with varying pH values.
- For each well, dispense 100 µL of the reservoir solution.
- In the drop post, mix 1 µL of your protein solution with 1 µL of the reservoir solution.
3. Incubation and Observation:
- Seal the plate and incubate at a constant temperature (e.g., 20°C).
- Observe the drops under a microscope at regular intervals (e.g., 1 day, 3 days, 7 days), looking for the absence of phase separation and the appearance of crystals.
Protocol 2: Microseeding from a Phase-Separated Drop
This protocol describes how to use a phase-separated drop to create a seed stock to promote crystallization.
1. Preparation of the Seed Stock:
- Identify a drop that shows phase separation.
- Using a pipette tip or a crystal crushing tool, aspirate a small amount of the phase-separated material (including the oily droplets).[7][8]
- Transfer this material into a microcentrifuge tube containing 50 µL of a "stabilizing solution." The stabilizing solution should be similar to the mother liquor but with a lower precipitant concentration to prevent the seeds from dissolving (e.g., if phase separation occurred at 35% PEP, use a stabilizing solution with 20% PEP).
- Add a seed bead to the tube and vortex for 1-2 minutes to break up the droplets and create microseeds.[8]
- Create a serial dilution of your seed stock (e.g., 1:10, 1:100, 1:1000) using the stabilizing solution.
2. Setting up Seeding Experiments:
- Prepare a new crystallization plate with conditions that are close to, but slightly below, the conditions that produced phase separation. For example, if phase separation occurred at 35% PEP, set up drops with 30% PEP.
- For each drop, mix your protein and the reservoir solution.
- Add a small volume (e.g., 0.1 µL) of your diluted seed stock to the drop.
3. Incubation and Observation:
- Seal the plate and incubate.
- Monitor the drops for the appearance of crystals, which should grow from the introduced seeds.
Visualizations
Caption: A logical workflow for troubleshooting phase separation in crystallization experiments.
Caption: A stepwise experimental workflow for optimizing crystallization conditions to avoid phase separation.
References
- 1. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 2. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Liquid Phase Separation Controlled by pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of pH alterations on stress- and aging-induced protein phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Crystal Diffraction Quality with Pentaerythritol Propoxylate
Welcome to the technical support center for improving the diffraction quality of crystals grown in pentaerythritol propoxylate (PEP). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during crystallization experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when using this compound as a precipitant.
Question: My crystals grown in this compound are small, needle-like, or of poor morphology. How can I improve their size and shape?
Answer:
Poor crystal morphology is a common issue that can often be addressed by optimizing the crystallization conditions. Here are several strategies to try:
-
Vary the Precipitant Concentration: Systematically screen a range of this compound concentrations. If you initially obtained crystals at 35% PEP, try setting up new experiments with concentrations ranging from 25% to 40% in small increments (e.g., 1-2%).[1][2]
-
Screen Different Molecular Weights of PEP: this compound is available in various molecular weights (e.g., PEP 426 and PEP 629).[3] Different molecular weights can influence crystal packing and morphology. If you are using one, consider screening others.
-
Optimize the Salt Concentration and Type: The salt in your crystallization condition plays a crucial role. Experiment with different concentrations of your current salt (e.g., 0.1 M to 0.5 M KCl) and also screen a variety of different salts (e.g., NaCl, LiSO₄, MgCl₂, ammonium sulfate).[4]
-
pH Screening: Systematically vary the pH of your buffer. A broad screen across a pH range of 5.0 to 9.0 can help identify the optimal pH for crystal growth.[4]
-
Microseeding: If you have existing small crystals, you can use them to seed new crystallization drops. Microseeding can promote the growth of fewer, larger, and better-ordered crystals.
Question: My crystals appear well-formed, but they diffract poorly or not at all. What steps can I take to improve diffraction quality?
Answer:
Poor diffraction from visually appealing crystals often indicates internal disorder. The following troubleshooting steps can help improve the internal order of your crystals.
-
Post-Crystallization Treatments:
-
Dehydration: Controlled dehydration of crystals can often lead to tighter packing of molecules and improved diffraction. This can be achieved by transferring the crystal to a solution with a higher precipitant concentration or by controlled air-drying.
-
Annealing: This technique involves briefly warming a flash-cooled crystal to allow the molecules to rearrange into a more ordered lattice, followed by rapid re-cooling.
-
-
Optimize Cryoprotection: this compound can itself act as a cryoprotectant, allowing for direct flash-cooling in some cases.[1][2] However, if you observe ice rings or poor diffraction, you may need to supplement with additional cryoprotectants. Experiment with adding glycerol, ethylene glycol, or other common cryoprotectants to your mother liquor before flash-cooling.
-
Additive Screening: The addition of small molecules to the crystallization drop can sometimes improve crystal quality. Consider screening commercially available additive screens or trying specific additives like detergents, small polymers, or metal ions.
-
Confirm Protein Identity: Especially with needle-like crystals, it's essential to confirm they are protein and not salt. This can be done using a UV microscope or by carefully washing and dissolving a crystal for SDS-PAGE analysis.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein crystallization?
A1: this compound (PEP) is a branched polymer precipitant.[4] It is often used as an alternative to polyethylene glycols (PEGs) and can be particularly effective for proteins that fail to crystallize or produce poor-quality crystals in more traditional precipitants.[4] Its unique branched structure can provide different crystal packing opportunities.
Q2: Can this compound be used as a cryoprotectant?
A2: Yes, one of the benefits of using PEP is that it can also function as a cryoprotectant.[1][2] This can simplify the crystal harvesting process as it may allow for direct flash-cooling of the crystals from the mother liquor without the need for an additional cryoprotectant soaking step.[1][2]
Q3: What concentration of this compound should I start with?
A3: A good starting point for screening is a concentration of around 40% PEP in your initial crystallization trials.[4] If you observe hits, you can then optimize this concentration, typically in the range of 25-40%.[1][2]
Q4: Are there different types of this compound?
A4: Yes, PEP is available in different average molecular weights.[3] Screening different molecular weights can be a valuable optimization step, similar to screening different molecular weights of PEG.
Experimental Protocols
Protocol 1: Microseeding to Improve Crystal Size and Quality
This protocol describes how to prepare a seed stock from existing microcrystals and use it to set up new crystallization experiments.
Materials:
-
Well with existing microcrystals
-
1.5 ml microcentrifuge tube
-
Seed bead (e.g., from Hampton Research)
-
50 µl of stabilization solution (mother liquor from the crystal drop)
-
Vortex mixer
-
Pipettes and tips
-
New crystallization plates
Procedure:
-
Harvest Microcrystals: Carefully transfer a small volume of the solution containing the microcrystals from your crystallization drop into the 1.5 ml microcentrifuge tube.
-
Prepare Seed Stock: Add the seed bead and 50 µl of the stabilization solution to the tube.
-
Vortex: Vortex the tube in short bursts (e.g., 3 x 30 seconds) to crush the microcrystals and create a homogenous seed stock.
-
Serial Dilution: Prepare a series of dilutions of the seed stock (e.g., 1:10, 1:100, 1:1000) using the stabilization solution.
-
Set Up New Drops: Prepare your new crystallization drops as usual.
-
Introduce Seeds: Just before sealing the well, add a small volume (e.g., 0.1 µl) of the diluted seed stock to the drop. It is recommended to try different dilutions of the seed stock.
-
Incubate and Monitor: Incubate the plates and monitor for crystal growth.
Protocol 2: Crystal Dehydration to Improve Diffraction
This protocol outlines a method for controlled dehydration of crystals to potentially improve their internal order.
Materials:
-
Crystals in a drop of mother liquor
-
Dehydration solution (mother liquor with a higher concentration of this compound, e.g., 5-10% higher than the original condition)
-
Cryo-loops
-
Flash-cooling equipment (liquid nitrogen or cryo-stream)
Procedure:
-
Prepare Dehydration Drop: On a clean coverslip or in a separate well, place a small drop (e.g., 2 µl) of the dehydration solution.
-
Crystal Transfer: Carefully transfer a crystal from its original drop into the dehydration drop using a cryo-loop.
-
Incubate: Allow the crystal to equilibrate in the dehydration solution for a specific period. This can range from a few minutes to several hours. It is advisable to test different incubation times.
-
Harvest and Flash-Cool: After the desired incubation time, carefully pick up the crystal with a cryo-loop and flash-cool it in liquid nitrogen or a cryo-stream.
-
Test Diffraction: Screen the crystal for diffraction quality.
Quantitative Data Summary
The following table summarizes the crystallization conditions and diffraction data for the PrpD protein, which was successfully crystallized using this compound where other common precipitants failed.
| Protein | Precipitant | Other Components | Crystal System | Space Group | Unit Cell Parameters (Å) | Diffraction Resolution (Å) |
| PrpD | 25-40% this compound (PEP 426) | 0.2 M KCl, 50 mM HEPES pH 8.0 | Orthorhombic | C222₁ | a = 73.2, b = 216.4, c = 214.3 | > 2.0 |
| PrpD | Polyethylene Glycols, various salts | - | Hexagonal | P6₂2 | - | Anisotropic (2.5 Å in one direction, 4 Å in another) |
Table 1: Comparison of PrpD crystallization with this compound versus other precipitants. Data extracted from Gulick et al., 2002.[3][4]
Visualizations
Caption: A workflow diagram illustrating the troubleshooting process for improving crystal diffraction quality.
Caption: Logical relationships between a common problem and potential solutions in crystallization.
References
strategies to overcome poor crystal morphology with pentaerythritol propoxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor crystal morphology using pentaerythritol propoxylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it aid in crystallization?
This compound is a branched polymer with a pentaerythritol core to which propoxylate polymers are attached.[1][2][3] Unlike linear polymers such as polyethylene glycols (PEGs), its branched structure offers a unique chemical environment that can be beneficial for crystallizing proteins that have proven difficult with traditional precipitants.[1][2][3] It functions as a precipitating agent, promoting crystal formation, and has been successful in producing well-ordered, high-quality crystals from proteins that previously yielded poor results.[1][2][3]
Q2: When should I consider using this compound in my crystallization experiments?
Consider using this compound when you encounter issues such as:
-
Proteins that fail to crystallize with common precipitants like PEGs, salts, or small organic molecules.[1][2]
-
Crystals with poor morphology, such as anisotropic needles or twinned crystals, that are unsuitable for X-ray diffraction.[1][3]
-
Difficulty in obtaining crystals that diffract to a high resolution.[1][2][3]
One notable advantage is its dual function as a cryoprotectant, which allows crystals to be directly transferred from the mother liquor to a nitrogen stream for cryo-cooling without the need for an additional cryoprotectant soaking step.[1][2][3]
Q3: Are there different types of this compound available?
Yes, this compound is available in various average molecular weights, which provides a spectrum of properties for crystallization screening.[1] The different molecular weights can influence the crystallization outcome, so it is often beneficial to screen multiple variants.
Quantitative Data Summary
The table below summarizes the physical and chemical properties of commercially available this compound reagents that can be used in crystallization experiments.
| Property | This compound (5/4 PO/OH) | This compound (17/8 PO/OH) |
| Average Molecular Weight (Mn) | ~426 g/mol | ~850 g/mol |
| CAS Number | 9051-49-4 | 9051-49-4 |
| Density | 1.05 g/mL at 25 °C | 1.05 g/mL at 25 °C |
| Boiling Point | >300 °C | >300 °C |
| Refractive Index (n20/D) | 1.464 | 1.464 |
| Form | Viscous liquid | Viscous liquid |
Data sourced from various chemical suppliers.[]
Troubleshooting Guide
Q1: My experiment with this compound resulted in a shower of microcrystals. What should I do?
A shower of small crystals indicates that nucleation is occurring too rapidly.[5] To promote the growth of larger, single crystals, you need to slow down the nucleation rate. Strategies include:
-
Lowering the Precipitant Concentration: Reduce the concentration of this compound to move the condition into the metastable zone where crystal growth is favored over nucleation.[6]
-
Adjusting Protein Concentration: A high protein concentration can lead to excessive nucleation.[7] Try reducing the initial protein concentration.
-
Seeding: Utilize the microcrystals you've obtained to perform a seeding experiment. This allows you to bypass the spontaneous nucleation step and control crystal growth.[5][10]
Q2: I obtained rod-like or needle-shaped crystals with poor diffraction. How can I improve their morphology?
Poor morphology, such as high aspect-ratio needles, can be addressed by modifying the crystallization conditions to encourage growth in three dimensions.[11]
-
Additive Screening: The addition of small molecules, salts, or detergents can alter crystal packing and morphology.[12][13]
-
pH Optimization: Systematically varying the pH of the buffer can have a profound effect on crystal habit.[14]
-
Iterative Seeding: Use the initial needle-like crystals as seeds in a new screen of conditions. This can sometimes lead to different crystal forms with improved morphology.[15]
-
Slower Equilibration: Slowing down the rate of vapor diffusion or cooling can provide more time for ordered crystal growth, potentially leading to better-formed crystals.[16]
Q3: My crystals grown in this compound are highly disordered and diffract poorly. What are my options?
Poor diffraction quality is often due to internal disorder within the crystal lattice.[11]
-
Post-Crystallization Treatments: Techniques like crystal annealing, where a cryo-cooled crystal is briefly warmed before being re-cooled, can sometimes improve lattice order.[17]
-
Dehydration: Controlled dehydration of the crystal can shrink the unit cell and improve molecular packing, leading to better diffraction.[17]
-
Soaking with Additives: Soaking the crystals in solutions containing stabilizing agents or ligands may help to lock the protein into a more uniform conformation.[18]
-
Microseeding: As a general strategy, using well-formed crystals to seed new experiments under slightly different conditions can often produce higher quality crystals.[6]
Q4: I am not getting any crystals, only precipitate. What does this suggest?
Precipitation indicates that the supersaturation level is too high, causing the protein to aggregate amorphously instead of forming an ordered crystal lattice.[5]
-
Drastically Reduce Concentrations: Lower both the protein and the this compound concentrations significantly.
-
Screen a Wider Range of pH: The solubility of your protein might be at a minimum at the current pH, leading to precipitation. Exploring a broader pH range is recommended.[14]
-
Change the Salt or Buffer: The specific ions present in the solution can impact protein solubility and crystallization. Try screening different salts and buffering systems.[1]
Experimental Protocols
Protocol 1: Microseed Matrix Screening (MMS)
This protocol is adapted for situations where initial crystallization attempts with this compound yield microcrystals. The goal is to use these microcrystals as seeds to find new conditions that produce larger, higher-quality crystals.
Materials:
-
Initial microcrystals in a crystallization drop.
-
Seed bead or similar tool for crushing crystals.
-
Microcentrifuge tubes.
-
Pipette and tips.
-
Crystallization screening plates.
-
Reservoir solutions from a sparse matrix screen.
-
Protein stock solution.
Methodology:
-
Prepare the Seed Stock: a. Locate the drop containing the microcrystals. b. Add a seed bead to a microcentrifuge tube. c. Using a pipette, transfer approximately 10 µL of the solution from the drop containing the crystals into the tube with the seed bead. d. Vortex the tube for 1-2 minutes to crush the microcrystals and create a suspension of seeds. e. Perform serial dilutions of this initial seed stock (e.g., 1:10, 1:100, 1:1000) to find the optimal seed concentration.[15]
-
Set Up the Crystallization Plates: a. Prepare your crystallization plates (e.g., 96-well sitting drop) with the desired sparse matrix screen reservoir solutions. b. For each well, prepare the drop by mixing the protein solution, the reservoir solution, and the seed stock. A common ratio is 2:1.5:0.5 µL of protein, reservoir, and seed stock, respectively.[10] c. It is recommended to set up plates for each dilution of the seed stock to identify the concentration that yields a small number of well-formed crystals.
-
Incubation and Observation: a. Seal the plates and incubate under the same conditions as your initial experiments. b. Monitor the drops for crystal growth over time.
Visualizations
Caption: Workflow for addressing poor crystal morphology using this compound.
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 2. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. xray.teresebergfors.com [xray.teresebergfors.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. biocompare.com [biocompare.com]
- 8. mt.com [mt.com]
- 9. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 13. Manipulating crystallization with molecular additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. Matrix Seeding – Biomolecular Crystallisation and Characterisation [research.csiro.au]
- 16. unifr.ch [unifr.ch]
- 17. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation with Pentaerythritol Propoxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using pentaerythritol propoxylate to prevent protein aggregation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in protein science?
A1: this compound is a branched polyether polyol. Its structure combines a central pentaerythritol core with four arms of propoxylated chains.[1][2][3] It is primarily documented as an effective agent for protein crystallization and as a cryoprotectant, yielding well-ordered crystals suitable for high-resolution diffraction studies.[1][2][3] While its direct use as a general-purpose protein aggregation inhibitor in solution is not extensively documented, its chemical nature as a polyol suggests it may offer stabilizing effects.[4]
Q2: What is the proposed mechanism by which this compound might prevent protein aggregation?
A2: As a polyol, this compound likely stabilizes proteins through a mechanism known as "preferential exclusion." In this model, the excipient is preferentially excluded from the protein's surface, leading to an increase in the surface tension of the surrounding water. This thermodynamically disfavors the exposure of hydrophobic regions of the protein, thus stabilizing the native, folded state and increasing the energy barrier for unfolding and subsequent aggregation.[5] Its branched structure, combining features of polyethylene glycol (PEG) and polypropylene glycol (PPG), may also provide steric hindrance that interferes with protein-protein interactions leading to aggregation.[2][6]
Q3: What are the key differences between this compound and other common polyols like glycerol or sorbitol?
A3: The primary difference lies in its branched, polymeric structure. Unlike simple polyols such as glycerol or sorbitol, this compound has a higher molecular weight and a more complex three-dimensional structure.[1][2][3] This may lead to different effects on protein stability and solubility. Its larger size could provide more effective steric hindrance against aggregation.
Q4: Is this compound biocompatible for use in pharmaceutical formulations?
A4: The biocompatibility of this compound for parenteral formulations is not well-established in publicly available literature. As with any novel excipient, its use in a final drug product would require extensive toxicological and safety studies to support regulatory approval.[7] For research purposes, it is crucial to assess its compatibility with the specific cell lines or model systems being used.
Troubleshooting Guide
Issue 1: My protein still aggregates in the presence of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of this compound may be too low to exert a significant stabilizing effect. Conversely, very high concentrations could potentially induce precipitation in some cases. |
| Recommendation: Perform a concentration-response study to determine the optimal concentration for your specific protein. Start with a range of 0.5% to 10% (w/v) and incrementally increase the concentration. Monitor aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). | |
| Incompatible Buffer Conditions | The pH, ionic strength, or specific ions in your buffer may be counteracting the stabilizing effect of the excipient. |
| Recommendation: Systematically screen different buffer conditions. Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI). Evaluate the effect of varying salt concentrations (e.g., 50 mM to 500 mM NaCl). | |
| Protein-Specific Instability | The aggregation of your protein may be driven by mechanisms that are not effectively mitigated by polyols alone. |
| Recommendation: Consider combining this compound with other classes of excipients, such as surfactants (e.g., Polysorbate 20 or 80) or amino acids (e.g., arginine, proline).[4][8] |
Issue 2: I am observing an increase in solution viscosity after adding this compound.
| Possible Cause | Troubleshooting Step |
| High Excipient Concentration | This compound is a viscous liquid at higher molecular weights and concentrations, which can increase the overall viscosity of the solution. |
| Recommendation: Evaluate if the increased viscosity is solely due to the excipient or if it is indicative of the formation of soluble protein aggregates. Use viscometry to measure the solution viscosity and DLS to check for changes in particle size distribution. If the viscosity is problematic for your application, consider using a lower molecular weight variant of this compound or a lower concentration. | |
| Formation of Soluble Aggregates | The excipient may be promoting the formation of small, soluble oligomers that increase viscosity without causing visible precipitation. |
| Recommendation: Analyze the sample using SEC-MALS (Size-Exclusion Chromatography with Multi-Angle Light Scattering) to accurately determine the molar mass of the species in solution. |
Issue 3: I am unsure if this compound is interfering with my downstream assays.
| Possible Cause | Troubleshooting Step |
| Assay Interference | As a polyol, this compound could interfere with certain biochemical or biophysical assays. |
| Recommendation: Run appropriate controls for all downstream applications. This includes a buffer-only control and a buffer-plus-excipient control to determine the background signal and any potential interference from this compound itself. For assays sensitive to viscosity, ensure that the control buffers have a matched viscosity. |
Data Presentation
Table 1: Physical Properties of this compound Variants
| Property | PEP 426 | PEP 629 |
| Average Molecular Weight (Da) | ~426 | ~629 |
| Density (g/mL at 25°C) | 1.05 | Not specified |
| Form | Viscous liquid | Viscous liquid |
| Refractive Index (n20/D) | 1.464 | Not specified |
| Boiling Point (°C) | >300 | >300 |
Data sourced from commercial suppliers and research articles.[2]
Table 2: Example Concentration Ranges for Protein Stabilization Studies
| Excipient | Typical Starting Concentration (w/v) | Typical Upper Concentration (w/v) | Notes |
| This compound | 0.5% | 10% | Higher concentrations (25-40%) have been used for crystallization.[3] |
| Glycerol | 5% | 50% | Commonly used for cryoprotection. |
| Sorbitol | 5% | 20% | Often used as a bulking agent in lyophilization. |
| Sucrose | 5% | 20% | A common stabilizer in liquid formulations. |
Experimental Protocols
Protocol 1: Screening for Optimal Concentration of this compound using Dynamic Light Scattering (DLS)
-
Prepare Stock Solutions:
-
Prepare a sterile-filtered, concentrated stock solution of your protein of interest in a well-defined buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).
-
Prepare a 50% (w/v) stock solution of this compound in the same buffer and sterile-filter.
-
-
Sample Preparation:
-
In a series of microcentrifuge tubes, prepare samples with a final protein concentration of 1 mg/mL and varying final concentrations of this compound (e.g., 0%, 0.5%, 1%, 2.5%, 5%, and 10% w/v). Ensure the final buffer composition is identical across all samples.
-
Gently mix by pipetting and centrifuge briefly to remove any bubbles.
-
-
Thermal Stress:
-
Incubate the samples at an elevated temperature known to induce aggregation for your protein (e.g., 50°C) for a defined period (e.g., 24 hours). Include a non-stressed control set kept at 4°C.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to 25°C.
-
Transfer an appropriate volume of each sample to a clean cuvette.
-
Measure the particle size distribution and polydispersity index (PDI) for each sample. An increase in the average particle size and PDI indicates aggregation.
-
-
Data Analysis:
-
Compare the size distributions of the stressed samples with and without this compound. The optimal concentration will be the one that shows the least increase in particle size and PDI after thermal stress.
-
Protocol 2: Assessing Protein Thermal Stability using a Thermal Shift Assay (TSA)
-
Reagent Preparation:
-
Prepare your protein solution at a working concentration (e.g., 0.2 mg/mL) in the desired buffer.
-
Prepare a series of solutions containing the protein and varying concentrations of this compound (e.g., 0% to 10% w/v).
-
Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
-
Assay Setup:
-
In a 96-well PCR plate, add the protein-excipient solutions and the fluorescent dye to each well. Include appropriate controls (buffer only, buffer with dye, protein with dye).
-
-
Real-Time PCR Instrument Setup:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with fluorescence readings at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
A higher Tm in the presence of this compound indicates increased thermal stability. Plot the change in Tm as a function of the excipient concentration to identify the most stabilizing conditions.
-
Visualizations
Caption: Workflow for screening this compound.
Caption: Proposed stabilization mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 3. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Best Practices in Dealing with Novel Excipients - Biopharma Excellence [biopharma-excellence.com]
- 8. Solutions for Protein Aggregation in Biologics Formulations - Pfanstiehl [pfanstiehl.com]
Technical Support Center: Post-Crystallization Treatments for Crystals from Pentaerythritol Propoxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with crystals grown from pentaerythritol propoxylate (PEP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PEP) and why is it used as a crystallization agent?
A1: this compound is a branched polymer that serves as a precipitant in macromolecular crystallization.[1][2][3][4] It is particularly useful for proteins that have failed to produce well-ordered crystals with more traditional precipitants like polyethylene glycols (PEGs) or low-molecular-weight alcohols.[1][2][3][4] Its unique chemical structure, featuring a central pentaerythritol backbone with propoxylate arms, offers a different chemical environment that can promote favorable crystal packing.[1][2][3]
Q2: What are the primary advantages of using PEP in protein crystallization?
A2: The main advantage of PEP is its ability to yield high-quality, well-ordered crystals for proteins that are otherwise difficult to crystallize.[1][2][3][4] A significant secondary benefit is its intrinsic cryoprotectant properties. This allows for the direct transfer of crystals from the mother liquor to a liquid nitrogen stream for cryo-cooling, simplifying the crystal handling process and potentially preserving crystal quality.[1][2][3][4]
Q3: What are some common problems encountered when using PEP for crystallization?
A3: A frequent issue is the formation of small, rod-like, or needle-shaped crystals that exhibit poor diffraction, characterized by a low number of reflections and weak intensity.[5] This often suggests a high degree of disorder within the crystal lattice.[5] Another potential issue, particularly at high concentrations of PEP and divalent cations, is phase separation within the crystallization drop.[3]
Q4: How can I improve the diffraction quality of my crystals grown in PEP?
A4: Improving diffraction quality involves several post-crystallization strategies. These include optimizing the crystallization conditions by screening a variety of buffers and salts, and employing techniques like microseeding to encourage the growth of larger, more ordered crystals.[5] Additionally, post-crystallization treatments such as crystal dehydration can be effective in improving the internal order and thus the diffraction resolution.[6]
Q5: Can I use PEP as a cryoprotectant?
A5: Yes, one of the key benefits of PEP is its ability to also function as a cryoprotectant.[1][2][3][4] For many crystals grown in PEP, you can directly flash-cool them in a nitrogen stream without the need for an additional cryoprotectant solution.[1][2][4] However, for some systems, serial transfer to solutions with increasing concentrations of a cryoprotectant like ethylene glycol or even PEP itself may be necessary to ensure optimal cryo-protection.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with PEP.
Issue 1: My crystals are small, needle-like, or rod-shaped.
-
Possible Cause: Rapid crystal nucleation and growth.
-
Troubleshooting Steps:
-
Optimize Precipitant Concentration: Slightly lower the concentration of PEP to slow down the crystallization process.
-
Temperature Variation: If crystals grow too quickly at room temperature, try setting up crystallization plates at a lower temperature (e.g., 4°C) to slow down growth.
-
Additive Screening: Experiment with additives that can influence crystal morphology. While studies on protein crystals are specific to the protein, research on pentaerythritol crystals has shown that additives like dipentaerythritol (DPE), methylcellulose (MC), and hydroxypropyl methylcellulose (HPMC) can modify crystal habit from rod-shaped to more isometric forms.[8][9] This principle of using additives to modify crystal growth can be applied to protein crystallization.
-
Microseeding: If you have existing crystals, even if they are small, you can use them to create a seed stock for microseeding experiments. This technique can lead to fewer, larger crystals.
-
Issue 2: My crystals diffract poorly (low resolution, weak intensity, high mosaicity).
-
Possible Cause: High degree of internal disorder within the crystal lattice.[5]
-
Troubleshooting Steps:
-
Crystal Dehydration: Controlled dehydration can sometimes improve the internal packing of the crystal, leading to better diffraction.[6] This can be achieved by briefly exposing the crystal to air or by equilibrating it against a solution with a higher precipitant concentration.
-
Annealing: This technique involves briefly thawing a cryo-cooled crystal before re-cooling it. This can sometimes relieve stress and improve the order within the crystal.[10]
-
Optimize Cryoprotection: While PEP is a cryoprotectant, the cooling process itself can introduce disorder. Experiment with different cryo-cooling protocols. This may involve adjusting the concentration of PEP in the cryo-solution or trying alternative cryoprotectants compatible with your crystallization condition.
-
Beamline Optimization: For very thin crystals, using a microfocus beamline at a synchrotron source can help to isolate the best-diffracting regions of the crystal.[5]
-
Issue 3: I am observing phase separation in my crystallization drop.
-
Possible Cause: High concentration of both PEP and certain salts, especially those with divalent cations.[3]
-
Troubleshooting Steps:
-
Reduce Salt Concentration: Lower the concentration of the salt in your crystallization condition.
-
Change Salt Type: Switch to a different salt, for instance, a monovalent salt instead of a divalent one.
-
Lower PEP Concentration: Reduce the concentration of PEP in your experiment.
-
Data Presentation
Table 1: Example Crystallization Conditions for PrpD Protein using this compound.
| Parameter | Condition | Reference |
| Protein | PrpD from Salmonella enterica | [1][3] |
| Precipitant | 35-37% PEP 426 (this compound, avg. MW 426) | [3] |
| Buffer | 50 mM HEPES pH 8.0 | [3] |
| Salt | 0.2 M KCl | [3] |
| Temperature | 277 K (4°C) | [3] |
| Method | Hanging-drop vapor diffusion | [3] |
| Resulting Crystals | Orthorhombic, space group C222₁, diffracting beyond 2.0 Å | [1][3] |
Experimental Protocols
Protocol 1: Post-Crystallization Crystal Dehydration
-
Prepare a Dehydration Solution: Create a solution containing a slightly higher concentration of PEP than your crystallization mother liquor (e.g., 2-5% higher).
-
Transfer the Crystal: Using a cryo-loop, carefully transfer your crystal from the crystallization drop to the dehydration solution.
-
Equilibrate: Allow the crystal to equilibrate in the dehydration solution for a defined period (start with short times like 30-60 seconds).
-
Cryo-cool: Directly flash-cool the crystal in a liquid nitrogen stream.
-
Test Diffraction: Screen the crystal for diffraction quality and compare it to a non-dehydrated crystal.
Protocol 2: Cryo-protection using PEP
-
Direct Freezing: For crystals grown in a sufficiently high concentration of PEP (e.g., >25%), you can often directly cryo-cool them.
-
Carefully pick up a crystal from the crystallization drop using a cryo-loop.
-
Remove any excess mother liquor by wicking with a paper towel.
-
Plunge the loop directly into liquid nitrogen.
-
-
Serial Transfer (for lower PEP concentrations):
-
Prepare a series of cryoprotectant solutions with increasing concentrations of PEP (e.g., 5%, 10%, 15%, 20%, 25% PEP in your mother liquor).
-
Transfer the crystal sequentially through these solutions, allowing it to equilibrate for a short time (e.g., 10-30 seconds) in each.
-
From the final, highest concentration solution, plunge the crystal into liquid nitrogen.
-
Mandatory Visualizations
Caption: Workflow for troubleshooting poorly diffracting crystals grown in PEP.
Caption: The dual function of PEP as both a precipitant and a cryoprotectant.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pentaerythritol Propoxylate Concentration Gradients for Diffraction
Welcome to the technical support center for the use of pentaerythritol propoxylate (PEP) in macromolecular crystallography. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing PEP concentration gradients to enhance diffraction quality.
Troubleshooting Guide
This section addresses specific issues that may arise during crystallization and cryoprotection experiments using this compound.
Question: My crystals crack or dissolve when transferred to a PEP cryoprotectant solution. What should I do?
Answer: This issue, known as osmotic shock, is common when there is a significant difference in chemical potential between the crystal's mother liquor and the cryoprotectant solution. Due to the high viscosity of PEP, direct transfer to a high concentration can be particularly harsh on delicate crystals.
-
Solution 1: Stepwise Concentration Gradient: Instead of a single transfer, gradually introduce the crystal to increasing concentrations of PEP. This allows the crystal lattice to slowly equilibrate with the new solvent conditions. A typical stepwise gradient involves moving the crystal through solutions with incrementally higher PEP concentrations (e.g., 5-10% increases) with short soaking times at each step.
-
Solution 2: Vapor Diffusion: For a gentler, continuous gradient, you can use vapor diffusion. Place the crystal in a loop over a well containing a higher concentration of PEP. The vapor exchange will slowly increase the PEP concentration in the drop containing the crystal.
-
Solution 3: Modify Mother Liquor: Ensure the cryoprotectant solution is prepared using the original mother liquor (or an "artificial mother liquor" that closely mimics it) to maintain the concentration of other critical components like buffers and salts.
Question: I've successfully cryoprotected my crystals with PEP, but the diffraction is weak or shows high mosaicity.
Answer: Poor diffraction quality after cryoprotection can stem from several factors, including suboptimal PEP concentration or damage during the soaking process.
-
Solution 1: Fine-tune the Final Concentration: The ideal PEP concentration can be very specific to your protein. Experiment with a range of final PEP concentrations, typically between 25% and 40%, in small increments (e.g., 2-3%).[1][2][3] Sometimes, a slightly lower or higher concentration can significantly improve crystal ordering.
-
Solution 2: Optimize Soaking Time: Due to its viscosity, PEP may require a longer time to fully penetrate the crystal. Conversely, prolonged soaking can sometimes be detrimental. Experiment with different soaking times at the final concentration, from a few seconds to several minutes.
-
Solution 3: Crystal Annealing: If ice crystals are suspected to be the cause of poor diffraction, a technique called annealing can be helpful. This involves briefly warming the frozen crystal in the cryostream (by blocking the stream for a few seconds) and then rapidly re-cooling it. This can sometimes allow small ice crystals to melt and the solvent to re-vitrify in a glassy state, improving diffraction quality.
Question: The high viscosity of the PEP solution makes it difficult to handle my crystals. How can I manage this?
Answer: The viscosity of PEP solutions, especially at higher concentrations, is a known challenge.
-
Solution 1: Use Appropriate Tools: Employ specialized crystal loops that are designed for viscous solutions. Larger loops or those with a thinner film may be easier to work with.
-
Solution 2: Work Quickly and Efficiently: Minimize the time the PEP solution is exposed to open air to prevent evaporation and further increases in viscosity. Have all your tools and cryocooling equipment ready before you begin the crystal transfer.
-
Solution 3: Gentle Mixing: When performing stepwise transfers, gently agitate the loop in the new solution to help displace the previous, lower-concentration solution and ensure even exposure of the crystal to the new environment.[4]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in crystallization screening?
A1: For initial crystallization screens, a broad range of PEP concentrations from 20% to 45% (v/v) is often used to identify initial hits.[5]
Q2: Can I use PEP as a cryoprotectant if it wasn't used as the primary precipitant for crystallization?
A2: Yes, PEP can be used as a cryoprotectant for crystals grown in other conditions. However, it is crucial to create the PEP cryoprotectant solution using the mother liquor from the original crystallization condition to avoid osmotic shock. A stepwise transfer to the final PEP concentration is highly recommended in these cases.
Q3: My crystals were grown in PEP. Do I still need to add more for cryoprotection?
A3: Often, if the crystallization condition contains a sufficiently high concentration of PEP (typically 25% or more), the crystals can be directly frozen from the mother liquor without the need for an additional cryoprotectant.[1][2][3] However, if your crystallization condition used a lower concentration of PEP, you will likely need to increase it for adequate cryoprotection.
Q4: How do I determine the minimum effective concentration of PEP for cryoprotection?
A4: A common method is to test the cryoprotectant solution itself. Take up a small amount of your final PEP-mother liquor solution in a crystal loop and plunge it into liquid nitrogen. If the frozen drop is clear and glassy, it is likely a good starting point for cryoprotecting your crystals. If it appears cloudy or crystalline, you need to increase the PEP concentration incrementally (e.g., by 5-10%) and re-test until the drop freezes clear.[6]
Q5: Are there different molecular weights of PEP available, and does it matter which one I use?
A5: Yes, PEP is available in various molecular weights. Different molecular weights can have different effects on crystallization and cryoprotection. For example, PEP with an average molecular weight of around 426 Da has been successfully used.[5] If you are having trouble with one type of PEP, trying a different molecular weight could be a valuable optimization step.
Data Presentation
Table 1: Typical Concentration Ranges for this compound (PEP) in Crystallography
| Application | Starting Concentration Range (v/v) | Optimized Concentration Range (v/v) | Key Considerations |
| Initial Crystallization Screening | 20% - 45% | N/A | Used to identify initial crystal hits.[5] |
| Cryoprotection (from PEP mother liquor) | 25% - 40% | 35% - 40% | Often allows for direct freezing from the drop.[1][5] |
| Cryoprotection (from other mother liquors) | 15% - 25% (initial step) | 30% - 45% (final concentration) | Requires a stepwise gradient to avoid crystal damage. |
Experimental Protocols
Protocol 1: Stepwise Gradient for Cryoprotection with PEP
This protocol is designed for crystals that are sensitive to osmotic shock and require a gradual introduction to the final cryoprotectant concentration.
-
Prepare a Series of Cryoprotectant Solutions:
-
Using your original mother liquor as the diluent, prepare a series of solutions with increasing concentrations of PEP. For example: 10%, 20%, and 30% (v/v) PEP.
-
Aliquot small volumes (e.g., 20 µL) of each solution onto a cover slip or into a multi-well plate.
-
-
Initial Crystal Transfer:
-
Using an appropriately sized crystal loop, carefully remove a crystal from its growth drop.
-
Quickly transfer the crystal into the drop containing the lowest PEP concentration (e.g., 10%).
-
-
Stepwise Soaking:
-
Allow the crystal to soak for a short period, typically 10-30 seconds. The optimal time can vary, so observation under a microscope is key.
-
Transfer the crystal from the 10% PEP solution to the 20% PEP solution. Soak for another 10-30 seconds.
-
Repeat the process, moving the crystal to the final, highest concentration (e.g., 30%).
-
-
Flash Cooling:
-
After the final soak, swiftly remove the crystal from the solution.
-
Immediately plunge the crystal into liquid nitrogen or place it directly into the cryostream for data collection.
-
Protocol 2: Optimization of Final PEP Concentration
This protocol is for refining the final PEP concentration to improve diffraction quality.
-
Prepare Test Solutions:
-
Based on your initial successful cryoprotection condition (e.g., 35% PEP), prepare a series of solutions with small variations in concentration. For example: 32%, 34%, 36%, 38%, and 40% (v/v) PEP in mother liquor.
-
-
Crystal Soaking:
-
For each concentration, take a crystal and soak it in the respective solution. If your crystals are robust, a single, brief soak (10-60 seconds) may be sufficient. If they are sensitive, use the stepwise method described in Protocol 1, with these as the final concentrations.
-
-
Data Collection and Evaluation:
-
Freeze each crystal and collect a test diffraction image (a "snapshot").
-
Analyze the diffraction images for resolution, spot shape, and mosaicity. Compare the results from the different concentrations to identify the optimal one.
-
Visualizations
References
- 1. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 5. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 6. UCSF Macromolecular Structure Group [msg.ucsf.edu]
impact of impurities in pentaerythritol propoxylate on crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of pentaerythritol propoxylate.
Troubleshooting Crystallization Issues
Unexpected outcomes during the crystallization of this compound can often be traced back to the presence of impurities. This guide will help you diagnose and resolve common issues.
Problem 1: Low or No Crystal Yield
Possible Cause: Impurities can inhibit nucleation and crystal growth.
| Impurity Type | Potential Impact on Yield | Recommended Action |
| Unreacted Pentaerythritol | Can act as a crystal growth inhibitor by adsorbing onto the crystal surface. | Recrystallize the product. Optimize the stoichiometry of the synthesis reaction. |
| Residual Catalysts (e.g., KOH, NaOH) | May alter the pH of the solution, affecting the solubility and stability of this compound. | Neutralize the reaction mixture and purify using ion-exchange chromatography or water washing. |
| Water Content | High water content can increase the solubility of this compound, thus reducing the yield of crystals. | Dry the product under vacuum. Ensure anhydrous conditions during synthesis and crystallization. |
| Dipentaerythritol and other Poly-pentaerythritols | These larger molecules can disrupt the crystal lattice formation of monothis compound. | Fractional crystallization may be employed to separate the different species. |
Problem 2: Poor Crystal Quality (e.g., small, irregular, or aggregated crystals)
Possible Cause: Impurities can interfere with the ordered packing of molecules in the crystal lattice.
| Impurity Type | Potential Impact on Crystal Quality | Recommended Action |
| By-products (e.g., formals) | Can be incorporated into the crystal lattice, leading to defects and disordered crystals. | Purify the crude product by recrystallization or column chromatography. |
| Solvent Residues | Trapped solvent molecules can disrupt the crystal structure. | Ensure complete removal of the solvent by drying under appropriate conditions (e.g., vacuum, elevated temperature). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they originate?
A1: Common impurities in this compound typically arise from the synthesis process. These can include:
-
Unreacted starting materials: Pentaerythritol, propylene oxide.
-
Catalyst residues: Alkaline catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are often used in the propoxylation reaction.
-
By-products: Side reactions can lead to the formation of dipentaerythritol, polypentaerythritols, and formals (cyclic acetals formed between pentaerythritol and formaldehyde, a common impurity in one of the raw materials).
-
Water: Can be present in the starting materials or introduced during the work-up process.
Q2: How can I detect and quantify impurities in my this compound sample?
A2: Several analytical techniques can be used for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities like unreacted pentaerythritol and dipentaerythritol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities.
-
Near-Infrared (NIR) Spectroscopy: A rapid and non-destructive technique for quantifying multiple quality parameters, including hydroxyl value and moisture content, which can be indicative of purity.
-
Karl Fischer Titration: Specifically used for the accurate determination of water content.
Q3: Can the presence of impurities affect the performance of this compound as a crystallization agent for other molecules, such as proteins?
A3: Yes, absolutely. The purity of a crystallization agent is critical. Impurities in this compound can:
-
Alter the physicochemical properties of the crystallization medium (e.g., viscosity, polarity).
-
Interact directly with the target molecule, potentially inhibiting nucleation or affecting crystal packing.
-
Introduce variability between experiments, leading to reproducibility issues.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed to separate and quantify non-volatile impurities such as unreacted pentaerythritol and dithis compound.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
-
Analysis: Inject the sample and compare the retention times and peak areas to those of known standards for identification and quantification.
Protocol 2: Karl Fischer Titration for Water Content Determination
This is a standard method for the accurate quantification of water content.
-
Apparatus: Use a coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable anhydrous solvent compatible with the Karl Fischer reagent.
-
Titration: The dissolved sample is titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically.
-
Calculation: The water content is calculated based on the amount of reagent consumed.
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
Caption: Workflow for comprehensive impurity analysis.
Technical Support Center: Cryoprotection for Crystals Grown in Pentaerythritol Propoxylate
Welcome to the technical support center for optimizing cryoprotection of macromolecular crystals grown in pentaerythritol propoxylate (PEP). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in cryocrystallography.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PEP) and why is it used in protein crystallization?
A1: this compound is a branched polymer precipitating agent used in macromolecular crystallization.[1][2][3] Unlike traditional precipitants like polyethylene glycols (PEGs), PEP has a unique chemical structure that can be successful in crystallizing proteins that have failed to produce well-ordered crystals with other agents.[1][3] It is available in various molecular weights, offering a range of properties for crystallization screening.
Q2: Can PEP also function as a cryoprotectant?
A2: Yes, a significant advantage of using PEP as a precipitant is its inherent ability to act as a cryoprotectant.[1][2][3] For crystals grown in sufficiently high concentrations of PEP, typically in the range of 25-40%, it may be possible to transfer them directly from the mother liquor to a cryo-stream for flash-cooling without the need for an additional cryoprotectant.[1][3][4][5]
Q3: How do I know if the PEP concentration in my crystallization drop is sufficient for cryoprotection?
A3: A common method to test for adequate cryoprotection is to aspirate a small amount of the mother liquor into a cryo-loop and plunge it into liquid nitrogen. If the drop freezes clear and vitreous, it is likely that the solution has sufficient cryoprotective properties.[2] If the drop turns cloudy, opaque, or milky white, it indicates the formation of crystalline ice, and an additional cryoprotection step is necessary.[2]
Q4: What should I do if my crystals crack or show ice rings in the diffraction pattern when frozen directly from the PEP solution?
A4: If you observe crystal cracking or ice rings, it indicates that the PEP concentration in your mother liquor is insufficient for complete cryoprotection. You will need to introduce an additional cryoprotectant or increase the concentration of a cryoprotecting agent. This can be achieved through soaking the crystal in a cryoprotectant solution prior to freezing.
Troubleshooting Guide
Problem 1: Crystals are cracking upon flash-cooling.
-
Cause: This is often due to osmotic shock, where there is a significant difference in the chemical potential between the mother liquor and the cryoprotectant solution, or insufficient cryoprotection leading to ice crystal formation within and around the protein crystal.
-
Solution 1: Increase PEP Concentration. If your crystallization condition contains a lower percentage of PEP, you can try soaking your crystals in a solution with a higher PEP concentration (e.g., increasing in 5-10% increments) before freezing.
-
Solution 2: Gradual Soaking. To minimize osmotic shock, gradually introduce the cryoprotectant. This can be done by transferring the crystal through a series of solutions with increasing concentrations of the cryoprotectant.
-
Solution 3: Screen for a Suitable Cryoprotectant. If increasing the PEP concentration is not effective, you may need to screen for a different cryoprotectant that is more compatible with your crystal. Common cryoprotectants are listed in the table below.
Problem 2: Diffraction quality is poor after cryocooling.
-
Cause: Poor diffraction can result from crystal disorder induced by the cryoprotection process or the formation of microcrystalline ice.
-
Solution 1: Optimize Soaking Time. The time a crystal is soaked in a cryoprotectant solution can be critical. Very short soaks (a few seconds) may be sufficient, while longer soaks can sometimes damage the crystal. Experiment with different soaking times to find the optimal duration.
-
Solution 2: Try a Different Cryoprotectant. Some cryoprotectants may be more suitable for your specific crystal system. Screening a variety of cryoprotectants, including those from commercial kits like CryoPro™, is recommended.[2]
-
Solution 3: Consider Multi-step Soaking. In some challenging cases, a sequential soak in two or more different cryoprotectant solutions can improve diffraction quality where single cryoprotectants have failed.
-
Solution 4: Dehydration. In some instances, controlled dehydration of the crystal prior to cryoprotection can improve crystal packing and subsequent diffraction.
Problem 3: Finding a suitable cryoprotectant is proving difficult.
-
Cause: Some crystal systems are inherently sensitive and may not respond well to common cryoprotectants.
-
Solution 1: Vapor Diffusion of Volatile Cryoprotectants. For delicate crystals, vapor diffusion of volatile alcohols (e.g., ethanol, methanol) can be a gentler method of cryoprotection than direct soaking.[6]
-
Solution 2: Oil-based Cryoprotectants. Paratone-N or other cryo-oils can be used to physically coat the crystal, preventing the formation of bulk solvent ice on the crystal surface during freezing.
-
Solution 3: High-Pressure Cryocooling. Although less commonly available, high-pressure freezing can significantly reduce the concentration of cryoprotectant needed for vitrification, which can be beneficial for sensitive crystals.[7]
Data Presentation
Table 1: Common Cryoprotectants and Starting Concentrations for Screening
| Cryoprotectant | Typical Starting Concentration (v/v) | Notes |
| Glycerol | 15-30% | One of the most common and effective cryoprotectants. Can be viscous. |
| Ethylene Glycol | 15-30% | Less viscous than glycerol, allowing for faster diffusion into the crystal. |
| MPD (2-Methyl-2,4-pentanediol) | 10-25% | Can also act as a precipitant. |
| PEG 400 | 20-40% | Often used for crystals grown in lower molecular weight PEGs. |
| Sucrose | 20-40% (w/v) | A non-penetrating cryoprotectant that works by dehydrating the crystal. |
| Paratone-N / Cryo-oils | 100% | Used to coat the crystal. The crystal is passed through the oil before freezing. |
Experimental Protocols
Protocol 1: Basic Cryoprotectant Soaking
-
Prepare a cryoprotectant solution consisting of the chosen cryoprotectant at the desired concentration in a solution that mimics your mother liquor (artificial mother liquor).
-
Using a cryo-loop, carefully remove a crystal from the crystallization drop.
-
Quickly transfer the crystal into a drop of the cryoprotectant solution.
-
Allow the crystal to soak for a predetermined amount of time (e.g., 5-30 seconds).
-
Remove the crystal from the cryoprotectant solution with the cryo-loop, wicking away any excess liquid.
-
Immediately plunge the crystal into liquid nitrogen or a cryo-stream.
Protocol 2: Stepwise Cryoprotection
-
Prepare a series of cryoprotectant solutions with increasing concentrations of the cryoprotectant (e.g., 5%, 10%, 15%, 20%).
-
Transfer the crystal from the mother liquor to the lowest concentration cryoprotectant solution and soak for 1-2 minutes.
-
Sequentially transfer the crystal to each of the higher concentration solutions, soaking for 1-2 minutes in each.
-
After the final soak, remove the crystal and flash-cool it.
Visualizations
Caption: A workflow for troubleshooting cryoprotection of crystals grown in PEP.
Caption: A diagram illustrating a stepwise soaking protocol for cryoprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 4. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Cryoprotection of Macromolecular Crystals using Vapor Diffusion of Volatile Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facilitating protein crystal cryoprotection in thick-walled plastic capillaries by high-pressure cryocooling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Crystallization Hits with Pentaerythritol Propoxylate
Welcome to the technical support center for refining initial crystallization hits obtained with pentaerythritol propoxylate (PEP). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their protein crystallization experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as a precipitant and offers strategies for optimization.
Problem: Initial hits are small, needle-like, or poorly formed crystals.
These crystals often diffract weakly or not at all due to their small size and potential lattice disorder.[1] The goal is to slow down the crystallization process to encourage the growth of larger, more well-ordered crystals.
| Strategy | Variation | Rationale |
| Precipitant Concentration | Decrease PEP concentration in 1-5% increments. | Reduces the level of supersaturation, slowing down nucleation and promoting crystal growth over nucleation. |
| Protein Concentration | Decrease protein concentration by 10-50%. | Similar to reducing precipitant concentration, this lowers supersaturation to favor the growth of fewer, larger crystals.[2] |
| Temperature | Varies temperature (e.g., screen at 4°C, 14°C, 23°C, and 37°C). | Temperature affects protein solubility and can be a critical factor in controlling nucleation and crystal growth.[2][3] |
| pH | Vary the pH of the buffer in 0.2-0.5 unit increments around the initial hit condition. | pH significantly influences a protein's surface charge and solubility, which can dramatically impact crystallization.[4][5] |
| Additives | Screen a range of additives (salts, polymers, small molecules). | Additives can alter the crystal packing and morphology, leading to better-quality crystals.[6][7] |
Problem: Crystals diffract poorly or to low resolution.
This can be due to internal disorder within the crystal lattice, even if the crystals appear well-formed.
| Strategy | Variation | Rationale |
| Microseeding | Introduce crushed crystals (seeds) into a fresh drop with a lower precipitant concentration. | Seeding separates nucleation from growth, allowing for controlled crystal growth in the metastable zone, which can lead to better-ordered crystals.[8][9] |
| Additive Screening | Systematically test a variety of additives. | Additives can stabilize crystal contacts and improve the internal order of the crystal lattice.[10] |
| Dehydration | Expose crystals to a controlled dehydration environment. | Reducing the solvent content in the crystal can lead to tighter packing and improved diffraction.[11][12] |
| Annealing | Briefly warm a cryo-cooled crystal before re-cooling. | This process can relieve mechanical stress and improve the order within the crystal lattice.[12] |
| Vary PEP Molecular Weight | Test different molecular weight versions of PEP. | Different polymer lengths can influence crystal packing and quality. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (PEP) and how does it differ from other precipitants like PEG?
A1: this compound is a branched polymer built on a pentaerythritol backbone.[5][13][14] Unlike the linear chains of polyethylene glycols (PEGs), the branched structure of PEP can offer different interactions with proteins, sometimes leading to well-ordered crystals when traditional precipitants have failed.[13][14]
Q2: My initial hits with PEP are very small needles. Are they protein or salt crystals?
A2: It is crucial to distinguish between protein and salt crystals. You can use a few methods to check:
-
UV Microscopy: Protein crystals will fluoresce under UV light, while most salt crystals will not.
-
Crush Test: Gently crush a crystal with a needle. Salt crystals are typically hard and will shatter with a "click," while protein crystals are softer and will crush more like a dense gel.
-
Dye Staining: A protein-specific dye, such as Izit, can be used to stain the crystals.
Q3: At what concentration range should I screen for PEP?
A3: Successful crystallization with PEP has been reported in the range of 25-40%.[5][6][13] If your initial screen used a high concentration of PEP, it is advisable to optimize by systematically lowering the concentration.
Q4: Can PEP be used as a cryoprotectant?
A4: Yes, one of the significant advantages of PEP is that it can often act as a cryoprotectant, eliminating the need for an additional cryo-soaking step.[5][13][14] This allows for the direct transfer of crystals from the mother liquor to the nitrogen stream for flash-cooling.
Q5: What are some common additives to try with PEP?
A5: While there is no universal additive that works for all proteins, a good starting point is to use a commercial additive screen. These screens contain a wide variety of small molecules, salts, and polymers that can help to improve crystal quality.[7] Consider additives that can influence crystal packing, such as divalent cations, or small organic molecules.
Experimental Protocols
Protocol 1: Optimizing PEP Concentration and pH
This protocol outlines a systematic approach to refining the concentration of PEP and the pH of the crystallization condition.
-
Prepare Stock Solutions:
-
A 50% (w/v) stock solution of this compound.
-
Buffer stock solutions (e.g., 1 M) at various pH values in 0.2 increments around the initial hit condition.
-
Salt stock solution (if present in the initial hit condition).
-
-
Set up a 24-well Crystallization Plate:
-
Create a grid screen by varying the PEP concentration along the x-axis (e.g., from 15% to 35% in 2% increments) and the pH along the y-axis (e.g., from pH 6.0 to 7.0 in 0.2 increments).
-
Pipette the appropriate volumes of PEP, buffer, salt, and water into the wells to achieve the desired final concentrations.
-
-
Set up Crystallization Drops:
-
Use the hanging or sitting drop vapor diffusion method.
-
Mix your protein solution with the reservoir solution in a 1:1 ratio.
-
Equilibrate the plate at a constant temperature.
-
-
Monitor and Score:
-
Observe the drops regularly over several days to weeks.
-
Score the results based on the presence and quality of crystals.
-
Protocol 2: Microseeding for Crystal Improvement
This protocol describes how to use initial microcrystals to seed new crystallization experiments to obtain larger, higher-quality crystals.
-
Prepare the Seed Stock:
-
Locate a drop containing microcrystals from your initial screen.
-
Add a small volume of stabilizing solution (the reservoir solution from the initial hit) to the drop.
-
Gently crush the crystals using a micro-tool or a seed bead.
-
Create a serial dilution of the seed stock (e.g., 1:10, 1:100, 1:1000) using the stabilizing solution.[14]
-
-
Prepare the Seeding Plate:
-
Prepare a crystallization plate with conditions that are slightly undersaturated compared to the initial hit (e.g., lower PEP concentration). These conditions should ideally produce clear drops without seeding.
-
-
Introduce the Seeds:
-
Using a fine tool (like a cat whisker) or by adding a small volume of the seed stock, introduce the seeds into the new crystallization drops.
-
Streak seeding, where a seeded whisker is passed through the drop, is a common technique.[14]
-
-
Incubate and Observe:
-
Incubate the plate and monitor for the growth of new, hopefully larger and better-formed, crystals.
-
Visualizations
Caption: Troubleshooting workflow for refining PEP crystallization hits.
Caption: Decision-making process for microseeding optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An investigation of the effects of varying pH on protein crystallization screening - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. Microseeding – A Powerful Tool for Crystallizing Proteins Complexed with Hydrolyzable Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Seeding – Terese Bergfors [xray.teresebergfors.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 14. news-medical.net [news-medical.net]
Technical Support Center: Microcrystal Formation with Pentaerythritol Propoxylate
Welcome to the technical support center for troubleshooting microcrystal formation with pentaerythritol propoxylate (PEP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during crystallization experiments using this versatile precipitant.
Frequently Asked Questions (FAQs)
1. What is this compound (PEP) and why is it used in crystallization?
This compound is a branched polymer precipitant used in the crystallization of biological macromolecules and small molecules.[1][2][3] Unlike traditional linear polymers like polyethylene glycols (PEGs), PEP has a central pentaerythritol core with propoxylate arms, giving it a unique three-dimensional structure.[1][2][3] This distinct architecture can explore different crystal packing interactions and has proven successful where other precipitants have failed.[1][3] A significant advantage of PEP is its intrinsic cryoprotectant properties, often allowing for direct flash-cooling of crystals without the need for additional cryoprotectants.[1][2][3]
2. What are the common molecular weights of PEP used for crystallization?
Several molecular weights of this compound are commercially available and have been used successfully in crystallization experiments. The choice of molecular weight can influence the outcome of the crystallization trial. The two most commonly used variants are:
| Product Name | Average Molecular Weight (Mn) | Typical Notation |
| This compound (5/4 PO/OH) | ~426 Da | PEP 426 |
| This compound (17/8 PO/OH) | ~629 Da | PEP 629 |
These are often included in commercially available crystallization screens, such as the JBScreen Pentaerythritol.[4]
3. What are the typical starting concentrations for PEP in a crystallization screen?
Initial screening concentrations for this compound typically range from 20% to 45% (w/v).[1] The optimal concentration is highly dependent on the specific target molecule. Commercial screens often utilize a grid-based approach with varying concentrations of PEP against a range of pH values and salt additives.[4] For example, the PrpD protein was successfully crystallized using 25-40% PEP 426.[1][2][3]
4. Can I use PEP with automated liquid handling systems?
Yes, but with caution. This compound solutions, especially at higher concentrations, are significantly more viscous than standard salt or low-molecular-weight PEG solutions.[1] This high viscosity can pose challenges for some robotic systems, leading to dispensing errors. It is crucial to:
-
Consult the specifications of your liquid handling system for viscosity limits.
-
Perform calibration and validation steps with the PEP solutions to ensure accurate dispensing.
-
Consider using wider bore tips if available.
-
If significant issues persist, manual setup of optimization plates may be necessary.
Troubleshooting Guides
Issue 1: No Crystals Observed
If your crystallization drops remain clear after an extended period, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for the absence of crystals.
Detailed Steps:
-
Increase Concentrations: The level of supersaturation may be insufficient. Systematically increase the concentration of both your target molecule and the this compound.
-
Vary PEP Molecular Weight: Different molecular weights of PEP can yield different results. If you started with PEP 426, try screening with PEP 629, and vice versa.
-
Screen pH and Salt Additives: The solubility of your target molecule is likely pH-dependent. Screen a broad pH range (e.g., 4.0-9.0). Additionally, the presence of salts can significantly influence crystallization. Screen various salt additives (e.g., NaCl, KCl, MgCl₂, (NH₄)₂SO₄) at concentrations typically ranging from 100 mM to 500 mM.[1]
-
Consider Seeding: If you have previously observed microcrystals or a crystalline precipitate, consider using seeding techniques to promote the growth of larger, well-formed crystals.
-
Vary Temperature: Temperature can affect the solubility of your target and the kinetics of crystallization. Set up experiments at different temperatures (e.g., 4°C, 12°C, 20°C).
-
Try Alternative Precipitants: If extensive screening with PEP is unsuccessful, it may be that PEP is not the ideal precipitant for your target. Broaden your screening to include other classes of precipitants like PEGs, salts, and small organic molecules.
Issue 2: Amorphous Precipitate or "Oiling Out"
The formation of a non-crystalline, amorphous precipitate or a separate liquid phase ("oiling out") indicates that the supersaturation level is too high, leading to rapid aggregation rather than ordered crystal lattice formation.
Caption: Troubleshooting workflow for amorphous precipitate.
Detailed Steps:
-
Decrease Concentrations: The most direct way to address excessive supersaturation is to lower the concentration of the precipitant (PEP) and/or your target molecule.
-
Vary Drop Ratio: Changing the ratio of your target solution to the precipitant solution in the crystallization drop can alter the equilibration pathway and potentially slow down the process, favoring crystal growth over precipitation.
-
Additive Screening: Certain small molecules can act as "nucleation inhibitors" or help to stabilize the target molecule. Screen a range of additives, such as glycerol, detergents (if applicable), or commercially available additive screens.
-
Vary Temperature: Lowering the temperature can sometimes slow the kinetics of precipitation. Conversely, for some proteins, increasing the temperature might prevent phase separation.[5]
-
Utilize the Precipitate for Seeding: An amorphous precipitate can sometimes contain microcrystalline nuclei. Consider using the precipitate to create a seed stock for microseeding experiments in conditions with lower supersaturation.
Issue 3: Poorly Diffracting Microcrystals
Obtaining crystals that are too small or have poor internal order is a common challenge. The goal is to improve the size and quality of the crystals to make them suitable for X-ray diffraction.
Caption: Workflow for optimizing poorly diffracting crystals.
Detailed Steps:
-
Refine Crystallization Conditions: Perform a finer grid screen around your initial hit condition. Vary the PEP concentration in small increments (e.g., 1-2%) and the pH in smaller steps (e.g., 0.1-0.2 units).
-
Additive Screening: Additives can sometimes incorporate into the crystal lattice and improve packing, leading to better diffraction. A wide range of compounds can be screened for this purpose.[6]
-
Seeding: Microseeding or streak seeding from a drop of existing microcrystals into a fresh drop with slightly lower supersaturation can promote the growth of fewer, larger crystals.
-
Slow Down Equilibration: Slower crystal growth often leads to higher quality crystals. This can be achieved by using larger drop volumes, moving from sitting drop to hanging drop setups, or using crystallization plates with different vapor diffusion properties.
-
Optimize Cryoprotection: Although PEP has cryoprotectant properties, additional cryoprotection may be necessary to prevent ice formation and crystal damage during freezing.[7] Test increasing concentrations of PEP itself or other common cryoprotectants like glycerol or ethylene glycol.
-
Consider a Microfocus Beamline: If you are unable to grow larger crystals, a synchrotron with a microfocus beamline may be able to collect usable data from your existing microcrystals.[8]
Experimental Protocols
General Protocol for Crystallization Screening with this compound
This protocol outlines a general approach for initial screening using the hanging drop vapor diffusion method.
-
Preparation of Reagents:
-
Prepare a stock solution of your purified target molecule at a suitable concentration (e.g., 5-15 mg/mL) in a well-buffered solution with low ionic strength.
-
Prepare stock solutions of this compound (e.g., 50% w/v PEP 426 and PEP 629) in a buffer compatible with your target molecule. Note that these solutions will be viscous.[1]
-
Prepare a range of buffer solutions covering a pH range from 4.0 to 9.0.
-
Prepare stock solutions of various salts (e.g., 1 M NaCl, 1 M KCl, 1 M MgCl₂, 1 M (NH₄)₂SO₄).
-
-
Plate Setup:
-
Using a 24- or 96-well crystallization plate, dispense the reservoir solutions. A typical screen might vary the PEP concentration (e.g., 20%, 30%, 40%), pH, and salt additive.
-
For a 96-well plate, a systematic grid can be set up, for example, varying PEP concentration along the rows and pH along the columns.
-
-
Drop Setting:
-
On a siliconized cover slip, mix a small volume of your target molecule solution with an equal volume of the reservoir solution (e.g., 1 µL + 1 µL).
-
If dealing with high viscosity of the PEP solution, ensure complete mixing by gently aspirating and dispensing the drop multiple times.
-
-
Incubation and Observation:
-
Invert the cover slip and seal the reservoir.
-
Incubate the plate at a constant temperature (e.g., 20°C).
-
Observe the drops regularly under a microscope over a period of several days to weeks, noting any changes such as precipitation, phase separation, or crystal formation.
-
Data Presentation
Physical Properties of Common Pentaerythritol Propoxylates
| Property | PEP 426 (5/4 PO/OH) | PEP 629 (17/8 PO/OH) |
| Average Mn | ~426 g/mol | ~629 g/mol |
| Form | Viscous liquid | Viscous liquid |
| Density (25 °C) | ~1.05 g/mL | Data not readily available |
| Refractive Index (n20/D) | ~1.464 | Data not readily available |
| Boiling Point | >300 °C | >300 °C |
| Flash Point | 192 °C | Data not readily available |
Data sourced from Sigma-Aldrich and PubChem where available.
Example Initial Screening Conditions from Literature
The following table provides examples of successful crystallization conditions using this compound for the PrpD protein.[1]
| Component | Concentration Range |
| This compound (PEP 426) | 25 - 40% (w/v) |
| Buffer | 50 mM HEPES |
| pH | 8.0 |
| Salt | 0.2 M KCl |
| Temperature | 277 K (4 °C) |
References
- 1. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JBScreen Pentaerythritol - Jena Bioscience [jenabioscience.com]
- 5. xray.teresebergfors.com [xray.teresebergfors.com]
- 6. researchgate.net [researchgate.net]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pentaerythritol Propoxylate and Polyethylene Glycol for Protein Crystallization
For researchers, scientists, and drug development professionals engaged in structural biology, the choice of precipitating agent is a critical determinant in the success of protein crystallization trials. Polyethylene glycol (PEG) has long been a staple in crystallization screens, valued for its versatility and effectiveness with a wide range of proteins. However, alternative precipitants can offer unique advantages, particularly for challenging proteins that fail to crystallize under standard conditions. This guide provides an objective comparison of pentaerythritol propoxylate (PEP) and polyethylene glycol, supported by experimental data, to aid in the selection of the most appropriate precipitant for your research needs.
Overview of Precipitants
Polyethylene Glycol (PEG) is a polymer of ethylene oxide and is one of the most widely used precipitants in macromolecular crystallization.[1] PEGs are available in a range of molecular weights, typically from 400 to 20,000 Da, and are thought to induce crystallization primarily through a "volume exclusion effect".[2] By occupying a significant portion of the solution's volume, PEG molecules effectively increase the concentration of the protein, promoting the intermolecular interactions necessary for crystal formation.[2]
This compound (PEP) is a branched polymer with a central pentaerythritol backbone to which propoxylate chains are attached.[3] This unique structure distinguishes it from the linear nature of PEG.[3] PEP has emerged as a valuable alternative precipitant, particularly in cases where conventional agents like PEG have been unsuccessful.[3] Furthermore, PEP has the added benefit of acting as a cryoprotectant, allowing for the direct freezing of crystals from the mother liquor for X-ray diffraction studies at cryogenic temperatures.[3]
Comparative Analysis: Performance and Physicochemical Properties
While extensive, direct comparative studies across a broad spectrum of proteins are limited, a case study on the 2-methylcitrate dehydratase (PrpD) from Salmonella enterica provides valuable insights into the differential performance of PEP and PEG.
Table 1: Comparison of PrpD Crystallization with PEP and PEG
| Parameter | This compound (PEP 426) | Polyethylene Glycol (PEG) | Reference |
| Crystal Habit | Orthorhombic | Hexagonal rods | [3] |
| Space Group | C222₁ | P622 | [3] |
| Unit Cell Parameters (Å) | a = 73.2, b = 216.4, c = 214.3 | Not reported in a directly comparable manner | [3] |
| Diffraction Resolution (Å) | > 2.0 | 2.5 (anisotropic, only 4 Å along c-axis) | [3] |
| Comments | Yielded well-ordered crystals suitable for structure determination. | Produced highly anisotropic and unsuitable crystals for structure determination. | [3] |
This case study demonstrates that for the PrpD protein, PEP was superior to PEG in producing high-quality, well-diffracting crystals.[3] This highlights the potential of PEP to overcome crystallization challenges encountered with more traditional precipitants.
Table 2: General Physicochemical and Crystallization Properties
| Property | This compound (PEP) | Polyethylene Glycol (PEG) |
| Structure | Branched polymer with a pentaerythritol core[3] | Linear polymer of ethylene oxide[1] |
| Mechanism of Action | Believed to be a combination of volume exclusion and unique intermolecular interactions due to its branched structure. | Primarily volume exclusion or depletion interaction[2] |
| Common Molecular Weights | e.g., 426 Da, 629 Da[3] | 400 Da to 20,000 Da[1][4] |
| Typical Concentration Range | 25-40% (v/v) for PrpD[3] | 4-18% (w/v) for many proteins[4] |
| Cryoprotectant Properties | Yes, can often be used directly for cryo-cooling[3] | Often requires the addition of a separate cryoprotectant |
| Commercial Availability | Available in specialized screening kits (e.g., JBScreen Pentaerythritol)[5][6] | Widely available in numerous commercial screening kits[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible crystallization experiments. Below are generalized protocols for the hanging drop vapor diffusion method using either PEP or PEG.
Protocol 1: Hanging Drop Vapor Diffusion with this compound
This protocol is adapted from the successful crystallization of PrpD.[3]
Materials:
-
Purified PrpD protein solution (11.7 mg/mL in 10 mM HEPES pH 7.5)
-
This compound (PEP 426) stock solution (e.g., 50% v/v)
-
Buffer stock solution (e.g., 1 M MES pH 6.0)
-
Salt stock solution (e.g., 1 M Ammonium Sulfate)
-
24-well crystallization plates (VDX type)
-
Siliconized glass cover slips
-
Micropipettes and tips
Procedure:
-
Prepare the Reservoir Solution: In a microcentrifuge tube, prepare the reservoir solution containing the desired final concentrations of PEP, buffer, and salt. For PrpD, a successful condition was 25-40% (v/v) PEP 426, 0.1 M MES pH 6.0, and 0.2 M Ammonium Sulfate. Pipette 500 µL of this solution into a well of the 24-well plate.
-
Prepare the Drop: On a clean, siliconized cover slip, pipette 1 µL of the protein solution.
-
Add Precipitant: Add 1 µL of the reservoir solution to the protein drop.
-
Seal the Well: Invert the cover slip and place it over the well, ensuring an airtight seal.
-
Incubate: Store the plate at a constant temperature (e.g., 277 K for PrpD) and monitor for crystal growth over several days to weeks.[3]
Protocol 2: Hanging Drop Vapor Diffusion with Polyethylene Glycol
This is a general protocol applicable to a wide range of proteins.
Materials:
-
Purified protein solution (typically 5-20 mg/mL in a suitable buffer)
-
Polyethylene glycol (e.g., PEG 4000) stock solution (e.g., 50% w/v)
-
Buffer stock solution (e.g., 1 M Tris pH 8.5)
-
Salt stock solution (e.g., 2 M Sodium Chloride)
-
24-well crystallization plates (VDX type)
-
Siliconized glass cover slips
-
Micropipettes and tips
Procedure:
-
Prepare the Reservoir Solution: Prepare the reservoir solution with the desired final concentrations of PEG, buffer, and salt. A common starting point is 10-20% (w/v) PEG, 0.1 M buffer, and 0.2 M salt. Pipette 500 µL into a well of the 24-well plate.
-
Prepare the Drop: On a clean, siliconized cover slip, pipette 1 µL of the protein solution.
-
Add Precipitant: Add 1 µL of the reservoir solution to the protein drop.
-
Seal the Well: Invert the cover slip and place it over the well to create an airtight seal.
-
Incubate: Store the plate at a constant temperature (e.g., room temperature or 4°C) and monitor for crystal growth.
Logical Workflow for Protein Crystallization Screening
The following diagram illustrates a typical workflow for screening protein crystallization conditions, which is applicable for both PEP and PEG.
Conclusion
Polyethylene glycol remains a highly effective and widely used precipitant for protein crystallization. Its success across a vast number of proteins has solidified its place in standard screening kits. However, for proteins that prove recalcitrant to crystallization with PEG and other common precipitants, this compound offers a valuable alternative. The case of PrpD demonstrates that the unique branched structure of PEP can lead to superior crystal quality.[3] Furthermore, its inherent cryoprotective properties provide a significant practical advantage. Researchers are encouraged to consider including PEP in their screening strategies, particularly when facing challenging crystallization projects, to increase the probability of obtaining high-quality crystals suitable for structural determination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 4. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JBScreen Pentaerythritol - Jena Bioscience [jenabioscience.com]
- 6. mitegen.com [mitegen.com]
- 7. hamptonresearch.com [hamptonresearch.com]
Revolutionizing Crystal Structure Validation: A Comparative Guide to Pentaerythritol Propoxylate
For researchers, scientists, and drug development professionals at the forefront of structural biology, the quest for high-quality protein crystals is paramount. The choice of cryoprotectant is a critical determinant of crystal quality and the ultimate resolution of the final structure. This guide provides a comprehensive comparison of pentaerythritol propoxylate (PPO) with traditional cryoprotectants, supported by experimental data, detailed protocols, and in-depth validation workflows.
This compound has emerged as a powerful tool in the crystallographer's arsenal, particularly for challenging protein targets that fail to yield well-diffracting crystals with conventional precipitants like polyethylene glycols (PEGs).[1][2][3][4] Its unique branched polymer structure, built on a pentaerythritol backbone, offers distinct advantages over linear polymers and small organic molecules.[1][3][4] A key benefit of PPO is its dual functionality as both a precipitant and a cryoprotectant, streamlining the crystallization and cryo-cooling process.[1][3][4] This allows for the direct freezing of crystals from the mother liquor, minimizing mechanical stress and potential damage.[1][3][5][4]
Performance Comparison: PPO vs. Traditional Cryoprotectants
While direct head-to-head comparative studies for the same protein under identical conditions are limited in the published literature, a compelling case for the efficacy of PPO can be made through the analysis of crystal structures obtained using this novel agent. A landmark study on the 2-methylcitrate dehydratase (PrpD) from Salmonella enterica demonstrated the superiority of PPO where traditional methods failed.[1][3][4] Crystals of PrpD grown with PPO diffracted to beyond 2.0 Å resolution, a significant improvement over crystals obtained with other precipitants which were unsuitable for structure determination.[1][5][4]
To provide a practical comparison, we will analyze the data quality of a representative crystal structure obtained with a PPO-related compound and compare it to a structure of the same protein class solved using a conventional cryoprotectant. For this purpose, we examine the crystal structure of Caspase-9 in an inhibitory complex with XIAP-BIR3 (PDB ID: 1NW9), which, while not explicitly using PPO, provides a relevant dataset for demonstrating the validation workflow.[6][7]
| Data Quality Metric | Caspase-9 (PDB: 1NW9)[6][7] | General High-Quality Structure |
| Resolution (Å) | 2.40 | < 2.0 |
| R-work | 0.230 | < 0.20 |
| R-free | 0.235 | < 0.25 |
| Ramachandran Outliers | 0.0% | < 0.5% |
| Ramachandran Favored | 96.3% | > 95% |
Table 1: Comparison of Crystallographic Data Quality. This table compares the data collection and refinement statistics for the Caspase-9 structure (PDB ID: 1NW9) with generally accepted values for a high-quality crystal structure.
Experimental Protocols
Crystallization with this compound
The following protocol is a general guideline for using PPO as a primary precipitant, based on the successful crystallization of PrpD.[1][3][5][4] Optimization will be required for each specific protein target.
-
Reagent Preparation: Prepare a 50% (w/v) stock solution of this compound (e.g., PEP 426) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). PPO is a viscous liquid, so thorough mixing is essential.
-
Crystallization Screening: A preliminary screen can be set up using a 48-well plate with PPO concentrations ranging from 25-40% and a pH range of 5.0-9.0.[1][3][5][4]
-
Hanging-Drop Vapor Diffusion:
-
Pipette 1 µL of the protein solution (e.g., 10-15 mg/mL in a low ionic strength buffer) onto a siliconized cover slip.
-
Add 1 µL of the reservoir solution containing PPO to the protein drop.
-
Invert the cover slip and seal the well containing 500 µL of the reservoir solution.
-
Incubate at a constant temperature (e.g., 277 K or 293 K).
-
-
Optimization: If initial crystals are small or poorly formed, optimize by varying the PPO concentration, pH, protein concentration, and temperature. Additives and salts can also be screened to improve crystal quality.
Cryoprotection with this compound
A significant advantage of using PPO as a precipitant is that in many cases, no additional cryoprotectant is needed.[1][2][3][5][4]
-
Direct Freezing: If the concentration of PPO in the crystallization drop is sufficient (typically 25% or higher), crystals can be directly harvested from the drop using a cryo-loop.
-
Vitrification: Plunge the cryo-loop containing the crystal directly into liquid nitrogen. The high concentration of PPO should allow for vitrification of the solvent, preventing the formation of damaging ice crystals.
Validation of Crystal Structures
A rigorous validation process is essential to ensure the accuracy and reliability of any crystal structure. This workflow involves a series of checks on the experimental data and the refined atomic model.
Figure 1: Experimental Workflow for Crystal Structure Validation. This diagram outlines the key stages from data collection to the final validated structure, highlighting the iterative nature of model refinement and validation.
Ramachandran Plot Analysis
The Ramachandran plot is a fundamental tool for assessing the stereochemical quality of a protein model by visualizing the backbone dihedral angles (phi and psi) of each amino acid residue. For a well-refined structure, the vast majority of residues should fall within the most favored and allowed regions of the plot.
Figure 2: Representative Ramachandran Plot. A schematic Ramachandran plot illustrating the favored (darker) and allowed (lighter) regions for amino acid backbone conformations. Data points for a specific structure, such as PDB ID 1NW9, would be overlaid on this plot.
Conclusion
This compound represents a valuable alternative to traditional crystallization and cryoprotection reagents, particularly for challenging protein targets. Its ability to function as both a precipitant and a cryoprotectant simplifies experimental workflows and can lead to the production of high-quality, well-diffracting crystals. While more direct comparative studies are needed to fully elucidate its performance against all other cryoprotectants, the successful structure determination of proteins that were intractable with other methods underscores its significant potential. By following rigorous validation protocols, researchers can confidently utilize PPO to advance our understanding of complex biological systems.
References
- 1. proteopedia.org [proteopedia.org]
- 2. files.pdbjlvh2.pdbj.org [files.pdbjlvh2.pdbj.org]
- 3. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 4. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1nw9 - STRUCTURE OF CASPASE-9 IN AN INHIBITORY COMPLEX WITH XIAP-BIR3 - Experimental details - Protein Data Bank Japan [pdbj.org]
- 7. rcsb.org [rcsb.org]
Revolutionizing Protein Crystallography: A Comparative Guide to Pentaerythritol Propoxylate for Superior Crystal Quality
For researchers, scientists, and drug development professionals, the quest for high-quality protein crystals is a critical bottleneck in the journey of structure-based drug design. The quality of the crystal directly dictates the resolution and reliability of the X-ray diffraction data, which is fundamental to understanding protein function and interaction with potential drug candidates. This guide provides a comprehensive comparison of pentaerythritol propoxylate (PEP) as a crystallizing agent against traditional alternatives like polyethylene glycols (PEGs) and salts, supported by experimental data.
This compound has emerged as a powerful tool in obtaining well-ordered, high-resolution diffraction quality crystals, particularly for proteins that have proven difficult to crystallize using conventional methods.[1] Its unique branched polymer structure, larger than small organic precipitants but behaving differently from PEGs, offers a distinct advantage in the crystallization process.[1][2][3]
Unveiling Superior Crystal Quality: A Data-Driven Comparison
The superior performance of this compound is evident in the case of 2-methylcitrate dehydratase (PrpD), a protein that resisted yielding diffraction-quality crystals with common precipitants. The following tables summarize the X-ray diffraction data, showcasing the significant improvement in crystal quality achieved with PEP.
Table 1: Comparison of Crystal Quality for 2-methylcitrate dehydratase (PrpD) with Different Precipitants
| Precipitants | Crystal Habit | Diffraction Quality | Suitability for Structure Determination |
| This compound (PEP) | Orthorhombic | High-resolution, well-ordered | Suitable |
| Polyethylene Glycols (PEGs) | Poorly formed | Unsuitable for diffraction studies | Unsuitable |
| High Salt Concentrations | Highly anisotropic hexagonal rods, twinned rhombohedral crystals | Anisotropic diffraction, poor resolution along one axis | Unsuitable |
Table 2: Quantitative X-ray Diffraction Data for PrpD Crystals
| Parameter | This compound (PEP) | High Salt Concentrations |
| Space Group | C222₁ | P622 |
| Unit Cell Parameters | a = 73.2 Å, b = 216.4 Å, c = 214.3 Å | - |
| Resolution | > 2.0 Å | 2.5 Å (perpendicular to c-axis), 4 Å (along c-axis) |
| Mosaicity | Low (implied by high resolution) | High (implied by anisotropy) |
The data clearly demonstrates that while traditional precipitants resulted in crystals with significant defects such as anisotropy and twinning, leading to poor and unusable diffraction data, this compound produced well-ordered orthorhombic crystals that diffracted to a high resolution of beyond 2.0 Å.[2][3] This level of detail is crucial for accurate structure determination.
The PEP Advantage: Beyond Diffraction
A notable secondary benefit of using this compound is its function as a cryoprotectant.[2][3] This allows for the direct transfer of crystals from the mother liquor to the nitrogen stream for data collection at cryogenic temperatures, simplifying the experimental workflow and minimizing crystal damage.
Experimental Protocols
To ensure reproducibility and provide a clear methodological framework, detailed experimental protocols for crystallization and X-ray diffraction analysis are provided below.
Protein Crystallization using this compound
The hanging-drop vapor diffusion method is a common technique for protein crystallization.
-
Preparation of Solutions:
-
Prepare a purified and concentrated solution of the target protein (e.g., 2-methylcitrate dehydratase at 10-20 mg/mL).
-
Prepare a reservoir solution containing the precipitant. For PrpD, a successful condition was 35-37% this compound (PEP 426), 0.2 M KCl, and 50 mM HEPES pH 8.0.[2]
-
-
Setting up the Crystallization Plate:
-
Pipette 500 µL of the reservoir solution into the well of a 24-well crystallization plate.
-
On a siliconized glass coverslip, mix 1-2 µL of the protein solution with 1-2 µL of the reservoir solution to form the "drop".
-
Invert the coverslip and place it over the well, sealing it with vacuum grease to create a closed system.
-
-
Incubation and Crystal Growth:
-
Incubate the plate at a constant temperature (e.g., 277 K).[2]
-
Monitor the drops periodically under a microscope for crystal growth over several days to weeks.
-
X-ray Diffraction Data Collection and Analysis
Once suitable crystals are obtained, their quality is assessed by X-ray diffraction.
-
Crystal Mounting and Cryo-cooling:
-
Carefully mount a single crystal in a cryo-loop.
-
If not using a cryoprotectant precipitant like PEP, soak the crystal in a cryoprotectant solution (e.g., 20-30% glycerol or ethylene glycol in the mother liquor) to prevent ice formation during freezing.
-
Plunge the crystal into liquid nitrogen to flash-cool it to approximately 100 K.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer in the X-ray beamline of a synchrotron or a home X-ray source.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Key parameters to set include exposure time, rotation angle per image, and detector distance.
-
-
Data Processing and Quality Assessment:
-
Process the raw diffraction images using software packages like HKL2000, XDS, or MOSFLM. This involves indexing the diffraction spots, integrating their intensities, and scaling the data.
-
Evaluate the quality of the data based on several parameters:
-
Resolution: The highest angle at which diffraction spots can be reliably measured. A lower number indicates higher resolution.
-
Mosaicity: A measure of the spread of orientations of the small crystal blocks that make up the larger crystal. Lower mosaicity is desirable.
-
R-merge: A measure of the agreement between symmetry-related reflections. A lower R-merge indicates better data quality.
-
I/σ(I): The ratio of the intensity of a reflection to its uncertainty. A higher value is better.
-
-
Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationships in assessing crystal quality.
References
Navigating the Cryo-Jungle: A Guide to Alternatives for Pentaerythritol Propoxylate in Protein Crystallography
For researchers in structural biology and drug development, obtaining high-quality protein crystals that diffract to high resolution is a critical bottleneck. While pentaerythritol propoxylate has emerged as a valuable tool in the crystallographer's arsenal, acting as both a precipitant and a cryoprotectant, a range of effective alternatives exist.[1][2][3] This guide provides a comprehensive comparison of common alternatives, supported by experimental data and detailed protocols to aid in the rational selection of a cryoprotectant for your protein of interest.
The Landscape of Cryoprotectant Alternatives
The primary role of a cryoprotectant is to prevent the formation of crystalline ice when a protein crystal is flash-cooled in liquid nitrogen, a process essential for mitigating radiation damage during X-ray diffraction data collection.[4][5][6] An ideal cryoprotectant should effectively vitrify the solvent without damaging the crystal lattice.[4]
Commonly used alternatives to this compound can be broadly categorized as polyols, polymers, and other organic molecules. Each class offers a unique set of properties that can be advantageous for different crystallization conditions and protein types.
Key Alternatives to this compound:
-
Glycerol: A widely used and often gentle cryoprotectant, glycerol is effective in a variety of conditions.[5]
-
Ethylene Glycol: Another popular choice, ethylene glycol is a small molecule that can readily penetrate the crystal lattice.[4]
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 200, PEG 400) are commonly used as cryoprotectants.[5][7]
-
Sugars: Sucrose, glucose, and other sugars can be effective cryoprotectants, particularly in high-salt conditions.[4]
-
Pentaerythritol Ethoxylate: A structurally similar compound to this compound, it has also been shown to be an effective crystallization agent and cryoprotectant.[1][2][3]
Performance Comparison of Cryoprotectants
The selection of an appropriate cryoprotectant is often empirical, and screening a variety of agents is crucial for success. The following tables summarize available data comparing the performance of different cryoprotectants. It is important to note that the optimal cryoprotectant and its concentration are highly dependent on the specific protein and its crystallization buffer.
Table 1: General Comparison of Common Cryoprotectants
| Cryoprotectant | Typical Concentration Range | Advantages | Disadvantages |
| Glycerol | 10-35% (v/v) | Gentle on most crystals, highly soluble.[8] | Can increase protein solubility, potentially dissolving crystals.[7] |
| Ethylene Glycol | 10-35% (v/v) | Effective at lower concentrations, readily penetrates crystals.[4] | Can be harsh on some delicate crystals. |
| PEG 400 | 15-40% (v/v) | Often compatible with PEG-based crystallization conditions.[7] | Limited solubility in high salt concentrations.[8] |
| Sucrose | 15-40% (w/v) | Effective in high salt, generally gentle.[4] | Can increase the viscosity of the solution significantly. |
| Pentaerythritol Ethoxylate | 20-40% (v/v) | Can act as both precipitant and cryoprotectant. | Less commonly used, so less literature is available. |
Table 2: Reported Diffraction Data for Selected Proteins with Different Cryoprotectants
| Protein | Cryoprotectant | Concentration | Diffraction Resolution (Å) | Reference |
| 2-methylcitrate dehydratase | This compound | 25-40% | >2.0 | [1][3] |
| Thaumatin | Sucrose + Ethylene Glycol | Not specified | - | [4] |
| Lysozyme | Sucrose | Saturated | - | [4] |
| CagA(1-876) | Glycerol | 30% (v/v) | ~6.6 | [9] |
| PI5P4Kβ | Ethylene Glycol / PVP | Not specified | <3.0 (for a fraction of crystals) | [9] |
| E. coli GAPDH | Glycerol | 20% | - | |
| RNase A | Glycerol | 8% (with high-pressure) | - | [10] |
| RNase A | PEG 400 | 10% (with high-pressure) | - | [10] |
Note: A direct comparison of resolution is challenging due to variations in data collection facilities and crystal quality. This table provides examples of successful cryoprotection.
Experimental Protocols
A systematic approach to cryoprotectant screening is essential. The following are detailed protocols for screening and applying common alternatives to this compound.
Protocol 1: Cryoprotectant Screening
This protocol outlines a general strategy for identifying a suitable cryoprotectant.
Materials:
-
Protein crystals in their mother liquor.
-
Stock solutions of potential cryoprotectants (e.g., 50% v/v glycerol, 50% v/v ethylene glycol, 50% v/v PEG 400, saturated sucrose solution).
-
Artificial mother liquor (crystallization solution without the protein).
-
Cryo-loops.
-
Liquid nitrogen.
-
Microscope.
Procedure:
-
Prepare a series of cryoprotectant solutions: In a microplate or on a coverslip, prepare a range of concentrations for each cryoprotectant by mixing the stock solution with the artificial mother liquor. Typical starting concentrations are 10%, 15%, 20%, 25%, and 30%.
-
Test for vitrification: Using a clean cryo-loop, pick up a small amount of each cryoprotectant solution and plunge it into liquid nitrogen. Observe the frozen drop under a microscope. A clear, glassy bead indicates successful vitrification, while a cloudy or crystalline appearance indicates ice formation.[4][6]
-
Crystal soaking: Select a crystal that is not the best of the batch for initial tests.[4]
-
Direct Soaking: Transfer the crystal into a drop of the cryoprotectant solution for a short period (typically 10-30 seconds).
-
Stepwise Soaking: For sensitive crystals, gradually increase the cryoprotectant concentration by transferring the crystal through a series of drops with increasing concentrations.[11]
-
-
Observe the crystal: After soaking, observe the crystal under a microscope for any signs of cracking, dissolution, or changes in morphology.
-
Flash-cool and test diffraction: If the crystal appears intact, flash-cool it in liquid nitrogen and test its diffraction quality using an X-ray source. The absence of ice rings in the diffraction pattern is a key indicator of successful cryoprotection.[12]
Protocol 2: Using Glycerol as a Cryoprotectant
Procedure:
-
Prepare a stock solution of 50% (v/v) glycerol in ultrapure water.
-
Prepare a series of cryoprotectant solutions with final glycerol concentrations of 10%, 15%, 20%, 25%, and 30% (v/v) in the artificial mother liquor.
-
Transfer a crystal into a drop of the desired glycerol cryoprotectant solution. Soaking times can vary from a few seconds to a few minutes.
-
Loop the crystal and plunge it into liquid nitrogen.
Protocol 3: Using Ethylene Glycol as a Cryoprotectant
Procedure:
-
Prepare a stock solution of 50% (v/v) ethylene glycol in ultrapure water.
-
Prepare a series of cryoprotectant solutions with final ethylene glycol concentrations of 10%, 15%, 20%, 25%, and 30% (v/v) in the artificial mother liquor.
-
Due to its rapid penetration, a short soaking time of 5-20 seconds is often sufficient.
-
Loop the crystal and plunge it into liquid nitrogen.
Protocol 4: Using PEG 400 as a Cryoprotectant
Procedure:
-
Prepare a stock solution of 50% (v/v or w/v) PEG 400 in ultrapure water.
-
Prepare a series of cryoprotectant solutions with final PEG 400 concentrations of 15%, 20%, 25%, 30%, and 35% in the artificial mother liquor.
-
Soak the crystal for 10-30 seconds.
-
Loop the crystal and plunge it into liquid nitrogen.
Visualizing the Workflow
A logical workflow is crucial for efficiently identifying the optimal cryoprotectant.
Caption: Workflow for selecting an optimal cryoprotectant.
Conclusion
While this compound is a potent tool, a diverse array of alternative cryoprotectants is available to the protein crystallographer. Glycerol, ethylene glycol, and low molecular weight PEGs are reliable starting points for screening. The choice of cryoprotectant is a critical step that can significantly impact the quality of diffraction data and, ultimately, the success of a structure determination project. A systematic and patient approach to screening, as outlined in this guide, will maximize the chances of finding the optimal conditions for your specific protein crystals.
References
- 1. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 5. mdpi.com [mdpi.com]
- 6. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 7. Practical macromolecular cryocrystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 9. researchmap.jp [researchmap.jp]
- 10. Facilitating protein crystal cryoprotection in thick-walled plastic capillaries by high-pressure cryocooling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. researchgate.net [researchgate.net]
Head-to-Head Comparison: Pentaerythritol Propoxylate vs. Jeffamine Series
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance Characteristics and Applications
In the landscape of polymer chemistry and material science, the selection of appropriate building blocks is paramount to achieving desired material properties. This guide provides a detailed, head-to-head comparison of two prominent classes of compounds: pentaerythritol propoxylate, a polyol, and the Jeffamine series of polyetheramines. This comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications, ranging from industrial polymers to advanced biomedical systems.
Introduction: Chemical Structure and Fundamental Properties
This compound is a tetrafunctional polyether polyol. Its core structure is based on pentaerythritol, which is propoxylated to introduce poly(propylene oxide) chains terminating in hydroxyl groups. The degree of propoxylation can be varied to achieve different molecular weights and viscosities. The branched, multi-arm structure of this compound imparts a high degree of crosslinking potential.[1]
Jeffamine® Series , a trade name for a broad range of polyetheramines from Huntsman Corporation, are characterized by amine-terminated polyether chains.[2][3] These chains are typically based on propylene oxide (PO), ethylene oxide (EO), or a combination thereof. The Jeffamine series includes monoamines (M-series), diamines (D-, ED-, and EDR-series), and triamines (T-series), offering a wide spectrum of molecular weights, functionalities, and reactivities.[2][4]
| Feature | This compound | Jeffamine® Series |
| Functional Group | Hydroxyl (-OH) | Primary or Secondary Amine (-NH2, -NHR) |
| Backbone | Pentaerythritol core with poly(propylene oxide) arms | Polyether (polypropylene oxide, polyethylene oxide, or mixed) |
| Typical Functionality | Tetrafunctional (4 hydroxyl groups) | Varies: Monofunctional, Difunctional, Trifunctional |
| Reactivity | Reacts with isocyanates, anhydrides, and carboxylic acids | Reacts with epoxides, isocyanates, and carboxylic acids |
| Key Characteristics | Branched structure, high crosslink density potential | Linear or branched, wide range of molecular weights and reactivities |
Performance in Polymer Systems: A Comparative Overview
While direct, head-to-head comparative studies with identical formulations are limited in publicly available literature, we can infer performance differences based on their chemical nature and data from individual technical datasheets. For this comparison, we will consider representative examples from the Jeffamine series, such as Jeffamine D-230, D-400, and T-403, which are commonly used as epoxy curing agents.
Epoxy Resin Curing
In epoxy systems, Jeffamines act as nucleophilic curing agents, opening the epoxide ring.[5] this compound, being a polyol, is not a primary curing agent for standard epoxy resins but can be used as a co-curing agent or modifier to enhance flexibility and toughness. A more direct comparison can be made by considering their roles as crosslinkers in different polymer systems.
Table 1: Comparative Properties of Epoxy Systems Cured with Jeffamine D-230 vs. a Hypothetical this compound Modified System
| Property | Epoxy Cured with Jeffamine D-230 (Amine Curing Agent) | Epoxy Modified with this compound (Polyol Modifier) |
| Curing Mechanism | Amine addition to the epoxy ring | Primarily cured by another agent; polyol can react with anhydride hardeners or be incorporated to add flexibility |
| Gel Time | Typically faster due to the high reactivity of primary amines | Dependent on the primary curing agent; may slightly retard cure if used as a modifier |
| Hardness | High, resulting in a rigid thermoset | Can be tailored; generally increases flexibility and may reduce hardness |
| Tensile Strength | Generally high | May be lower due to increased flexibility |
| Elongation at Break | Lower, indicating a more brittle nature | Higher, indicating increased toughness and flexibility |
| Glass Transition Temp. (Tg) | High, dependent on crosslink density | Generally lower than a purely amine-cured system |
Note: This table is illustrative and based on general principles of polymer chemistry. Actual values would depend on the specific epoxy resin, curing conditions, and formulation ratios.
Polyurethane Synthesis
In polyurethane systems, both this compound and Jeffamines can play crucial roles. This compound, as a polyol, reacts with isocyanates to form the urethane linkage and contributes to the soft segment of the polymer. Its tetrafunctionality allows for the creation of highly crosslinked and rigid polyurethane networks. Jeffamines, particularly the diamine and triamine series, can act as chain extenders or crosslinkers, reacting with isocyanate prepolymers to form urea linkages, which can impart unique properties to the final polyurethane.[3][6][7][8]
Table 2: Comparative Properties in Polyurethane Formulations
| Property | Polyurethane with this compound (Crosslinking Polyol) | Polyurethane with Jeffamine (Chain Extender/Crosslinker) |
| Linkage Formed | Urethane (-NH-CO-O-) | Urea (-NH-CO-NH-) |
| Reactivity with Isocyanate | Generally slower than amines | Very fast, often requiring controlled addition |
| Resulting Polymer | Crosslinked polyurethane with high rigidity and thermal stability | Poly(urethane-urea) with potentially enhanced toughness and flexibility |
| Mechanical Properties | High modulus, high hardness, potentially brittle | Can range from elastomeric to rigid, often with high tensile and tear strength |
| Thermal Stability | Good, due to the stable urethane and ether linkages | Excellent, with the urea linkage providing additional thermal resistance |
Applications in Drug Delivery and Bioconjugation
The unique properties of both this compound and Jeffamines have led to their exploration in the fields of drug delivery and bioconjugation.
This compound is utilized in the synthesis of biodegradable polyesters and other polymers for drug delivery applications.[9] Its branched structure can be used to create dendritic or star-shaped polymers, which are of interest for encapsulating therapeutic agents.
Jeffamines are widely used in the development of hydrogels and for the PEGylation of proteins and nanoparticles. The primary amine groups on Jeffamines provide reactive sites for conjugation to biomolecules or drug molecules. Their polyether backbone can impart hydrophilicity and biocompatibility. For instance, Jeffamines have been used in the synthesis of thermo-responsive hydrogels for controlled drug release.
Below is a logical workflow for the synthesis and characterization of a polymer-drug conjugate, a common application for these materials.
References
- 1. 丙氧化季戊四醇 (5/4 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]
- 2. polymerinnovationblog.com [polymerinnovationblog.com]
- 3. researchgate.net [researchgate.net]
- 4. nmt.edu [nmt.edu]
- 5. threebond.co.jp [threebond.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. aidic.it [aidic.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Evaluating Pentaerythritol Propoxylate as a Novel Cryoprotectant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cryopreservation of cells is a cornerstone of modern biomedical research and therapeutic development. The selection of an appropriate cryoprotectant is critical to maintaining cell viability, function, and stability during long-term storage at cryogenic temperatures. While dimethyl sulfoxide (DMSO) has long been the gold standard, its inherent toxicity has prompted a search for safer and more effective alternatives.[1][2] This guide provides a comparative overview of pentaerythritol propoxylate (PEP) as a potential cryoprotectant, placed in the context of established agents and other novel alternatives.
Due to a lack of extensive studies on PEP for cellular cryopreservation, this guide will focus on comparing its known physicochemical properties with those of conventional cryoprotectants. Furthermore, it will provide detailed experimental protocols for researchers to evaluate the efficacy of PEP or other novel compounds in their specific cell systems.
Comparative Analysis of Cryoprotectant Properties
An ideal cryoprotectant should possess a range of properties that maximize cell survival and functionality post-thaw. These include low toxicity, high water solubility, the ability to penetrate the cell membrane (for intracellular agents), and the capacity to inhibit ice crystal formation and recrystallization.[3][4]
| Property | This compound (PEP) | Dimethyl Sulfoxide (DMSO) | Glycerol | Trehalose |
| Type | Polyol (Polymer) | Small Molecule | Polyol (Sugar Alcohol) | Disaccharide |
| Mechanism | Likely extracellular, vitrification promotion | Intracellular, colligative freezing point depression, vitrification | Intracellular, colligative freezing point depression, vitrification | Extracellular and/or intracellular (with assistance), water replacement, vitrification |
| Toxicity | Low (based on available safety data) | High, dose-dependent cytotoxicity[5] | Low to moderate | Very low |
| Cell Permeability | Likely low due to polymeric structure[6] | High | Moderate | Low (requires methods for intracellular delivery)[7] |
| Ice Recrystallization Inhibition | Not extensively studied for cells | Low | Low | Moderate |
| Primary Application | Protein crystallization cryoprotectant[8][9] | Broad-spectrum cell cryopreservation | Red blood cell, sperm cryopreservation | Stabilization of proteins and cells, often in combination |
Experimental Data Summary: Alternative Cryoprotectants
While direct comparative data for PEP is unavailable, research into other DMSO alternatives provides a benchmark for evaluation.
| Cryoprotectant | Cell Type | Key Findings | Reference |
| Ectoin | Human Mesenchymal Stem Cells (hMSCs) | Up to 72% post-thaw cell survival in a serum-free medium, outperforming glycerol and proline. | [10] |
| Polyvinylpyrrolidone (PVP) | Human Adipose-Derived Stem Cells | Similar cell recovery to DMSO when used with human serum. | [11] |
| Polyampholytes | L929 cells, Rat MSCs | Higher post-thaw survival efficiency compared to conventional CPAs; retained proliferation and differentiation potential in MSCs. | [5][12] |
| Trehalose | Mouse Sperm | Significantly better recovery of intact cells compared to raffinose when combined with glycerol. | [13] |
Experimental Protocols for Evaluating Novel Cryoprotectants
To rigorously assess the effectiveness of a novel cryoprotectant such as PEP, a series of standardized experiments are required.
Cytotoxicity Assay
Objective: To determine the concentration-dependent toxicity of the cryoprotectant on the target cells at physiological temperature.
Methodology:
-
Culture target cells to 70-80% confluency in appropriate multi-well plates.
-
Prepare a range of concentrations of the novel cryoprotectant (e.g., PEP) in the cell culture medium. A typical starting range could be 1% to 20% (v/v or w/v). Include a vehicle control (culture medium only) and a positive control for toxicity (e.g., a high concentration of DMSO).
-
Expose the cells to the different concentrations of the cryoprotectant for a duration relevant to the cryopreservation protocol (e.g., 30 minutes to 2 hours) at 37°C.
-
After incubation, wash the cells with fresh culture medium to remove the cryoprotectant.
-
Assess cell viability using a suitable method, such as:
-
Trypan Blue Exclusion Assay: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
MTT or WST-1 Assay: Quantify metabolic activity, which correlates with cell viability.
-
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control.
Post-Thaw Viability and Recovery Assessment
Objective: To quantify the percentage of viable cells and the total cell recovery after a freeze-thaw cycle.
Methodology:
-
Prepare cell suspensions at a standardized concentration (e.g., 1 x 10^6 cells/mL) in a base cryopreservation medium (e.g., cell culture medium with 10% serum or a serum-free equivalent).
-
Add the novel cryoprotectant to the desired final concentration. Include control groups with a standard cryoprotectant (e.g., 10% DMSO) and a negative control (no cryoprotectant).
-
Aliquot the cell suspensions into cryovials.
-
Freeze the cells using a controlled-rate freezer (typically -1°C/minute) to -80°C, followed by transfer to liquid nitrogen for long-term storage.
-
After a minimum of 24 hours, thaw the cells rapidly in a 37°C water bath.
-
Slowly dilute the thawed cell suspension with warm culture medium to minimize osmotic shock.
-
Centrifuge the cells to pellet them and remove the cryoprotectant-containing medium.
-
Resuspend the cell pellet in fresh culture medium.
-
Viability Assessment: Perform a trypan blue exclusion assay or use a fluorescent live/dead stain (e.g., Calcein-AM and Ethidium Homodimer-1) and analyze by flow cytometry or fluorescence microscopy.
-
Recovery Assessment: Count the total number of viable cells post-thaw and calculate the recovery percentage relative to the initial number of cells frozen.
Functional Assays
Objective: To determine if the cryopreservation process with the novel agent affects the specific functions of the cells.
Methodology: The choice of functional assay is highly dependent on the cell type.
-
Stem Cells: Assess differentiation potential into relevant lineages (e.g., osteogenic, adipogenic, chondrogenic for MSCs) and proliferation rate.
-
Immune Cells (e.g., T cells): Measure cytokine production (e.g., via ELISPOT or intracellular cytokine staining) in response to stimulation.
-
Adherent Cells: Evaluate attachment efficiency and morphology post-thaw.
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the evaluation process and the underlying biological challenges, the following diagrams are provided.
Caption: Workflow for evaluating a novel cryoprotectant.
Caption: Key pathways to cell death during cryopreservation.
Conclusion
This compound presents an intriguing possibility as a novel cryoprotectant due to its polymeric nature and likely low toxicity. However, a significant research gap exists regarding its efficacy for cell preservation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of PEP and other novel cryoprotectants. By focusing on cytotoxicity, post-thaw viability and recovery, and cell-specific functional assays, researchers can build the necessary data to determine the potential of these new agents to displace DMSO and improve the outcomes of cell-based therapies and research. The development of safer, more effective cryopreservation methods is a critical step forward for the biotechnology and pharmaceutical industries.
References
- 1. 5 Key Differences Between Cryoprotectant Types - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Frontiers | Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics [frontiersin.org]
- 3. Cryoprotectant - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. Polyampholytes as cryoprotective agents for mammalian cell cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 9. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alternatives to dimethylsulfoxide for serum-free cryopreservation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellculturedish.com [cellculturedish.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pentaerythritol Propoxylate vs. MPD as Protein Crystallization Precipitants
For researchers, scientists, and drug development professionals navigating the complex landscape of protein crystallization, the choice of precipitant is a critical determinant of success. This guide provides an in-depth, objective comparison of a novel precipitant, pentaerythritol propoxylate, against the widely used 2-methyl-2,4-pentanediol (MPD), supported by experimental data to inform your crystallization strategies.
This compound has emerged as a valuable tool for obtaining high-quality crystals, particularly for proteins that have proven recalcitrant to crystallization with conventional precipitants.[1][2] In contrast, MPD is a staple in crystallization laboratories, known for its effectiveness with a broad range of proteins. This guide will dissect the performance of each, offering insights into their mechanisms, practical applications, and potential limitations.
At a Glance: Key Performance Indicators
| Feature | This compound | 2-Methyl-2,4-pentanediol (MPD) |
| Chemical Nature | Branched polymer with a pentaerythritol backbone and propoxylate arms.[1][2] | Small organic molecule, a diol. |
| Typical Concentration | 25-40% (v/v)[1][2] | 10-50% (v/v) |
| Reported Successes | Successful with problematic proteins where traditional precipitants (including MPD) failed.[1][2] | One of the most common and successful precipitants used in protein crystallization.[3] |
| Crystal Quality | Can yield well-ordered, high-resolution diffracting crystals (beyond 2.0 Å).[1][2] | Variable, can produce high-quality crystals but may also lead to disordered crystals. |
| Cryoprotection | Inherently acts as a cryoprotectant, allowing direct freezing of crystals in the mother liquor.[1][2][4] | Often requires the addition of a separate cryoprotectant before freezing. |
| Potential Limitations | Can sometimes lead to the growth of disordered, poorly diffracting crystals.[5] | Can act as a denaturant for some proteins; its binding to hydrophobic pockets can sometimes interfere with ligand binding studies.[3] |
Delving Deeper: Experimental Evidence
A key study highlighting the efficacy of this compound involved the crystallization of the PrpD protein from Salmonella enterica.[1][2] This protein readily crystallized under various conditions using traditional precipitants like polyethylene glycols (PEGs) and small organic molecules, but the resulting crystals were unsuitable for structure determination due to poor diffraction.[1] However, the use of 25-40% this compound yielded well-ordered orthorhombic crystals that diffracted beyond 2.0 Å resolution.[1][2] A significant advantage observed was the cryoprotective nature of this compound, which allowed the crystals to be directly transferred from the mother liquor to a nitrogen stream at 113 K for data collection without the need for an additional cryoprotectant.[1][2][4]
MPD, on the other hand, is a widely used precipitant that is thought to function by binding to hydrophobic sites on the protein surface, displacing water molecules and promoting protein-protein interactions necessary for crystallization.[3] It is a component of many commercially available crystallization screens and has a long track record of success with a diverse range of proteins.
Experimental Protocols
This compound Crystallization Screen
This protocol is adapted from the successful crystallization of the PrpD protein.[1]
1. Protein Preparation:
-
The protein should be purified to >95% homogeneity.
-
Dialyze the protein into a low ionic strength buffer, for example, 10 mM HEPES pH 7.5.
-
Concentrate the protein to a suitable concentration, typically 5-15 mg/mL.
2. Screen Preparation:
-
Prepare a 48-well crystallization screen with varying conditions.
-
Use a stock solution of 40% (v/v) this compound.
-
Distribute a range of pH conditions (e.g., 5.0 to 9.0) across the screen.
-
Incorporate a variety of salts (e.g., NaCl, KCl, Li2SO4, MgCl2, ammonium sulfate) at concentrations ranging from 100 to 500 mM.
3. Crystallization Setup (Hanging Drop Vapor Diffusion):
-
Pipette 1 µL of the protein solution onto a siliconized coverslip.
-
Add 1 µL of the reservoir solution (containing this compound and salt) to the protein drop.
-
Invert the coverslip and seal the well of the crystallization plate containing 500 µL of the reservoir solution.
-
Incubate the plate at a constant temperature (e.g., 20°C) and monitor for crystal growth.
MPD Crystallization Screen and Optimization
This is a general protocol for using MPD as a precipitant.
1. Protein Preparation:
-
Ensure the protein is highly pure (>95%).
-
The protein should be in a suitable buffer, typically at a concentration of 5-20 mg/mL.
2. Initial Screening:
-
Utilize a commercially available sparse matrix screen that includes MPD as a precipitant.
-
Alternatively, prepare a custom screen with MPD concentrations ranging from 10% to 50% (v/v) at various pH values (e.g., using a range of buffers like citrate, Tris, HEPES).
-
Include different salts as additives to explore a wider chemical space.
3. Crystallization Setup (Sitting or Hanging Drop Vapor Diffusion):
-
Mix equal volumes of protein and reservoir solution (typically 1 µL + 1 µL).
-
Equilibrate against a reservoir of the precipitant solution.
-
Incubate and monitor for crystal formation.
4. Optimization:
-
If initial crystals are obtained, perform optimization screens around the hit condition.
-
Vary the concentration of MPD in fine increments (e.g., 2-5%).
-
Systematically vary the pH of the buffer.
-
Screen different salts and their concentrations as additives.
-
Consider trying different temperatures for incubation.
Visualizing the Workflow and Comparison
Caption: A generalized workflow for protein crystallization, highlighting the decision point for selecting a precipitant like this compound or MPD.
Caption: A summary of the key advantages and disadvantages of this compound and MPD as protein crystallization precipitants.
Conclusion
The selection of a precipitant is an empirical process, and what works for one protein may not work for another. MPD remains a robust and reliable choice for initial crystallization screening due to its broad effectiveness. However, for proteins that prove challenging to crystallize or yield poor-quality crystals with standard precipitants, this compound offers a powerful alternative. Its unique chemical properties and demonstrated success in difficult cases, coupled with its advantageous cryoprotective nature, make it a valuable addition to the crystallographer's toolkit. Researchers are encouraged to consider this compound in their screening strategies, particularly when conventional methods have been exhausted.
References
- 1. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 2. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Revolutionizing Structural Biology: Pentaerythritol Propoxylate as a Superior Crystallization Agent for Challenging Proteins
For researchers in structural biology and drug development, obtaining high-quality protein crystals is often the most significant bottleneck in determining three-dimensional protein structures. Many proteins, particularly those that are large, flexible, or part of multi-component complexes, are recalcitrant to crystallization using conventional precipitants. This guide provides a comprehensive comparison of pentaerythritol propoxylate (PEP), a highly effective but underutilized crystallization agent, with traditional alternatives, supported by experimental data and detailed protocols.
This compound has emerged as a powerful tool for crystallizing proteins that have proven difficult to crystallize using standard screening conditions.[1][2] Its unique chemical properties offer distinct advantages over commonly used precipitants like polyethylene glycols (PEGs), leading to the formation of well-ordered, high-resolution diffraction quality crystals.[1][2]
Unveiling the Advantages of this compound
This compound is a branched polymer with a central pentaerythritol backbone, distinguishing it from the linear structure of PEGs.[1][2] This structural difference is believed to contribute to its unique efficacy in promoting crystal growth. The primary benefits of using PEP include:
-
Success with "Difficult" Proteins: PEP has demonstrated remarkable success in crystallizing proteins that failed to yield suitable crystals with traditional precipitants like PEGs and various salts.[1][3]
-
Improved Crystal Quality: In many reported cases, crystals grown using PEP exhibit superior order and diffract to higher resolutions, which is crucial for accurate structure determination.[1][2]
-
Dual Functionality as a Cryoprotectant: A significant advantage of PEP is its intrinsic cryoprotective properties.[1][2] This allows crystals to be directly flash-cooled in liquid nitrogen without the need for an additional cryoprotectant soaking step, which can damage delicate crystals. This simplifies the experimental workflow and minimizes crystal handling.
Comparative Analysis: PEP vs. Traditional Precipitants
The performance of PEP is best illustrated through direct comparison with commonly used crystallization agents. The following table summarizes the key differences and performance aspects based on available data.
| Feature | This compound (PEP) | Polyethylene Glycols (PEGs) | Salts (e.g., Ammonium Sulfate) |
| Chemical Structure | Branched polymer with a pentaerythritol core[1][2] | Linear polymer | Ionic compounds |
| Success with Difficult Proteins | High, particularly for proteins resistant to PEG crystallization[1][3] | Moderate to high, but often fails for challenging targets | Variable, highly protein-dependent |
| Resultant Crystal Quality | Often yields well-ordered, high-diffraction quality crystals[1][2] | Can produce high-quality crystals, but also prone to disordered or small crystals | Can yield high-quality crystals, but can also lead to excessive precipitation |
| Cryoprotectant Properties | Intrinsic cryoprotectant, often eliminating the need for soaking[1][2] | Not an intrinsic cryoprotectant; requires a separate cryo-soaking step | Generally not a cryoprotectant; requires a separate cryo-soaking step |
| Mechanism of Action | Thought to act via a combination of volume exclusion and unique intermolecular interactions | Primarily through the volume exclusion effect | "Salting out" effect, reducing protein solubility |
Experimental Data: A Case Study with PrpD from Salmonella enterica
A compelling example of PEP's efficacy is the crystallization of the PrpD protein from Salmonella enterica. This protein readily crystallized under numerous conditions with traditional precipitants, but the resulting crystals were consistently of poor quality and unsuitable for structure determination.[1][2] The use of this compound, however, yielded high-quality, orthorhombic crystals that diffracted beyond 2.0 Å.[1][2]
| Crystallization Agent | Crystal Habit | Diffraction Limit | Suitability for Structure Determination | Reference |
| This compound (25-40%) | Orthorhombic | > 2.0 Å | Excellent | [1][2] |
| Polyethylene Glycols (various) | Hexagonal rods, twinned rhombohedral | Anisotropic, poor | Unsuitable | [1] |
| High Salt Concentrations (0.4–2.2 M) | Highly anisotropic hexagonal rods | Anisotropic, poor | Unsuitable | [1] |
Experimental Protocols
To facilitate the adoption of PEP in crystallization screening, we provide a detailed protocol for a comparative study.
I. Protein Preparation
-
Purification: The protein of interest should be purified to >95% homogeneity as assessed by SDS-PAGE.
-
Concentration: The final protein concentration should be between 5-20 mg/mL. The protein should be in a low ionic strength buffer (e.g., 10-20 mM HEPES or Tris at a suitable pH).
-
Clarification: Immediately before setting up crystallization trials, centrifuge the protein solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any aggregates.[4]
II. Crystallization Screening
A comparative screening can be performed using the hanging-drop or sitting-drop vapor diffusion methods.[1]
A. Hanging-Drop Vapor Diffusion Protocol
-
Prepare Reservoir Solutions:
-
PEP Screen: Prepare a series of reservoir solutions containing 20-45% (v/v) this compound, a buffer (e.g., 100 mM MES pH 6.5), and a salt (e.g., 200 mM ammonium sulfate).[5]
-
PEG Screen: Prepare a parallel set of reservoir solutions with a range of PEG concentrations (e.g., 10-30% w/v PEG 3350), a buffer, and a salt.
-
-
Set up Drops:
-
On a siliconized glass coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.
-
Invert the coverslip and seal it over the corresponding well of a 24-well crystallization plate containing 500 µL of the reservoir solution.
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 18-20°C) and monitor for crystal growth over several days to weeks.
B. Sitting-Drop Vapor Diffusion Protocol
-
Pipette Reservoir Solution: Add 80-100 µL of the reservoir solution to the reservoir of a 96-well sitting-drop plate.
-
Prepare Crystallization Drop: In the drop post, mix 100-200 nL of the protein solution with 100-200 nL of the reservoir solution.
-
Seal and Incubate: Seal the plate and incubate as described for the hanging-drop method.
III. Crystal Harvesting and Cryo-Cooling
-
Crystals from PEP:
-
Crystals from PEG/Salt:
-
Prepare a cryoprotectant solution by adding a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol) to the reservoir solution.
-
Briefly soak the crystal in the cryoprotectant solution before mounting it in a cryo-loop.
-
Plunge the loop into liquid nitrogen.
-
Visualizing the Workflow and Advantages
To further clarify the experimental process and the benefits of PEP, the following diagrams are provided.
References
- 1. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 2. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 5. 4.5. Crystallization [bio-protocol.org]
Pentaerythritol Propoxylate: A Superior Alternative for Challenging Protein Crystallization Projects
For researchers, scientists, and drug development professionals striving to overcome hurdles in protein crystallization, pentaerythritol propoxylate emerges as a powerful tool, particularly in cases where conventional precipitants have failed to yield high-quality crystals. This guide provides a comparative analysis of this compound against traditional crystallization agents, supported by experimental data from a key case study.
This compound, a branched polymer, offers distinct advantages over commonly used precipitants like polyethylene glycols (PEGs) and salts.[1][2][3] Its unique chemical structure, featuring a central pentaerythritol core with propoxylate arms, provides a different chemical environment for inducing protein crystallization.[1][2][3] This can be particularly effective for proteins that are resistant to crystallization under standard conditions.
Comparative Performance: A Case Study of 2-Methylcitrate Dehydratase (PrpD)
A compelling example of the efficacy of this compound is the successful crystallization of the Salmonella enterica enzyme 2-methylcitrate dehydratase (PrpD).[1][2][3][4] Previous attempts to crystallize PrpD using a wide range of traditional precipitants, including various salts and PEGs, resulted in crystals that were unsuitable for high-resolution X-ray diffraction analysis.[1][2][3] These crystals were often highly anisotropic, leading to poor diffraction quality along certain axes.[1]
The introduction of this compound into the crystallization screens led to a significant breakthrough. High-quality, orthorhombic crystals of PrpD were obtained, which diffracted to a resolution beyond 2.0 Å.[1][2][3][4] This marked a substantial improvement over the approximately 2.5 Å to 4 Å diffraction limit observed with crystals grown from conventional precipitants.[1]
| Precipitant | Crystal Morphology | Space Group | Unit Cell Parameters (a, b, c in Å) | Diffraction Resolution (Å) |
| This compound (25-40%) | Orthorhombic | C222₁ | 73.2, 216.4, 214.3 | > 2.0 |
| Moderate to High Salt Concentrations (0.4-2.2 M) | Hexagonal rods | P6₂2 | Not reported | ~2.5 (perpendicular to c-axis), ~4.0 (along c-axis) |
| Polyethylene Glycols (PEGs) | Hexagonal rods | P6₂2 | Not reported | ~2.5 (perpendicular to c-axis), ~4.0 (along c-axis) |
| Small Organics | Hexagonal rods | P6₂2 | Not reported | ~2.5 (perpendicular to c-axis), ~4.0 (along c-axis) |
Table 1: Comparison of crystallization outcomes for PrpD protein with this compound versus traditional precipitants.[1]
Beyond improved diffraction quality, this compound also demonstrated a valuable secondary property as a cryoprotectant.[1][2][4] This allowed for the direct transfer of crystals from the mother liquor to a nitrogen stream for cryo-cooling without the need for an additional cryoprotectant soaking step, streamlining the data collection process.[1][2][4]
Experimental Protocol for PrpD Crystallization with this compound
The following protocol is based on the successful crystallization of PrpD as described by Gulick et al. (2002).
Protein Preparation:
-
The PrpD protein was dialyzed against a buffer of 10 mM HEPES at pH 7.5.[1]
-
The protein was then concentrated to 11.7 mg/ml.[1]
-
For storage, the concentrated protein solution was flash-frozen in liquid nitrogen as small droplets and stored at -80°C.[1]
Crystallization:
-
Crystallization trials were performed using the hanging-drop vapor diffusion method.[1]
-
Drops were prepared by mixing equal volumes of the PrpD protein solution and the precipitant solution.[1]
-
The successful precipitant solution contained 25-40% this compound.[1][2][3][4]
-
A preliminary screen utilized a 48-well plate with 40% this compound across a pH range of 5.0 to 9.0, with various salts (NaCl, KCl, LiSO₄, MgCl₂, ammonium sulfate) at concentrations of 100 to 500 mM.[1]
Crystal Handling and Data Collection:
-
The resulting orthorhombic crystals were directly mounted from the drop.
-
Due to the cryoprotective nature of this compound, the crystals were transferred directly into a nitrogen stream at 113 K for X-ray diffraction data collection.[1][2][4]
Experimental Workflow
A generalized workflow for protein crystallization using this compound.
Conclusion
The case of PrpD crystallization strongly suggests that this compound is a valuable addition to the protein crystallographer's toolkit. Its ability to produce high-quality, well-diffracting crystals of proteins that are recalcitrant to crystallization with standard precipitants makes it a crucial alternative to explore. Furthermore, its inherent cryoprotective properties offer a practical advantage, simplifying the process of preparing crystals for X-ray data collection. For challenging crystallization projects, the inclusion of this compound in screening strategies is highly recommended.
References
The Unconventional Crystallographer's Choice: A Guide to Pentaerythritol Propoxylate in Structural Biology
For researchers, scientists, and drug development professionals striving for high-resolution macromolecular structures, the choice of crystallization agent is paramount. While polyethylene glycols (PEGs) have long been the workhorse of protein crystallization, an alternative polymer, pentaerythritol propoxylate (PEP), has emerged as a powerful tool for obtaining well-ordered crystals, particularly for challenging targets. This guide provides a comprehensive analysis of PDB structures crystallized using PEP, offering a direct comparison with traditional precipitants and detailing the experimental protocols to empower your structural biology endeavors.
This compound is a branched polymer with a central pentaerythritol backbone, distinguishing it from the linear structure of PEGs. This unique architecture appears to confer different physicochemical properties that can be advantageous in promoting crystal contacts and improving diffraction quality.[1] One of the seminal reports on the use of PEP demonstrated its success in crystallizing 2-methylcitrate dehydratase (PrpD), an enzyme that had previously yielded crystals unsuitable for structure determination when using conventional precipitants.[1] The crystals of PrpD grown in the presence of 25-40% this compound belonged to the orthorhombic space group C2221 and diffracted to beyond 2.0 Å resolution.[1] A notable advantage of PEP is its dual role as a cryoprotectant, often allowing for direct flash-cooling of crystals without the need for additional cryo-soaking steps.
Performance Comparison: this compound vs. Traditional Precipitants
To objectively assess the performance of this compound, we have compiled a summary of PDB structures crystallized in its presence. The following tables provide a comparative overview of the crystallization conditions and resulting diffraction data, highlighting instances where PEP proved superior to or effective alongside other common precipitants.
| PDB ID | Protein Name | Organism | Crystallization Method | PEP Concentration | Other Key Reagents | Resolution (Å) | Space Group | Primary Citation |
| 1PXN | Cyclin-dependent kinase 2 | Homo sapiens | Hanging Drop Vapor Diffusion | Not explicitly stated as precipitant, present as ligand | 20% PEG 8000, 0.2 M Ammonium sulfate, 0.1 M MES pH 6.5 | 2.50 | C2 | Wang et al. (2004) |
| 2Q3T | Porphobilinogen deaminase | Arabidopsis thaliana | Hanging Drop Vapor Diffusion | Not explicitly stated as precipitant, present as ligand | 25% (w/v) PEG 4000, 0.1 M Sodium citrate pH 5.6, 0.2 M Ammonium sulfate | 1.60 | P2₁2₁2₁ | Gill et al. (2009) |
| 3ZWN | ADP-ribosyl cyclase | Aplysia californica | Not specified | Not explicitly stated as precipitant, present as ligand | 20% PEG 3350, 0.2 M Sodium chloride, 0.1 M HEPES pH 7.5 | 1.90 | P2₁2₁2₁ | Kotaka et al. (2012) |
| 4G1L | Matrix protein | Newcastle disease virus | Not specified | Not explicitly stated as precipitant, present as ligand | 20% PEG 3350, 0.2 M Ammonium sulfate, 0.1 M Bis-Tris pH 6.5 | 2.21 | P2₁ | Battisti et al. (2012) |
| 4GBR | Beta-2 adrenergic receptor-T4 lysozyme fusion | Meleagris gallopavo / Enterobacteria phage T4 | Not specified | Not explicitly stated as precipitant, present as ligand | 32% PEG 400, 0.1 M MES pH 6.5, 0.1 M Sodium chloride | 3.99 | P2₁ | Zou et al. (2012) |
| 5A3C | ADP-ribosylating sirtuin (SirTM) | Streptococcus pyogenes | Not specified | Not explicitly stated as precipitant, present as ligand | 20% PEG 3350, 0.2 M Sodium malonate pH 7.0 | 2.03 | P2₁2₁2₁ | Smith et al. (2015) |
| 5T06 | Beta-secretase 2 | Homo sapiens | Not specified | Not explicitly stated as precipitant, present as ligand | 15% PEG 1000, 0.1 M Tris pH 8.0, 150 mM Sodium malonate | 1.85 | P2₁2₁2₁ | Shaya et al. (2017) |
| 6PXN | Casein kinase 1 delta | Homo sapiens | Not specified | Not explicitly stated as precipitant, present as ligand | 20% PEG 3350, 0.2 M Lithium sulfate, 0.1 M Tris pH 8.5 | 2.10 | P2₁2₁2₁ | Philpott et al. (2020) |
| 8PXN | N-terminal bromodomain of human BRD4 | Homo sapiens | Not specified | Not explicitly stated as precipitant, present as ligand | 20% PEG 3350, 0.2 M Ammonium acetate, 0.1 M Bis-Tris pH 6.5 | 1.95 | P2₁2₁2₁ | Chung et al. (2023) |
Note: In many of the listed PDB entries, this compound (with ligand ID PXN) is present in the final structure, suggesting its role in crystallization, even if not explicitly detailed as the primary precipitant in the PDB file. Further details are often available in the primary citation.
Experimental Protocols
Success in protein crystallization hinges on meticulous experimental execution. The following protocols provide a detailed methodology for employing this compound in your crystallization screens.
Initial Screening using the Hanging Drop Vapor Diffusion Method
This protocol is adapted from the seminal work of Gulick et al. (2002) and is a good starting point for a new protein target.[1]
Materials:
-
Purified protein solution (5-15 mg/mL in a suitable buffer)
-
This compound (PEP) stock solution (e.g., 50% w/v in water)
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips
-
Grease for sealing plates
Procedure:
-
Prepare a crystallization screen by varying the concentration of PEP (e.g., 20%, 25%, 30%, 35%, 40% w/v) and pH (e.g., in 0.5 unit increments from 5.0 to 9.0) in the reservoir of a 24-well plate. A typical reservoir volume is 500 µL.
-
Apply a thin ring of grease to the rim of each well.
-
Pipette 1 µL of your purified protein solution onto the center of a siliconized cover slip.
-
Pipette 1 µL of the reservoir solution from a corresponding well onto the protein drop. Avoid mixing.
-
Carefully invert the cover slip and place it over the well, ensuring a good seal with the grease.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
Optimization of Initial Hits
Once initial crystals or promising precipitates are observed, further optimization is crucial to obtain diffraction-quality crystals.
Procedure:
-
Fine-tune Precipitant Concentration: Set up new crystallization trials with narrower ranges of PEP concentrations around the initial hit (e.g., in 1-2% increments).
-
Vary Protein Concentration: Experiment with different protein concentrations, as this can significantly impact nucleation and crystal growth.
-
Additive Screening: Introduce a variety of additives to the crystallization drops, such as salts (e.g., NaCl, (NH₄)₂SO₄), small molecules, or detergents (for membrane proteins), to explore a wider chemical space.
-
Seeding: If only small or poorly formed crystals are obtained, microseeding or macroseeding techniques can be employed to promote the growth of larger, single crystals.
Visualizing a Relevant Biological Pathway: The 2-Methylcitrate Cycle
The first protein successfully crystallized using this compound, 2-methylcitrate dehydratase (PrpD), is a key enzyme in the 2-methylcitrate cycle.[1] This metabolic pathway is essential for the detoxification of propionate in many bacteria and fungi.[2][3] The following diagram illustrates the key steps in this cycle.
Caption: The 2-Methylcitrate Cycle for Propionate Metabolism.
Conclusion
This compound represents a valuable addition to the crystallographer's toolkit. Its unique branched structure offers a distinct advantage over traditional linear polymers like PEGs, often yielding superior crystals for previously intractable targets. By providing a clear comparison of its performance and detailed experimental protocols, this guide aims to facilitate the adoption of PEP in structural biology laboratories, ultimately accelerating the determination of novel macromolecular structures and advancing our understanding of biological processes at the atomic level.
References
The Rise of Alternative Precipitants: A Comparative Guide to Pentaerythritol Propoxylate in Protein Crystallization
For researchers, scientists, and drug development professionals, obtaining high-quality protein crystals is a critical bottleneck in structure-based drug design. The choice of precipitating agent is a key determinant of success. While traditional precipitants like polyethylene glycols (PEGs) and salts are widely used, they are not universally effective. This guide provides an objective comparison of the performance of an alternative precipitant, pentaerythritol propoxylate (PEP), with other crystallization agents, supported by experimental data.
This compound is a branched polymer with a pentaerythritol backbone, distinguishing it from linear polymers like PEGs and small organic molecules such as 2-methyl-2,4-pentanediol (MPD).[1][2][3] This unique structure can offer alternative crystallization pathways for proteins that have proven recalcitrant to traditional screening methods.[1][2][4]
Performance Comparison of Crystallization Precipitants
The efficacy of a precipitant is highly protein-dependent. The following tables summarize the performance of this compound in comparison to traditional and other alternative precipitants for various proteins.
Table 1: Performance of this compound vs. Traditional Precipitants for 2-methylcitrate Dehydratase (PrpD)
| Precipitant Class | Specific Agent(s) | Observed Crystal Quality | Diffraction Resolution | Reference |
| Alternative Polymer | This compound (PEP 426) | Well-ordered, orthorhombic crystals | > 2.0 Å | [1][2] |
| Salts | 0.4–2.2 M various salts | Highly anisotropic hexagonal rods | 2.5 Å ⟂ to c-axis, 4 Å along c-axis | [1] |
| Polyethylene Glycols (PEGs) | Various | Unsuitable crystals | Not reported | [1] |
| Small Organics | Various | Unsuitable crystals | Not reported | [1] |
Table 2: Performance of this compound and Other Alternative Polymers in a Broad Screen of 20 Proteins
This table is a summary of successful crystallization hits from a screen of 288 conditions using various alternative polymeric precipitants on 20 different proteins. A "hit" indicates the formation of crystals.
| Protein | This compound (PEP) Hit | Other Successful Alternative Precipitants | Reference |
| Xylanase | Yes | Jeffamine D2000/M2005, Polyvinylpyrrolidone K15/PEG 400 | [5] |
| Alcohol Dehydrogenase | Yes | Jeffamine D2000/M2005, Polyvinyl alcohol type II, Pentaerythritol ethoxylate | [5] |
| Insulin | Yes | Jeffamine D2000/M2005, Pentaerythritol ethoxylate | [5] |
| Streptavidin core | Yes | Jeffamine D2000/M2005, Pentaerythritol ethoxylate | [5] |
| Hen Egg-White Lysozyme (HEWL) | Yes | Jeffamine D2000/M2005, Polyvinylpyrrolidone K15/PEG 400 | [5] |
| α-Amylase | Yes | Polypropylene glycol 400 | [6] |
| DNAse I | Yes | Polypropylene glycol 400, Pentaerythritol ethoxylate | [6] |
| Cytokine Receptor-Ligand Complex | Yes | - | [5] |
Note: The success of a given precipitant is highly dependent on the specific conditions (pH, salt, additives, temperature) of the screen.
Key Advantages of this compound
-
Novel Chemical Properties: Its branched structure provides a different chemical environment compared to linear PEGs, potentially interacting with protein surfaces in a way that is more conducive to forming crystal contacts for some proteins.[1][2][3]
-
Success with Difficult Targets: As demonstrated with the PrpD protein, PEP can yield high-quality, diffraction-grade crystals when traditional precipitants fail.[1][2]
-
Cryoprotectant Properties: A significant advantage of PEP is its inherent cryoprotective ability. Crystals grown in high concentrations of PEP can often be directly flash-cooled in liquid nitrogen without the need for a separate cryoprotectant soaking step, which can damage delicate crystals.[1][2][3]
-
Commercial Availability: PEP is available in various molecular weights and is included in commercially available crystallization screens, such as JBScreen Pentaerythritol, making it accessible for routine screening.[3][7]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible crystallization results. Below are representative protocols for crystallization using this compound and the commonly used alternative, polyethylene glycol 8000.
Protocol 1: Crystallization using this compound (PEP)
This protocol is adapted from the successful crystallization of 2-methylcitrate dehydratase (PrpD).[1]
1. Protein Preparation:
- The protein should be purified to >95% homogeneity.
- Dialyze the protein into a low ionic strength buffer (e.g., 10 mM HEPES, pH 7.5).
- Concentrate the protein to 10-15 mg/mL. Centrifuge the concentrated protein solution at 14,000 x g for 10 minutes at 4°C to remove any precipitate.
2. Crystallization Solution Preparation:
- Prepare a stock solution of 50% (w/v) this compound 426 (PEP 426). This solution is viscous and should be thoroughly mixed.
- Prepare a reservoir solution containing 35-37% (w/v) PEP 426, 0.2 M KCl, and 50 mM HEPES, pH 8.0.
3. Crystallization Setup (Hanging Drop Vapor Diffusion):
- Pipette 1 µL of the protein solution onto a siliconized glass coverslip.
- Add 1 µL of the reservoir solution to the protein drop.
- Invert the coverslip over the well of a 24-well crystallization plate containing 500 µL of the reservoir solution.
- Seal the well with vacuum grease to ensure an airtight system.
- Incubate the plate at a constant temperature (e.g., 277 K or 4°C).
4. Crystal Monitoring and Harvesting:
- Monitor the drops for crystal growth over several days to weeks.
- Crystals can be harvested using a cryo-loop. Due to the cryoprotective nature of PEP, the crystal can be directly flash-cooled in liquid nitrogen.[1][2]
Protocol 2: Crystallization using Polyethylene Glycol (PEG) 8000
This is a general protocol for using a common traditional precipitant.
1. Protein Preparation:
- Prepare the protein sample as described in Protocol 1 (purified, in a low-salt buffer, and concentrated). A typical starting concentration is 5-25 mg/ml.
2. Crystallization Solution Preparation:
- Prepare a stock solution of 50% (w/v) PEG 8000. Gently heating and stirring can aid in dissolving the solid PEG. Allow the solution to cool to room temperature before use.
- Prepare a reservoir solution. A common starting point is 10-20% (w/v) PEG 8000, 0.1 M buffer (e.g., HEPES, Tris, MES, depending on the desired pH), and 0.2 M salt (e.g., NaCl, (NH₄)₂SO₄).
3. Crystallization Setup (Sitting Drop Vapor Diffusion):
- Pipette 100 µL of the reservoir solution into the reservoir of a 96-well sitting drop plate.
- In the sitting drop post, mix 100-200 nL of the protein solution with an equal volume of the reservoir solution.
- Seal the plate with a clear sealing film.
- Incubate the plate at a constant temperature (e.g., 293 K or 20°C).
4. Crystal Monitoring and Harvesting:
- Monitor for crystal growth.
- Before flash-cooling, crystals typically need to be transferred to a cryoprotectant solution. This is often the reservoir solution supplemented with 20-30% (v/v) glycerol or ethylene glycol.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of a typical protein crystallization screening experiment and the decision-making process based on the initial results.
References
- 1. benchchem.com [benchchem.com]
- 2. biozentrum.uni-wuerzburg.de [biozentrum.uni-wuerzburg.de]
- 3. JBScreen Pentaerythritol - Jena Bioscience [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Commercial Pentaerythritol Propoxylate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The purity of excipients is a critical parameter in drug formulation, directly impacting the stability, efficacy, and safety of the final pharmaceutical product. Pentaerythritol propoxylate, a versatile polyol, is increasingly utilized in various drug delivery systems. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of commercial this compound against other commonly used polyol alternatives. The supporting experimental data underscores the importance of rigorous purity assessment for ensuring drug product quality.
Performance Comparison of Commercial Polyols
The selection of a polyol excipient in drug development is often dictated by its physicochemical properties and its interaction with the active pharmaceutical ingredient (API). However, the inherent purity of the excipient is a fundamental attribute that can significantly influence the performance of the final drug product. The following table summarizes key purity attributes and potential performance impacts of this compound compared to common alternatives.
| Feature | This compound | Sorbitol | Mannitol | Glycerol |
| Typical Purity (%) | > 98% | > 97% | > 98% | > 99.5% (USP Grade) |
| Common Impurities | Residual starting materials (pentaerythritol, propylene oxide), oligomers with varying propoxylation degrees, dipentaerythritol derivatives. | Other related polyols (e.g., mannitol, iditol), reducing sugars. | Other related polyols (e.g., sorbitol), reducing sugars. | Aldehydes (e.g., formaldehyde, acetaldehyde), ketones, other related polyols.[1][2][3][4] |
| Analytical Techniques for Purity | qNMR, HPLC-CAD, GC-MS | HPLC-RI, GC (after derivatization) | HPLC-RI, GC (after derivatization) | GC-MS, HPLC-UV (after derivatization for aldehydes/ketones) |
| Impact of Impurities on Drug Stability | Potential for unreacted propylene oxide to be a reactive impurity. The variability in propoxylation can affect drug release profiles. | Reducing sugars can lead to Maillard reactions with amine-containing APIs. | Similar to sorbitol, though generally considered less reactive. | Aldehyde and ketone impurities can react with APIs, particularly peptides and proteins, leading to degradation.[1][2][3][4] |
| Key Performance Considerations | Offers good thermal stability and can be engineered for specific release characteristics. | Can act as a plasticizer and sweetener; hygroscopic. | Less hygroscopic than sorbitol, often used in oral solid dosage forms. | Highly hygroscopic, can act as a humectant and plasticizer. Its liquid state can be a limitation. |
Experimental Protocols for Purity Validation
Accurate and robust analytical methods are essential for the quality control of polyol excipients. The following protocols provide detailed methodologies for the key experiments cited in the performance comparison.
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[5][6]
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add a precise volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., DMSO-d6) containing a known concentration of an internal standard (e.g., maleic acid). The internal standard should have a resonance signal that does not overlap with the analyte signals.
-
Ensure complete dissolution of the sample.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Use a 90° pulse angle and ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to allow for full magnetization recovery.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals used for quantification.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the characteristic signals of both the this compound (e.g., protons of the propoxy groups) and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
HPLC with Charged Aerosol Detection (CAD) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is a powerful technique for the separation and quantification of non-volatile and semi-volatile compounds, including polyols and their impurities, which often lack a UV chromophore.[7][8][9][10]
Methodology:
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar polyols.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient from 95% acetonitrile to 50% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
CAD Settings:
-
Nebulizer Temperature: 35 °C.
-
Evaporation Temperature: 35 °C.
-
Gas Flow (Nitrogen): As per manufacturer's recommendation.
-
-
Sample Preparation:
-
Prepare a solution of this compound in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Data Analysis:
-
Identify and quantify impurities based on their retention times and peak areas relative to the main this compound peak. The area normalization method can be used to estimate the percentage of each impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Reactants
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound, such as residual propylene oxide or degradation products.[1][11]
Methodology:
-
Derivatization (if necessary):
-
For non-volatile polyols, derivatization to more volatile silyl ethers is often required.
-
React a known amount of the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a sealed vial at an elevated temperature (e.g., 70 °C) for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-600.
-
-
Sample Preparation:
-
Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
-
Visualization of Experimental Workflow and Signaling Pathway
To further clarify the processes involved in purity validation and the potential impact of impurities, the following diagrams are provided.
Caption: Experimental workflow for validating the purity of commercial this compound.
Caption: Signaling pathway illustrating the impact of polyol impurities on drug stability.
References
- 1. Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. CAD Methodologies | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STUDY OF GC ANALYSIS OF PENTAERYTHRITOL AND DIPENTAERYTHRITOL [mat-test.com]
Linear vs. Branched Precipitants: A Comparative Guide to Their Effects on Crystal Packing
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate precipitant is a critical step in the successful crystallization of proteins and other macromolecules. The precipitant's role is to induce a supersaturated state, driving the molecules out of solution to form a well-ordered crystal lattice. While a variety of precipitants are available, the architecture of polymeric precipitants, specifically the distinction between linear and branched structures, can have a profound impact on the crystallization process and the resulting crystal quality. This guide provides an objective comparison of the effects of linear versus branched precipitants on crystal packing, supported by theoretical considerations and experimental data from related fields.
Theoretical Framework: How Precipitants Influence Crystallization
The process of protein crystallization involves two key stages: nucleation and crystal growth.[1] Precipitants, such as polyethylene glycol (PEG), function by a mechanism of macromolecular crowding or excluded volume, effectively reducing the amount of solvent available to the protein and increasing its effective concentration.[2] The architecture of the precipitant molecule can influence how it interacts with the protein and the surrounding solvent, thereby affecting both nucleation and the subsequent packing of molecules into a crystal lattice.
Linear Precipitants: These are characterized by a single, unbranched polymer chain. Their flexibility allows them to adopt various conformations in solution.
Branched Precipitants: These possess multiple polymer arms extending from a central core. This three-dimensional structure results in a larger hydrodynamic radius and greater steric hindrance compared to a linear polymer of the same molecular weight.[3]
Impact on Crystal Packing: A Comparative Analysis
While direct, head-to-head comparative studies focusing solely on the effect of linear versus branched precipitants on crystal packing are limited in the publicly available literature, we can infer the likely effects based on studies of PEGylated proteins and the fundamental principles of crystallography. The architecture of the precipitant is expected to influence several key parameters of the resulting crystals.
Data Presentation: Hypothetical Comparative Crystallization of Lysozyme
To illustrate the potential differences, the following tables summarize hypothetical, yet plausible, quantitative data from a comparative study on the crystallization of lysozyme using linear and 8-arm branched polyethylene glycol (PEG) of a similar total molecular weight (8 kDa).
Table 1: Crystal Quality and Diffraction Data
| Parameter | Linear PEG 8000 | 8-Arm Branched PEG 8000 |
| Crystal Habit | Needle-like clusters | Single, polyhedral crystals |
| Crystal Size (average) | 0.1 x 0.02 x 0.02 mm³ | 0.3 x 0.3 x 0.2 mm³ |
| Diffraction Resolution (Å) | 2.5 | 1.8 |
| Mosaicity (°) | 0.8 | 0.3 |
| Data Completeness (%) | 95.2 | 99.8 |
| I/σ(I) | 10.1 | 25.4 |
| R-merge (%) | 9.8 | 4.5 |
Table 2: Crystal Packing Parameters
| Parameter | Linear PEG 8000 | 8-Arm Branched PEG 8000 |
| Space Group | P4₃2₁2 | P4₃2₁2 |
| Unit Cell Dimensions (Å) | a=78.5, b=78.5, c=37.9 | a=79.1, b=79.1, c=38.2 |
| Solvent Content (%) | 45 | 55 |
| Matthews Coefficient (ų/Da) | 2.2 | 2.7 |
| Packing Density | Lower | Higher |
Note: The data presented in these tables are hypothetical and intended for illustrative purposes to highlight the potential differences between linear and branched precipitants based on theoretical expectations.
Experimental Protocols
To conduct a comparative study of linear versus branched precipitants, the following experimental protocol for the crystallization of a model protein like lysozyme can be employed.
Protein Preparation
-
Purification: Lysozyme from chicken egg white is purified to >95% homogeneity using standard chromatographic techniques.
-
Concentration: The purified lysozyme is concentrated to 50 mg/mL in a buffer of 0.05 M sodium acetate at pH 4.5.[4]
-
Filtration: The concentrated protein solution is filtered through a 0.22 µm syringe filter to remove any aggregates or particulate matter.[5]
Crystallization Setup (Hanging Drop Vapor Diffusion)
-
Reservoir Solution: Prepare reservoir solutions containing either 15% (w/v) linear PEG 8000 or 15% (w/v) 8-arm branched PEG 8000 in 0.05 M sodium acetate pH 4.5.
-
Drop Preparation: On a siliconized glass coverslip, mix 2 µL of the concentrated lysozyme solution with 2 µL of the respective reservoir solution.[5]
-
Sealing and Incubation: Invert the coverslip over the well of a 24-well crystallization plate containing 500 µL of the corresponding reservoir solution and seal with vacuum grease.[5]
-
Incubation: Incubate the crystallization plates at 20°C and monitor for crystal growth periodically over several weeks.
Crystal Characterization
-
Crystal Harvesting: Once crystals have reached their maximum size, they are carefully harvested using a cryo-loop.
-
Cryo-protection: Crystals are briefly soaked in a cryo-protectant solution (reservoir solution supplemented with 20% glycerol) before being flash-cooled in liquid nitrogen.
-
X-ray Diffraction Data Collection: Diffraction data is collected at a synchrotron source.
-
Data Processing and Analysis: The collected diffraction data is processed to determine the unit cell parameters, space group, and diffraction resolution. The crystal structure is then solved and refined to analyze the crystal packing.
Visualizing the Mechanisms
To better understand the theoretical differences in how linear and branched precipitants may influence crystal packing, the following diagrams are provided.
Caption: A diagram illustrating the differing modes of interaction between linear and branched precipitants with protein molecules.
Caption: A flowchart outlining the experimental workflow for a comparative analysis of linear and branched precipitants.
Conclusion
The architecture of a precipitant, whether linear or branched, can significantly influence the outcome of a crystallization experiment. While direct comparative data is still emerging, theoretical considerations and evidence from related fields suggest that branched precipitants may offer advantages in producing larger, more well-ordered crystals that diffract to higher resolutions. This is likely due to their greater efficiency in inducing macromolecular crowding and their more defined three-dimensional structure, which may better facilitate the formation of a stable crystal lattice. For drug development professionals and researchers, exploring the use of branched precipitants could be a valuable strategy for overcoming crystallization bottlenecks and obtaining high-quality crystals for structural studies. Further systematic studies are warranted to fully elucidate the quantitative effects of precipitant architecture on crystal packing.
References
Pentaerythritol Propoxylate and Its Derivatives: A Comparative Analysis of Success in Protein Crystallization and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review on the success and application of pentaerythritol propoxylate and its derivatives, primarily in the fields of protein crystallization and as cross-linking agents in drug delivery systems. By objectively comparing their performance with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers seeking to optimize their experimental designs.
I. This compound in Protein Crystallization
This compound has emerged as a valuable tool in the challenging field of protein crystallization, particularly for macromolecules that have proven resistant to crystallization using more traditional precipitants. Its unique branched structure, stemming from a central pentaerythritol core with propoxylated arms, offers a distinct chemical environment compared to linear polymers like polyethylene glycols (PEGs).
Comparative Success in Crystallization:
While a broad statistical "success rate" across a wide range of proteins is not extensively documented in a single comparative study, the literature indicates that this compound and its ethoxylated counterparts can be effective where other precipitants fail. A notable example is the successful crystallization of the Salmonella enterica PrpD protein, which had previously yielded crystals unsuitable for structure determination using conventional methods.[1][2][3] The use of this compound resulted in well-ordered, diffraction-quality crystals.
The efficacy of these compounds has led to their inclusion in commercial crystallization screening kits, such as the JBScreen Pentaerythritol, which utilizes four different pentaerythritol polymers.[4] This screen is designed to increase the probability of crystallization success by offering a diverse set of conditions based on these novel precipitants.[4]
Table 1: Comparison of Common Protein Precipitants
| Precipitant Type | Key Advantages | Common Working Concentrations | Notable Considerations |
| This compound | Effective for difficult-to-crystallize proteins; can act as a cryoprotectant.[1][2] | 20% - 45% (v/v)[2] | Branched structure offers a different mechanism of action compared to linear polymers. |
| Polyethylene Glycols (PEGs) | Widely used and effective for a broad range of proteins; available in various molecular weights. | 5% - 40% (w/v) | Linear polymers; may not be effective for all proteins. |
| Ammonium Sulfate | High solubility allows for a wide range of ionic strengths; effective in "salting out" proteins. | 1.0 M - 3.5 M | High salt concentration can sometimes be detrimental to protein stability. |
| 2-Methyl-2,4-pentanediol (MPD) | Small organic molecule that can act as both a precipitant and a cryoprotectant. | 10% - 50% (v/v) | Can sometimes lead to phase separation or denaturation. |
Experimental Protocol: Crystallization of PrpD Protein with this compound
This protocol is a summary of the methods described by Gulick et al. (2002).[1][2][3]
-
Protein Preparation: The PrpD protein is purified and concentrated to approximately 10-20 mg/mL.
-
Crystallization Screen: A preliminary 48-well hanging-drop vapor diffusion screen is prepared. Each well contains a different condition, with 12 entries for each of the four pentaerythritol precipitants (PEP 426, PEP 629, PEE 270, and PEE 797) at a concentration of 40%.
-
Buffer and Salt Conditions: A range of pH values (5.0–9.0) and various salts (e.g., NaCl, KCl, LiSO₄, MgCl₂, ammonium sulfate) at concentrations from 100 to 500 mM are distributed across the screen.
-
Drop Setup: Crystallization drops are prepared by mixing equal volumes of the protein solution and the precipitant solution.
-
Incubation: The crystallization plates are incubated at a constant temperature (e.g., 291 K).
-
Crystal Observation: Crystals are typically observed within 7 days. For the PrpD protein, orthorhombic crystals were obtained with 25–40% this compound.[1]
References
- 1. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. JBScreen Pentaerythritol - Jena Bioscience [jenabioscience.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pentaerythritol Propoxylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of pentaerythritol propoxylate, a compound often used in the synthesis of polymers and other materials.
Key Safety and Disposal Information
The following table summarizes crucial safety and disposal information for this compound, compiled from various safety data sheets (SDS).
| Parameter | Information | Source |
| Hazard Classification | This substance does not meet the criteria for classification as hazardous. | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a dust mask (type N95 or equivalent) are recommended. | |
| Environmental Precautions | Prevent the substance from entering drains, surface water, and ground water. | [1][2] |
| Disposal Method | Offer surplus and non-recyclable solutions to a licensed disposal company. Dispose of in accordance with local, regional, and national regulations. | [2] |
| Contaminated Packaging | Dispose of as unused product. Completely emptied packages can be recycled. | [1][2] |
| Biodegradability | Not readily biodegradable. | [2] |
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe and compliant disposal of this compound.
-
Personal Protective Equipment (PPE) Confirmation: Before handling the chemical for disposal, ensure you are wearing the appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. In case of dust or aerosol generation, a respirator is advised.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Labeling:
-
Clearly label the waste container with "Waste this compound" and any other information required by your institution's waste management program.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Decontamination:
-
Thoroughly clean any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent and cleaning procedure.
-
Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste along with the chemical.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety and disposal protocols.
References
Comprehensive Safety and Handling Guide for Pentaerythritol Propoxylate
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Pentaerythritol propoxylate in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers and maintaining a secure work environment.
Pre-Handling Procedures
Before working with this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. Ensure that all personnel are familiar with the substance's properties and potential hazards.
1.1. Engineering Controls:
-
Work in a well-ventilated area.[1][2] General ventilation is typically sufficient.[1]
-
For procedures that may generate aerosols or mists, use a local exhaust ventilation system.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
1.2. Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
-
Eye and Face Protection: Chemical safety goggles or glasses that comply with NIOSH (US) or EN 166 (EU) standards are required to prevent eye contact.[4]
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[1] Check for leaks or tears before use.[1]
-
Body Protection: A lab coat or overalls should be worn to prevent skin contact.[3] For extensive handling, additional protective clothing may be necessary.
-
Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required.[5] If vapors, mists, or dusts are generated, use a NIOSH-approved N95 dust mask or a particulate filter respirator.[3][6]
Safe Handling and Operational Plan
2.1. General Handling:
-
Practice good industrial hygiene:
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[4]
2.2. Experimental Protocol:
-
Preparation: Don all required PPE as outlined in section 1.2.
-
Dispensing: Carefully measure and dispense the viscous liquid, avoiding splashes.
-
Reaction: If used in a reaction, be aware of incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]
-
Post-Experiment: Tightly seal the container of any remaining this compound.
-
Decontamination: Clean the work area and any equipment used with appropriate solvents and cleaning agents.
Emergency Procedures
3.1. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart.[1][3] Remove contact lenses if present and easy to do.[1][3] If irritation persists, seek medical attention.[3]
-
In case of skin contact: Wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing.
-
If inhaled: Move the person to fresh air.[2][4] If breathing is difficult or stops, provide artificial respiration and seek immediate medical assistance.[1][2][4]
-
If swallowed: Rinse the mouth with water (only if the person is conscious).[1][4] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[2][4] Seek medical advice.[1]
3.2. Accidental Release Measures:
-
Ensure adequate ventilation in the affected area.[2]
-
For non-emergency personnel, evacuate the area and remove persons to safety.[1]
-
For emergency responders, wear appropriate PPE, including breathing apparatus if necessary.[1][4]
-
Prevent the substance from entering drains, surface water, and ground water.[1][4]
-
Contain the spill using absorbent materials.[1]
-
Collect the spilled material and place it in suitable, closed containers for disposal.[1][4]
-
Ventilate the affected area after cleanup is complete.[1]
Disposal Plan
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4]
-
Contaminated packaging should be disposed of in the same manner as the substance itself.
-
Do not allow the product to enter drains.[4]
-
Follow all applicable local, state, and federal regulations for chemical waste disposal.
Quantitative Data
| Property | Value |
| Physical State | Viscous liquid |
| Molecular Weight | ~426 g/mol |
| Boiling Point | >300 °C |
| Flash Point | 192 °C (377.6 °F) - closed cup |
| Density | 1.05 g/mL at 25 °C |
| Refractive Index | n20/D 1.464 |
Experimental Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
